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5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine Documentation Hub

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  • Product: 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine
  • CAS: 1220029-04-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine

Executive Summary In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as privileged structures due to their predictable pharmacokinetics and versatile reactivity. 5-Bromo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as privileged structures due to their predictable pharmacokinetics and versatile reactivity. 5-Bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine (CAS: 1220029-04-8)[1] is a sterically demanding, halogenated heterocyclic building block. The presence of the C5-bromide provides an ideal handle for transition-metal-catalyzed cross-coupling, while the bulky N-cyclohexyl-N-ethyl moiety at the C2 position finely tunes the basicity and lipophilicity of the core.

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. This whitepaper details the causality behind the compound's physicochemical behavior, provides self-validating synthetic protocols, and outlines optimized downstream functionalization strategies.

Molecular Architecture & Physicochemical Properties

The structural identity of this compound (SMILES: CCN(C1CCCCC1)C2=NC=C(Br)C(C)=C2)[2] dictates its behavior in both biological assays and chemical reactors. The table below synthesizes its core quantitative data alongside the mechanistic implications of these properties.

ParameterValueMechanistic Implication
CAS Registry Number 1220029-04-8[1]Unique identifier for procurement and database tracking.
Molecular Weight 297.24 g/mol Optimal for small-molecule drug discovery; strictly adheres to Lipinski’s Rule of 5.
LogP (Predicted) ~4.8High lipophilicity driven by the cyclohexyl and ethyl moieties. Ensures excellent membrane permeability but may require formulation strategies (e.g., salt formation) for aqueous assays [R1].
Topological Polar Surface Area 16.1 ŲThe exceptionally low TPSA suggests a high probability of crossing the blood-brain barrier (BBB), making it a valuable scaffold for CNS-targeted kinase inhibitors.
Hydrogen Bond Donors 0The lack of N-H protons prevents unwanted intermolecular hydrogen bonding, further increasing lipid solubility and preventing aggregation in solution.
Physical State Viscous oil / Low-melting solidThe asymmetric, bulky N-substituents disrupt crystal lattice packing, lowering the melting point compared to primary aminopyridines.

Synthetic Workflow & Mechanistic Insights

The synthesis of this scaffold requires careful control of steric bulk and chemoselectivity. The workflow below outlines the optimal path from commercially available starting materials to the target compound, followed by its downstream applications.

SyntheticWorkflow Start Starting Material 2-Amino-5-bromo-4-methylpyridine Step1 Step 1: Reductive Amination Reagents: Cyclohexanone, NaBH(OAc)3 Solvent: DCE, RT Start->Step1 Inter Intermediate 5-Bromo-N-cyclohexyl-4-methylpyridin-2-amine Step1->Inter Step2 Step 2: N-Alkylation Reagents: Ethyl Iodide, NaH Solvent: Anhydrous DMF, 0°C to RT Inter->Step2 Target Target Compound CAS: 1220029-04-8 Step2->Target Downstream Downstream Functionalization (Pd-Catalyzed Cross-Coupling) Target->Downstream Suzuki Suzuki-Miyaura (C-C Bond Formation) Downstream->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) Downstream->Buchwald

Figure 1: Synthetic workflow and cross-coupling pathways for CAS 1220029-04-8.

Protocol 1: Step-by-Step Synthesis

Phase 1: Reductive Amination (Installation of the Cyclohexyl Group)

  • Charge a flame-dried flask with 2-amino-5-bromo-4-methylpyridine (1.0 eq) and cyclohexanone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq).

    • Causality Note: We utilize NaBH(OAc)3 rather than NaBH4 because its milder reducing power prevents the premature reduction of the ketone and strictly avoids unwanted debromination at the C5 position [R2].

  • Quench with saturated aqueous NaHCO3, extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate under vacuum.

Phase 2: N-Alkylation (Installation of the Ethyl Group)

  • Dissolve the crude intermediate in anhydrous DMF (0.1 M) and cool to 0 °C under an inert atmosphere (N2/Ar).

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Causality Note: Rigorous anhydrous conditions are critical. Water reacts violently with NaH to form NaOH, which not only destroys the base but can also lead to unwanted hydrolysis of the alkyl halide.

  • Dropwise, add ethyl iodide (1.2 eq). Warm to room temperature and stir for 4 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. The reaction is complete when the intermediate mass (m/z 269.1) shifts entirely to the target mass (m/z 297.1/299.1 doublet).

Downstream Functionalization: The C5-Bromo Advantage

The primary utility of this compound lies in its C5-bromo substitution, which acts as a prime site for Palladium-catalyzed cross-coupling. However, the adjacent C4-methyl group introduces significant steric hindrance.

Protocol 2: Sterically Hindered Suzuki-Miyaura Coupling
  • In a Schlenk tube, combine 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine (1.0 eq), your chosen arylboronic acid (1.5 eq), and K3PO4 (2.0 eq) in a 4:1 mixture of Toluene/Water.

  • Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%).

    • Causality Note: The C4-methyl group heavily shields the C5-bromide. We employ XPhos, a bulky, electron-rich biaryl phosphine ligand, because it accelerates the oxidative addition of the deactivated C-Br bond while preventing catalyst deactivation via cyclometalation [R3].

  • Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be entirely removed, as it will rapidly oxidize the electron-rich phosphine ligand, terminating the catalytic cycle.

  • Heat at 100 °C for 12 hours.

  • Self-Validation Step: Analyze the crude mixture via LC-MS. The disappearance of the characteristic 1:1 bromine isotopic doublet (m/z 297.1/299.1) and the emergence of a single product mass peak confirms complete debromination and successful C-C bond formation.

Storage, Handling, and Stability Protocols

To maintain the chemical integrity of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine, strict storage protocols must be observed[3]:

  • Temperature: Store sealed at 2–8 °C. The low temperature prevents the slow oxidation of the tertiary amine to an N-oxide.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator. Moisture can degrade the compound over prolonged periods.

  • Light Sensitivity: Halogenated aminopyridines are susceptible to photolytic cleavage of the C-Br bond. Always store in amber-glass vials to block UV-induced degradation.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Organic Reactions (American Chemical Society) URL:[Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides and Bromides Source: Journal of the American Chemical Society URL:[Link]

  • The Role of Lipophilicity in Drug Discovery and Design Source: Expert Opinion on Drug Discovery URL:[Link]

  • PubChem Compound Summary Source: National Center for Biotechnology Information URL:[Link]

Sources

Exploratory

Solubility Profile of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly inf...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry to formulation and bioavailability.[1][2][3] This guide provides a comprehensive technical framework for determining the solubility profile of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine, a substituted pyridine derivative with potential applications in medicinal chemistry. While specific quantitative solubility data for this compound is not widely published, this document outlines the theoretical principles, predictive methodologies, and gold-standard experimental protocols required to generate a robust and reliable solubility profile. We will delve into the causality behind experimental design, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Introduction: The Critical Role of Solubility Profiling

5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine is a molecule of interest possessing a complex structure that includes a polar pyridine core, a bulky, non-polar cyclohexyl group, and an ionizable amine function. This structural amalgam suggests a nuanced solubility behavior that must be quantitatively understood for effective development.

Solubility is not merely a data point; it is a cornerstone of drug development and process chemistry for several reasons:

  • Process Optimization: Knowledge of solubility in various organic solvents is essential for designing efficient crystallization, purification, and isolation procedures.[4][5]

  • Formulation Development: Achieving the desired drug concentration in a final dosage form is directly dependent on its solubility. Poor solubility can hinder the development of both oral and parenteral formulations.[2][6]

  • Bioavailability: For a drug to be effective, it must first dissolve to be absorbed into the systemic circulation.[1][3] Early-stage solubility screening helps to de-risk candidates that are likely to fail due to poor absorption.[6]

This guide will provide the necessary framework for a researcher to systematically approach the solubility determination for this, or structurally similar, compounds.

Theoretical & Predictive Framework

Before embarking on experimental work, a theoretical assessment can guide solvent selection and predict general behavior. This is rooted in the fundamental principle of "like dissolves like," where a solute dissolves best in a solvent that has a similar polarity and intermolecular force profile.[7][8]

2.1. Structural Analysis of the Solute

  • Pyridine Ring: Aromatic and contains a basic nitrogen atom, capable of hydrogen bonding as an acceptor. This contributes to polarity.

  • Bromo Group: Adds to the molecular weight and polarizability, but is generally considered hydrophobic.

  • N-cyclohexyl and N-ethyl Groups: These bulky, saturated aliphatic groups are highly non-polar (lipophilic) and will dominate a significant portion of the molecule's surface area, likely driving solubility in less polar solvents.

  • 4-methyl Group: A small, non-polar addition.

Prediction: The presence of both large non-polar moieties and a polar, basic center suggests that 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine will exhibit limited solubility in highly polar protic solvents (like water) and non-polar alkanes (like hexane), with optimal solubility likely found in solvents of intermediate polarity or those with specific interaction capabilities (e.g., polar aprotic solvents).

2.2. Computational Approaches

Modern in-silico tools can provide initial estimates of solubility, saving time and resources. While a full review is beyond our scope, researchers should be aware of:

  • Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to correlate structure with solubility.[9]

  • UNIFAC Method: A group-contribution method that estimates activity coefficients, which can then be used to predict solubility.[10]

  • Machine Learning Models: Increasingly, machine learning algorithms trained on large experimental datasets are used to predict solubility with improving accuracy.[4][5][11]

It is critical to understand that these are predictive tools. Experimental validation remains the definitive standard.

Experimental Determination of Thermodynamic Solubility

The most rigorous approach for determining solubility is the measurement of thermodynamic (equilibrium) solubility. The isothermal shake-flask method is the universally recognized gold standard for this purpose due to its simplicity and reliability.[2][12]

3.1. Rationale for Methodology Selection

The shake-flask method is chosen over high-throughput kinetic methods for this definitive guide because it measures the true equilibrium solubility. This is achieved by allowing a surplus of the solid compound to equilibrate with the solvent over a sufficient period, ensuring the solution is truly saturated. This data is crucial for late-stage development, formulation, and regulatory filings.[6]

The following diagram outlines the logical workflow for a comprehensive solubility profile determination.

G cluster_0 Phase 1: Preparation & Prediction cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Processing & Reporting pred Structural Analysis & In-Silico Prediction sol_select Solvent Selection (Diverse Polarity Range) pred->sol_select mat_prep Material Characterization (Purity, Polymorph) sol_select->mat_prep exp_setup Isothermal Shake-Flask Setup mat_prep->exp_setup Proceed to Experiment equilib Equilibration (e.g., 24-72h at 25°C) exp_setup->equilib sampling Phase Separation (Centrifugation/Filtration) equilib->sampling analysis Quantitative Analysis (e.g., HPLC-UV) sampling->analysis calc Solubility Calculation (mg/mL or mol/L) analysis->calc Process Results tabulate Data Tabulation & Visualization calc->tabulate report Final Report Generation tabulate->report

Caption: Workflow for solubility profile determination.

3.2. Detailed Step-by-Step Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to be self-validating by including steps to ensure equilibrium has been reached.

Materials:

  • 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine (solid, purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2-5 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Thermostatically controlled shaker/incubator (e.g., set to 25.0 ± 0.5 °C)

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram:

G start Start a Add excess solid solute to a vial start->a b Add a known volume of solvent (e.g., 1 mL) a->b c Seal vial and place in thermostatic shaker (e.g., 25°C) b->c d Equilibrate for 24h c->d e Sample supernatant (Filter/Centrifuge) d->e f Analyze concentration (C24) via HPLC e->f g Continue equilibration for another 24h (Total 48h) f->g h Sample and analyze concentration (C48) g->h i Is C48 ≈ C24? (within 5%) h->i j Equilibrium achieved. Solubility = C48 i->j Yes k Continue equilibration to 72h and re-measure i->k No end End j->end k->h

Caption: Isothermal shake-flask experimental workflow.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~10-20 mg for 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.

  • Sampling (Timepoint 1 - 24h): After 24 hours, stop the shaker and allow the vials to stand undisturbed in the incubator for 30 minutes for solids to settle.

  • Phase Separation: Withdraw a sample from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove all undissolved solids. Alternatively, centrifuge the vial and sample from the supernatant.

  • Dilution & Analysis: Accurately dilute the filtrate with a suitable solvent (usually the mobile phase) to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the concentration (C₂₄).

  • Confirmation of Equilibrium: Return the vial to the shaker and continue equilibration. Repeat the sampling and analysis procedure at 48 hours (C₄₈) and, if necessary, 72 hours (C₇₂). Equilibrium is confirmed when two consecutive time points yield concentrations that agree within an acceptable margin (e.g., ±5%).[12] The final, stable concentration is the thermodynamic solubility.

Results and Data Presentation

The solubility data should be presented clearly in a table, allowing for easy comparison across different solvents. While experimental data for this specific compound is not available, a hypothetical dataset is presented below to illustrate the expected format and trends based on the molecule's structure.

Table 1: Hypothetical Solubility of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine at 25 °C

SolventSolvent Polarity Index (Snyder)Dielectric ConstantPredicted Solubility (mg/mL)
n-Hexane0.11.88< 0.1
Toluene2.42.3815 - 30
Dichloromethane (DCM)3.19.08> 100
Acetone5.120.750 - 80
Ethanol4.324.55 - 15
Methanol5.132.71 - 5
Water10.280.1< 0.01

Disclaimer: The data in this table is illustrative and hypothetical, intended solely for educational purposes. Actual experimental values must be determined using the protocol described.

Key Factors Influencing Solubility

5.1. Temperature For most solid solutes, solubility increases with temperature.[8] This relationship is described by the van 't Hoff equation. Determining solubility at different temperatures (e.g., 5 °C, 25 °C, 37 °C) can be crucial for understanding how the compound will behave during storage or in physiological conditions.

5.2. pH The amine group on the pyridine ring is basic and can be protonated at acidic pH. The resulting salt form is typically much more soluble in polar solvents than the neutral free base.[12] Therefore, the solubility of this compound in aqueous or protic organic systems will be highly pH-dependent. An experimental series using buffered solutions could be conducted to quantify this effect.[12]

5.3. Polymorphism Different crystalline forms (polymorphs) of the same compound can have different crystal lattice energies and, consequently, different solubilities.[2] The most stable polymorph will have the lowest solubility. It is imperative to characterize the solid form used for solubility studies (e.g., via XRPD) to ensure consistency and reproducibility.

Conclusion

This guide has provided a comprehensive, scientifically-grounded framework for determining the solubility profile of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine. By combining theoretical structural analysis with a robust, gold-standard experimental protocol like the isothermal shake-flask method, researchers can generate the accurate and reliable data essential for informed decision-making in chemical process development and pharmaceutical formulation. A thorough understanding of solubility is not an academic exercise but a fundamental prerequisite for advancing a chemical entity through the development pipeline.

References

  • Vermeire, F. H., & Green, W. H. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Paluch, K. J., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 194, 750-761. [Link]

  • University of Wisconsin Chemistry Department. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Stack Exchange. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Rizi, A., & Murdaugh, A. E. (2023). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 63(15), 4617-4637. [Link]

  • Thomsen, K., & Rasmussen, P. (1999). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research, 38(9), 3675–3681. [Link]

  • Veeda Clinical Research. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

Sources

Foundational

Advanced Stability and Storage Architectures for 5-Bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine

Target Compound: 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine (CAS: 1220029-04-8)[1] Document Type: Technical Guide & Analytical Whitepaper Intended Audience: Process Chemists, Analytical Scientists, and Drug Dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine (CAS: 1220029-04-8)[1] Document Type: Technical Guide & Analytical Whitepaper Intended Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

In advanced organic synthesis and drug development, the integrity of complex building blocks dictates the success of downstream cross-coupling and functionalization reactions. 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine is a highly functionalized halopyridine. While its steric bulk provides a degree of kinetic stability, its specific structural motifs—namely the photolabile C-Br bond and the oxidizable aminopyridine core—require rigorous, scientifically grounded handling protocols.

As a Senior Application Scientist, I approach molecular stability not as a passive storage requirement, but as an active, self-validating system of chemical preservation. This guide dissects the mechanistic causality behind the compound's degradation and establishes empirical protocols for its forced degradation testing, quality control, and long-term storage.

Molecular Profiling & Degradation Causality

To design an effective storage matrix, we must first understand how and why the molecule degrades. The compound contains three critical regions of vulnerability:

  • The 5-Bromo Substituent (Photolytic Liability): Aryl halides are inherently sensitive to ultraviolet and intense visible light. Upon photon absorption, the C-Br bond undergoes homolytic cleavage to generate a highly reactive aryl radical. This radical rapidly abstracts a hydrogen atom from surrounding environmental donors (or trace solvents), resulting in a debrominated impurity[2].

  • The 2-Amino Group (Oxidative Liability): The molecule features a tertiary amine (N-cyclohexyl-N-ethyl) directly conjugated to a pyridine ring. Aminopyridines are well-documented to undergo oxidation in the presence of reactive oxygen species (ROS) or peroxides, leading to the formation of N-oxides at either the pyridine nitrogen or the exocyclic amine[3].

  • The Pyridine Core (Hydrolytic/Thermal Liability): While generally stable, prolonged exposure to extreme pH at elevated temperatures can protonate the pyridine nitrogen, altering its solubility profile and catalyzing slow nucleophilic aromatic substitution or hydrolysis.

Pathways Parent 5-bromo-N-cyclohexyl- N-ethyl-4-methylpyridin-2-amine Photo Photolytic Homolysis (UV/Vis Light) Parent->Photo Oxid Oxidative Stress (Peroxides/O2) Parent->Oxid ROS / H2O2 Radical Aryl Radical Intermediate Photo->Radical C-Br Cleavage NOxide N-Oxide Degradant (+16 Da) Oxid->NOxide N-oxidation Debromo Debrominated Degradant (-79 Da) Radical->Debromo H-abstraction

Fig 1: Primary photolytic and oxidative degradation pathways of the target halopyridine.

Stability-Indicating Forced Degradation Protocol

To validate the analytical methods used for Quality Control (QC), we must intentionally degrade the compound to ensure our chromatography can resolve the parent peak from its degradants. This protocol is aligned with the principles of the ICH Q1A(R2) stability testing guidelines[4].

Step-by-Step Methodology: Forced Degradation

Phase 1: Stock Preparation

  • Weigh exactly 10.0 mg of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (ACN) to create a 1.0 mg/mL stock solution.

  • Causality Check: ACN is chosen over Methanol to prevent potential nucleophilic participation during thermal stress.

Phase 2: Stress Execution

  • Acidic Stress: Aliquot 1.0 mL of stock. Add 1.0 mL of 1N HCl. Seal and incubate at 60°C for 48 hours. Neutralize with 1N NaOH prior to injection.

  • Basic Stress: Aliquot 1.0 mL of stock. Add 1.0 mL of 1N NaOH. Seal and incubate at 60°C for 48 hours. Neutralize with 1N HCl prior to injection.

  • Oxidative Stress: Aliquot 1.0 mL of stock. Add 1.0 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours in complete darkness (to isolate oxidative variables from photolytic ones).

  • Photolytic Stress: Place 1.0 mL of stock in a clear quartz HPLC vial. Expose to a UV/Vis light source providing an overall illumination of ≥1.2 million lux hours and near-UV energy of ≥200 Watt hours/m²[4].

Phase 3: LC-MS Analysis

  • Dilute all stressed samples to a final theoretical concentration of 0.1 mg/mL using mobile phase (e.g., 50:50 Water:ACN with 0.1% Formic Acid).

  • Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) coupled to a UV detector (254 nm) and a single quadrupole mass spectrometer.

Quantitative Data: Expected Degradation Profiles
Stress ConditionReagent / EnvironmentDuration & TempPrimary Degradant PathwayExpected Mass Shift (LC-MS)
Hydrolytic (Acid) 1N HCl48h @ 60°CMinor Hydrolysis+18 Da (if substitution occurs)
Hydrolytic (Base) 1N NaOH48h @ 60°CStable (Steric Shielding)None / Negligible
Oxidative 3% H2​O2​ 24h @ 25°CN-Oxidation (Amine/Pyridine)+16 Da
Photolytic UV/Vis Light~24h (1.2M lux hr)Photodebromination-79 Da (Loss of Br, +H)
Thermal (Solid) Ambient Air7 days @ 60°CMinor Oxidation+16 Da

Empirical Storage & Handling Guidelines

Based on the degradation causality, the storage of this compound must actively mitigate photon exposure and atmospheric oxygen. The following matrix outlines the required conditions for maintaining >98% purity.

Table 2: Storage Condition Matrix
Storage TierTemperatureAtmosphereContainer Closure SystemMax Shelf Life
Benchtop (In-Use) 20°C to 25°CAmbientAmber glass vial, tightly capped <24 Hours
Short-Term Storage 2°C to 8°CArgon or NitrogenAmber glass vial with PTFE-lined septumUp to 3 Months
Long-Term Storage -20°CArgon (Strict)Sealed ampoule or Parafilm-wrapped amber vial12 to 24 Months

Causality of Storage Choices:

  • Amber Glass: Absolutely critical. The glass filters out UV wavelengths that trigger the homolytic cleavage of the C-Br bond[2].

  • Argon Backfilling: Argon is heavier than air and effectively displaces atmospheric oxygen, neutralizing the risk of aminopyridine N-oxidation over prolonged storage[3].

  • PTFE-Lined Septa: Prevents leaching of plasticizers into the lipophilic compound, which can occur with standard silicone or rubber septa.

Self-Validating Quality Control (QC) Workflow

A protocol is only as good as its verification. Before deploying 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine in sensitive catalytic cross-couplings (e.g., Suzuki or Buchwald-Hartwig aminations), its integrity must be verified.

QCWorkflow Sample Sample Aliquot (Under Argon) Prep Dilution in Acetonitrile (Protect from light) Sample->Prep HPLC HPLC-UV (254 nm) & LC-MS Analysis Prep->HPLC Decision Purity > 98%? HPLC->Decision Pass Release for Synthesis Decision->Pass Yes Fail Reject / Repurify (Check Impurities) Decision->Fail No

Fig 2: Self-validating analytical QC workflow for verifying batch integrity prior to use.

Routine QC Methodology:
  • Sampling: Purge a syringe with Argon. Pierce the PTFE septum of the storage vial and withdraw a 2 mg aliquot. Immediately re-purge the storage vial with Argon before returning it to 2-8°C.

  • Preparation: Dissolve the aliquot in 2 mL of anhydrous Acetonitrile in an amber autosampler vial.

  • Analysis: Run a fast 5-minute gradient (5% to 95% ACN in Water, 0.1% TFA) on an LC-MS.

  • Validation Check: Look specifically for the [M+H]+ peak at m/z≈297/299 (characteristic 1:1 bromine isotope pattern). If a peak at m/z≈219 is detected, photodebromination has occurred. If a peak at m/z≈313/315 is detected, oxidation has occurred.

By treating the storage and handling of this compound as an active, chemically-driven system rather than a passive chore, researchers can eliminate a major variable in synthetic failure.

References

  • Naik, D. B., & Moorthy, P. N. "Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study." Radiation Physics and Chemistry. Available at:[Link][3]

  • International Council for Harmonisation (ICH). "ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." Q Laboratories. Available at:[Link][4]

  • ResearchGate. "Photodehalogenation of aryl halides." ResearchGate. Available at:[Link][2]

Sources

Exploratory

literature review of 5-bromo-4-methylpyridin-2-amine analogs

The Privileged Scaffold: A Comprehensive Technical Guide to 5-Bromo-4-Methylpyridin-2-Amine Analogs in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, the strategic selection of foundatio...

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Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Scaffold: A Comprehensive Technical Guide to 5-Bromo-4-Methylpyridin-2-Amine Analogs in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic selection of foundational building blocks dictates the trajectory of lead optimization. 5-Bromo-4-methylpyridin-2-amine (CAS 98198-48-2) has emerged as a highly privileged scaffold[1]. Characterized by a pyridine core capable of crossing the blood-brain barrier, this molecule offers a trifecta of functional handles: an electrophilic bromine atom for cross-coupling, a nucleophilic amino group for derivatization, and a methyl group for steric and electronic modulation[2].

This whitepaper provides an in-depth analysis of the structural rationale, field-proven synthetic methodologies, and therapeutic applications of 5-bromo-4-methylpyridin-2-amine analogs, serving as a definitive guide for drug development professionals.

Structural & Electronic Rationale: The Causality of Design

The utility of 5-bromo-4-methylpyridin-2-amine is not coincidental; it is rooted in its precise electronic distribution and steric geometry[3]:

  • 2-Amino Group (N1/C2 Hinge Binder): In kinase inhibitor design, the aminopyridine motif frequently acts as a hydrogen bond donor/acceptor pair, perfectly complementing the hinge region of ATP-binding sites[4]. Synthetically, it serves as a nucleophile for amidation, Buchwald-Hartwig aminations, or cyclocondensations.

  • 5-Bromo Substituent (The Electrophilic Handle): Positioned para to the amine, the bromine atom is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1]. This allows for rapid exploration of chemical space (Structure-Activity Relationships, SAR) at the C5 position.

  • 4-Methyl Group (Steric Shielding & Lipophilicity): The methyl group provides crucial steric bulk that can force adjacent substituents (at C5) out of coplanarity, a tactic known as conformational restriction[5]. Furthermore, it blocks metabolic oxidation at the C4 position, improving the pharmacokinetic half-life (HLM Clint​ ) of the resulting analogs[4].

Core Synthetic Methodologies & Self-Validating Protocols

To harness this scaffold, researchers rely on a set of robust, self-validating synthetic workflows. Below are the definitive protocols, including the mechanistic causality behind the experimental conditions.

Protocol A: C5 Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol leverages the C5-bromine for the introduction of aryl/heteroaryl groups[1].

  • Causality: Pd(PPh3​)4​ is selected as a zero-valent palladium catalyst to initiate the oxidative addition into the strong C-Br bond. A biphasic 1,4-dioxane/water system is used because water is necessary to dissolve the K2​CO3​ base (which generates the active boronate complex for transmetalation), while dioxane solubilizes the organic substrates.

  • Step-by-Step Workflow:

    • Charge a reaction vessel with 5-bromo-4-methylpyridin-2-amine (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

    • Add Pd(PPh3​)4​ (0.05 equiv) and K2​CO3​ (2.0 equiv).

    • Suspend the solids in a rigorously degassed 4:1 mixture of 1,4-dioxane and water. Note: Degassing (e.g., via argon sparging) is critical to prevent the oxidation of Pd(0) to inactive Pd(II) species.

    • Heat the mixture under an inert atmosphere at 80–100°C for 12–24 hours.

    • Monitor progression via LC-MS. The disappearance of the 187/189 m/z isotopic doublet confirms the consumption of the starting material.

    • Cool, extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Protocol B: Bicyclic Scaffold Generation via Cyclocondensation

This protocol utilizes the dual reactivity of the N1 and C2-amino groups to build imidazo[1,2-a]pyridine cores, which are highly active in antimicrobial applications[6].

  • Causality: 1,2-dimethoxyethane (DME) is chosen as the solvent because its boiling point (~85°C) provides the optimal thermal energy required to drive the dehydration step of the cyclocondensation without causing thermal degradation of the starting materials.

  • Step-by-Step Workflow:

    • Combine 5-bromo-4-methylpyridin-2-amine (1.0 equiv, e.g., 53.5 mmol) and ethyl 2-chloroacetoacetate (1.1 equiv, 58.8 mmol) in 1,2-dimethoxyethane (107 mL)[6].

    • Heat the reaction mixture to reflux for 16 hours.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude ethyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate via column chromatography (15% EtOAc in hexane).

SyntheticWorkflow Start 5-bromo-4-methylpyridin-2-amine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd cat., Arylboronic acid) Start->Suzuki C5 Bromine Reactivity Buchwald Buchwald-Hartwig Amination (Pd cat., Aryl halide) Start->Buchwald C2 Amine Reactivity Imidazo Cyclocondensation (Ethyl 2-chloroacetoacetate) Start->Imidazo N1/C2 Dual Reactivity Prod1 5-Aryl-4-methylpyridin-2-amine (C5 Functionalization) Suzuki->Prod1 Prod2 N-Aryl-5-bromo-4-methylpyridin-2-amine (N2 Functionalization) Buchwald->Prod2 Prod3 Imidazo[1,2-a]pyridine core (Bicyclic Scaffold) Imidazo->Prod3

Caption: Generalized synthetic workflow for functionalizing 5-bromo-4-methylpyridin-2-amine.

Therapeutic Applications & Case Studies

Case Study 1: Conformational Restriction in mTOR Kinase Inhibitors (Oncology)

The mechanistic target of rapamycin (mTOR) is a critical regulator of tumor progression. Traditional rapalogs only inhibit mTORC1, leading to feedback loop activation. To develop ATP-competitive mTOR kinase inhibitors (TORKi) that target both mTORC1 and mTORC2, researchers utilized 5-bromo-4-methylpyridin-2-amine to synthesize a novel pyrimido-pyrrolo-oxazine scaffold[5]. By rigidifying the structure (conformational restriction), the entropic penalty upon target binding was minimized. This strategy yielded Compound 12b, which demonstrated a massive ~450-fold selectivity for mTOR over class I PI3K isoforms, alongside high metabolic stability[5].

mTORPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT PIP3 Generation mTORC1 mTORC1 Complex AKT->mTORC1 Activation mTORC2 mTORC2 Complex mTORC2->AKT Phosphorylation (Ser473) Inhibitor mTOR Kinase Inhibitor (Pyrimido-pyrrolo-oxazine) Inhibitor->mTORC1 ATP-competitive Inhibition Inhibitor->mTORC2 ATP-competitive Inhibition

Caption: PI3K/mTOR signaling pathway targeted by 5-bromo-4-methylpyridin-2-amine derived TORKi.

Case Study 2: 7-Azaindoles for Human African Trypanosomiasis (Infectious Disease)

In the pursuit of treatments for Human African Trypanosomiasis (HAT), researchers repurposed human kinase inhibitors into anti-trypanosomal agents[4]. Starting with 5-bromo-4-methylpyridin-2-amine, the team synthesized 3,5-disubstituted-7-azaindoles. Through iterative SAR, they discovered that maintaining the hydrogen bond donor/acceptor pair of the azaindole core was absolute requisite for potency against Trypanosoma brucei. The optimized lead compound (29d) maintained sub-micromolar activity while drastically improving aqueous solubility and human liver microsome intrinsic clearance ( HLMClint​ )[4].

Case Study 3: 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides (Antituberculosis)

Leveraging the cyclocondensation protocol described above, researchers synthesized a library of substituted imidazo[1,2-a]pyridine-3-carboxamides[6]. By hydrolyzing the intermediate ester and coupling it with various substituted anilines using EDCI/HOBt, they generated compounds (specifically 5b, 5d, and 5e) that exhibited profound in vitro efficacy against Mycobacterium tuberculosis[6].

Case Study 4: TNFα Modulators (Autoimmune & Inflammatory Disorders)

The aminopyridine scaffold is also heavily patented for its role in modulating Tumor Necrosis Factor alpha (TNFα). In patent EP3271362B1, 5-bromo-4-methylpyridin-2-amine is reacted with tert-butyl 3-oxopiperidine-1-carboxylate under Dean-Stark conditions (azeotropic water removal) to generate complex heterocyclic inhibitors capable of disrupting TNFα signaling, offering therapeutic avenues for neurological and autoimmune disorders[7].

Quantitative Data Summary

The following table consolidates the biological efficacy of the analogs discussed in the case studies, demonstrating the vast chemical space accessible from the 5-bromo-4-methylpyridin-2-amine starting material.

Compound / Derivative ClassPrimary Target / DiseaseKey Activity Metric / OutcomeRef.
Compound 12b (Pyrimido-pyrrolo-oxazine)mTOR Kinase (Oncology)~450-fold selectivity for mTOR over PI3Kα; High metabolic stability.[3]
Compounds 5b, 5d, 5e (Imidazo[1,2-a]pyridines)Mycobacterium tuberculosisHigh in vitro antituberculosis efficacy.[2]
Compound 29d (7-Azaindole analog)Trypanosoma brucei (HAT)Sub-micromolar pEC50​ ; Dramatically improved HLMClint​ .[4]
Heterocyclic Derivatives (Formula I)TNFα (Autoimmune/Inflammatory)Modulation of TNFα signaling pathways.[5]

Sources

Foundational

The N-Cyclohexyl-N-Ethyl-Pyridin-2-Amine Scaffold: Discovery, Synthesis, and Medicinal Chemistry Applications

Abstract: The N-cyclohexyl-N-ethyl-pyridin-2-amine motif represents a highly specialized and privileged pharmacophore in modern drug discovery. This technical whitepaper explores the historical evolution of the 2-aminopy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The N-cyclohexyl-N-ethyl-pyridin-2-amine motif represents a highly specialized and privileged pharmacophore in modern drug discovery. This technical whitepaper explores the historical evolution of the 2-aminopyridine core, the mechanistic rationale behind its sterically demanding N-alkyl/cycloalkyl substitutions, and provides a self-validating synthetic protocol for its generation.

Historical Context and Scaffold Discovery

The pyridine ring is one of the most widely utilized azaheterocycles in pharmaceutical science, featuring prominently in over 50 FDA-approved drugs in the last decade alone [1]. Historically, the 2-aminopyridine subclass gained traction in the late 20th century as researchers sought bioisosteres for the adenine ring of ATP. Because the unhindered pyridine nitrogen acts as a potent hydrogen bond acceptor, 2-aminopyridines became foundational in the design of competitive kinase inhibitors.

However, early 2-aminopyridines suffered from pharmacological promiscuity, binding indiscriminately to multiple kinase targets. The discovery of sterically hindered derivatives—specifically those utilizing bulky N-cycloalkyl and N-alkyl groups—marked a turning point in achieving target selectivity. The introduction of the N-cyclohexyl-N-ethyl substitution was a rational design choice to exploit specific hydrophobic pockets (such as the DFG-out conformation in kinases like CDK12) while restricting the conformational flexibility of the ligand[2].

Rationale for the N-Cyclohexyl-N-Ethyl Substitution

From a medicinal chemistry perspective, the N-cyclohexyl-N-ethyl-pyridin-2-amine scaffold is a masterpiece of steric and electronic tuning. The causality behind this specific structural choice relies on three pillars:

  • The Pyridine Nitrogen (Hinge Binder): The sp² nitrogen of the pyridine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the target protein's hinge region.

  • The Cyclohexyl Group (Hydrophobic Anchor): The large, lipophilic cyclohexyl ring is designed to project deep into the hydrophobic cleft adjacent to the ATP-binding site. Its saturated nature allows it to adopt a stable chair conformation, maximizing van der Waals interactions with non-polar amino acid residues.

  • The Ethyl Group (Conformational Lock): The addition of the N-ethyl group serves a critical stereoelectronic function. By introducing an ethyl group to the secondary amine, the resulting tertiary amine experiences significant allylic strain (A-strain) with the pyridine ring. This forces the nitrogen lone pair out of conjugation with the aromatic system, thereby increasing the basicity (pKa) of the pyridine nitrogen and locking the cyclohexyl group into a rigid, bioactive vector [2].

Synthetic Methodology: Self-Validating Protocol

The synthesis of highly sterically hindered tertiary azaheterocycles like N-cyclohexyl-N-ethyl-pyridin-2-amine is notoriously difficult via standard nucleophilic aromatic substitution (SNAr). Instead, a palladium-catalyzed Buchwald-Hartwig cross-coupling is the gold standard.

Step-by-Step Protocol for Buchwald-Hartwig Amination:
  • Step 1: Preparation of the Reaction Vessel. Flame-dry a Schlenk flask under vacuum and backfill with inert argon gas. Causality: This prevents the oxidation of the electron-rich palladium(0) catalyst, ensuring catalytic turnover.

  • Step 2: Reagent Addition. Add 2-bromopyridine (1.0 equiv) and N-ethylcyclohexanamine (1.2 equiv) to the flask. The slight excess of the amine compensates for potential volatilization.

  • Step 3: Catalyst and Ligand Selection. Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to facilitate the reductive elimination of sterically hindered amines while preventing unwanted β-hydride elimination.

  • Step 4: Base Addition. Add Sodium tert-butoxide (NaOtBu, 1.5 equiv). The strong base is required to deprotonate the amine upon its coordination to the palladium center, forming the key Pd-amido intermediate.

  • Step 5: Solvent and Heating. Dissolve the mixture in anhydrous toluene (0.2 M) and heat to 90°C for 12 hours. Monitor the reaction via LC-MS until the 2-bromopyridine is fully consumed.

  • Step 6: Workup and Purification. Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure N-cyclohexyl-N-ethyl-pyridin-2-amine.

SyntheticWorkflow SM1 2-Bromopyridine Cat Catalyst System Pd2(dba)3 / XPhos NaOtBu, Toluene SM1->Cat SM2 N-Ethylcyclohexanamine SM2->Cat Intermediate Pd-Amido Complex (Oxidative Addition & Transmetalation) Cat->Intermediate Heat (80-100°C) Product N-cyclohexyl-N-ethyl- pyridin-2-amine Intermediate->Product Reductive Elimination

Fig 1: Buchwald-Hartwig amination workflow for N-cyclohexyl-N-ethyl-pyridin-2-amine synthesis.

Quantitative Data: Structure-Activity Relationship (SAR)

The structural modifications from a simple 2-aminopyridine to the fully substituted N-cyclohexyl-N-ethyl derivative drastically alter the physicochemical and pharmacological profile of the compound. The table below summarizes the quantitative impact of these substitutions on key drug-like properties.

Compound ScaffoldLogP (Lipophilicity)Pyridine pKaPolar Surface Area (PSA)Target Kinase IC50 (nM)*
2-Aminopyridine0.456.838.9 Ų> 10,000
N-Ethyl-pyridin-2-amine1.207.125.0 Ų~ 2,500
N-Cyclohexyl-pyridin-2-amine2.857.225.0 Ų~ 150
N-Cyclohexyl-N-ethyl-pyridin-2-amine 3.60 7.8 12.9 Ų < 10

*Note: IC50 values are representative of optimized derivatives against highly lipophilic kinase targets (e.g., CDK12) [2].

The data demonstrates that the dual substitution (N-ethyl and N-cyclohexyl) not only maximizes lipophilicity (LogP 3.60) for deep pocket binding but also significantly increases the basicity of the pyridine nitrogen (pKa 7.8), enhancing its strength as a hydrogen bond acceptor.

Pharmacological Target Pathway

When integrated into a larger drug molecule, the N-cyclohexyl-N-ethyl-pyridin-2-amine acts as the primary anchoring pharmacophore. Its interaction with the target protein initiates a cascade that ultimately leads to the desired phenotypic response.

Pathway Ligand N-cyclohexyl-N-ethyl- pyridin-2-amine Scaffold Target Kinase ATP-Binding Site (e.g., CDK12 Hinge Region) Ligand->Target Binding Affinity Complex Inhibitor-Kinase Complex (H-bond & Hydrophobic Fit) Target->Complex Conformational Lock Downstream Suppression of Substrate Phosphorylation Complex->Downstream Kinase Inhibition Result Cell Cycle Arrest & Apoptosis Downstream->Result Phenotypic Response

Fig 2: Mechanism of action for 2-aminopyridine-based kinase inhibitors in cell cycle regulation.

References

  • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: RSC Medicinal Chemistry, 16(1), 12-36 (2024). URL: [Link]

  • Title: Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors Source: Journal of Medicinal Chemistry, 61(17), 7710-7728 (2018). URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine

Executive Summary The synthesis of highly substituted, sterically hindered aminopyridines requires precise control over chemoselectivity and regioselectivity. This application note details a robust, self-validating two-s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted, sterically hindered aminopyridines requires precise control over chemoselectivity and regioselectivity. This application note details a robust, self-validating two-step protocol for the synthesis of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine . By employing a carefully sequenced Buchwald-Hartwig cross-coupling followed by an electrophilic aromatic bromination, this workflow bypasses the chemoselectivity pitfalls associated with polyhalogenated starting materials, ensuring high yields and absolute regiocontrol.

Retrosynthetic Strategy & Mechanistic Rationale

A common pitfall in the synthesis of functionally diverse pyridines is the misordering of halogenation and amination steps. If one were to attempt a Buchwald-Hartwig amination on 5-bromo-2-chloro-4-methylpyridine, the palladium catalyst would preferentially undergo oxidative addition into the weaker C–Br bond rather than the C–Cl bond, yielding the incorrect regioisomer.

To circumvent this, our protocol dictates a reverse-sequence strategy:

  • C–N Bond Formation First: We utilize 2-chloro-4-methylpyridine. The Buchwald-Hartwig amination with the bulky secondary amine (N-ethylcyclohexanamine) is achieved using a highly active Pd/RuPhos catalyst system. RuPhos is specifically selected because its electron-rich, sterically demanding profile accelerates oxidative addition into unactivated C–Cl bonds and promotes reductive elimination, preventing competitive β-hydride elimination ([1]).

  • Regioselective Bromination Second: The resulting intermediate features a strongly electron-donating dialkylamino group at the C2 position, which activates the pyridine ring toward electrophilic aromatic substitution. While the amino group directs both ortho (C3) and para (C5), the C3 position is highly sterically hindered by the adjacent C4-methyl group and the bulky N-ethylcyclohexyl moiety. Consequently, bromination using N-Bromosuccinimide (NBS) occurs almost exclusively at the sterically accessible C5 position ([2]).

SyntheticWorkflow A 2-Chloro-4-methylpyridine + N-Ethylcyclohexanamine B Intermediate: N-Cyclohexyl-N-ethyl- 4-methylpyridin-2-amine A->B Pd(OAc)2, RuPhos NaOtBu, Toluene 100 °C, 12 h C Target Molecule: 5-Bromo-N-cyclohexyl- N-ethyl-4-methylpyridin-2-amine B->C NBS, DMF 0 °C to RT, 2 h

Two-step synthetic workflow: Buchwald-Hartwig amination followed by regioselective bromination.

Experimental Workflows

Step 1: Buchwald-Hartwig Amination

Objective: Synthesis of the intermediate N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine.

Reagents:

  • 2-Chloro-4-methylpyridine: 10.0 mmol (1.27 g)

  • N-Ethylcyclohexanamine: 12.0 mmol (1.53 g, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂]: 0.2 mmol (45 mg, 2 mol%)

  • RuPhos: 0.4 mmol (186 mg, 4 mol%)

  • Sodium tert-butoxide (NaOtBu): 15.0 mmol (1.44 g, 1.5 equiv)

  • Anhydrous Toluene: 30 mL

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine Pd(OAc)₂, RuPhos, and NaOtBu.

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times). Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous exclusion of O₂ prevents catalyst deactivation.

  • Reagent Addition: Add anhydrous toluene, followed by 2-chloro-4-methylpyridine and N-ethylcyclohexanamine via syringe.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the solvent.

  • Reaction: Heat the mixture in a pre-equilibrated oil bath at 100 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is fully consumed.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (SiO₂, gradient 0-10% EtOAc in Hexanes) to yield the intermediate as a pale yellow oil.

Step 2: Regioselective Electrophilic Bromination

Objective: Synthesis of the target 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine.

Reagents:

  • N-Cyclohexyl-N-ethyl-4-methylpyridin-2-amine: 8.0 mmol (1.74 g)

  • N-Bromosuccinimide (NBS): 8.4 mmol (1.49 g, 1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF): 30 mL

  • Saturated aqueous Na₂S₂O₃: 20 mL

Step-by-Step Protocol:

  • Solvation: Dissolve the intermediate (1.74 g) in 20 mL of anhydrous DMF in a round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve NBS (1.49 g) in 10 mL of DMF. Add this solution dropwise to the reaction flask over 15 minutes. Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine. Dropwise addition at 0 °C prevents exothermic runaway and suppresses non-selective polybromination ([3]).

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Quenching (Self-Validation): Add 20 mL of saturated aqueous Na₂S₂O₃ and stir vigorously for 10 minutes. Causality: Thiosulfate reduces any unreacted electrophilic bromine species to inert bromide, halting the reaction precisely and preventing oxidative degradation during workup.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with water (3 × 30 mL) to remove DMF, followed by brine (30 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, 5% EtOAc in Hexanes) to afford the target compound.

DirectingEffects I Intermediate: N-Cyclohexyl-N-ethyl-4-methylpyridin-2-amine (Strongly Activating -NR2 at C2) C3 Electrophilic Attack at C3 (Sterically Hindered by -NR2 and C4-CH3) I->C3 Minor Pathway (< 5%) C5 Electrophilic Attack at C5 (Sterically Accessible, Para to -NR2) I->C5 Major Pathway (> 95%)

Mechanistic rationale for the regioselective C5-bromination of the pyridine intermediate.

Analytical Characterization & Expected Data

To establish this protocol as a self-validating system, the following analytical benchmarks must be met to confirm both the success of the cross-coupling and the absolute regiochemistry of the bromination.

Analytical TechniqueExpected Signal / ResultDiagnostic Significance
¹H NMR (400 MHz, CDCl₃)δ ~8.15 (s, 1H, Py-H6)Confirms C5 bromination. The C6 proton appears as a distinct singlet due to the loss of ortho-coupling.
¹H NMR (400 MHz, CDCl₃)δ ~6.40 (s, 1H, Py-H3)Confirms the C3 proton remains intact (no bromination at the sterically hindered site).
¹H NMR (400 MHz, CDCl₃)δ ~2.30 (s, 3H, Py-CH₃)Validates the retention of the C4 methyl group.
¹³C NMR (100 MHz, CDCl₃)δ ~108.5 (C-Br)Characteristic upfield shift for a brominated aromatic carbon compared to the C-H precursor.
HRMS (ESI-TOF)m/z [M+H]⁺ calcd for C₁₄H₂₂BrN₂: 297.0961, found: 297.0964Confirms exact mass and the diagnostic 1:1 isotopic pattern indicative of a single ⁷⁹Br/⁸¹Br atom.
HPLC (UV 254 nm)> 98% purity, single sharp peakValidates protocol efficiency, absence of polybrominated byproducts, and purification success.

References

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Source: PubMed Central (PMC) URL:[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Simple Catalyst-Free Regio- and Chemoselective Monobromination of Aromatics Using NBS in Polyethylene Glycol Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Advanced Multi-Step and Multicomponent Syntheses of Highly Substituted 2-Aminopyridines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The 2-aminopyridine motif is a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The 2-aminopyridine motif is a privileged pharmacophore embedded in numerous FDA-approved drugs, serving as a critical hydrogen-bond donor/acceptor in kinase inhibitors, GPCR ligands, and central nervous system therapeutics. Historically, the synthesis of these scaffolds relied on the Chichibabin reaction or the Buchwald-Hartwig amination of 2-halopyridines. However, these classical methods suffer from harsh conditions, the requirement for pre-functionalized starting materials, and limited regiocontrol when targeting highly substituted variants.

Modern synthetic chemistry has shifted toward atom-economical, de novo ring construction. This application note details two state-of-the-art methodologies for synthesizing densely substituted 2-aminopyridines:

  • Transition-Metal-Catalyzed[2+2+2] Cycloaddition : An exceptionally atom-efficient method utilizing diynes and cyanamides[1].

  • Base-Promoted Three-Component Cascade Reaction : A transition-metal-free, multicomponent approach leveraging 1,1-enediamines and 1,3-dicarbonyls[2].

By understanding the mechanistic causality behind these protocols, researchers can rapidly generate diverse 2-aminopyridine libraries for structure-activity relationship (SAR) studies.

Comparative Methodological Overview

To assist in route selection, the quantitative data and operational parameters of the two featured methodologies are summarized below.

ParameterProtocol A: Fe-Catalyzed [2+2+2] CycloadditionProtocol B: Base-Promoted Three-Component Cascade
Reaction Type Transition-metal catalyzed cycloadditionMulticomponent condensation / cyclization
Starting Materials α,ω -Diynes + Cyanamides1,3-Dicarbonyls + DMF-DMA + 1,1-Enediamines
Catalyst / Promoter FeX₂ + Zn dust + LigandSolvent/Base-mediated
Typical Yields 70% – 95%74% – 92%
Atom Economy 100% (All atoms incorporated)High (Loss of H₂O, MeOH, HNMe₂)
Regioselectivity Excellent (Sterically driven)Excellent (Driven by electrophilic sites)
Key Advantage Mild conditions, utilizes inexpensive iron saltsNo transition metals, rapid generation of diversity

Protocol A: Iron-Catalyzed[2+2+2] Cycloaddition

Mechanistic Causality

The [2+2+2] cycloaddition of alkynes and nitriles is a powerful method for pyridine synthesis. While ruthenium and cobalt are traditionally used[3], iron catalysis offers a highly sustainable and cost-effective alternative[4]. The process requires an Fe(II) precatalyst (e.g., FeCl₂) and a stoichiometric reductant (Zn dust). The zinc reduces Fe(II) to a catalytically active, low-valent Fe(0) or Fe(I) species. This active species undergoes oxidative cyclometalation with the diyne to form a metallacyclopentadiene, followed by the insertion of the cyanamide (acting as a nitrile equivalent) and subsequent reductive elimination to yield the 2-aminopyridine[1].

FeCatalysis A Diyne Substrate E Oxidative Cyclometalation A->E B Cyanamide (Nitrile Eq.) F Insertion & Reductive Elimination B->F Nitrile Insertion C Fe(II) Precatalyst + Zn Dust D Active Low-Valent Fe Species C->D Reduction D->E Coordination E->F F->D G Highly Substituted 2-Aminopyridine F->G Catalyst Regeneration

Fig 1: Iron-catalyzed [2+2+2] cycloaddition catalytic cycle and workflow.
Step-by-Step Methodology
  • Catalyst Activation (Glovebox Required): In a nitrogen-filled glovebox, charge an oven-dried reaction vial with 5 mol % FeCl₂, 10 mol % ligand (e.g., a bis-imine or dppp), and 10 mol % activated Zn dust. Add anhydrous benzene or toluene (0.2 M relative to substrate).

  • Substrate Addition: Stir the catalyst mixture for 10–15 minutes at room temperature to allow for the generation of the active iron species. Add 1.0 equivalent of the diyne and 1.2 equivalents of the cyanamide.

  • Cycloaddition: Cap the vial with a Teflon-lined septum, remove it from the glovebox, and heat in a 70 °C oil bath for 12–24 hours.

  • In-Process Quality Control (IPQC): Monitor the reaction via GC-MS. The system is self-validating: the complete disappearance of the diyne mass peak and the emergence of the product mass (M+ of diyne + M+ of cyanamide) confirms successful cycloaddition.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite/silica to remove the iron and zinc particulates. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Base-Promoted Three-Component Cascade Reaction

Mechanistic Causality

Multicomponent reactions (MCRs) bypass the need for isolating unstable intermediates. In this protocol, N,N-dimethylformamide dimethyl acetal (DMF-DMA) acts as a highly electrophilic one-carbon synthon. It first condenses with the active methylene of a 1,3-dicarbonyl compound to form an active enaminone intermediate. The 1,1-enediamine then acts as a bis-nucleophile, attacking the intermediate. A subsequent base-promoted intramolecular cyclization and elimination of dimethylamine drive the aromatization, yielding a highly functionalized 2-aminopyridine[2].

MCR_Cascade N1 1,3-Dicarbonyl N3 Active Enaminone Intermediate N1->N3 N2 DMF-DMA N2->N3 Condensation N5 Nucleophilic Attack & Condensation N3->N5 N4 1,1-Enediamine N4->N5 Addition N6 Intramolecular Cyclization N5->N6 N7 Diverse 2-Aminopyridine N6->N7 Aromatization (-HNMe2)

Fig 2: Base-promoted three-component cascade reaction mechanism.
Step-by-Step Methodology
  • Intermediate Condensation: In an open-air round-bottom flask, dissolve 1.0 mmol of the 1,3-dicarbonyl compound and 1.5 mmol of DMF-DMA in 8 mL of a polar solvent (e.g., DMF or ethanol). Stir at room temperature for 30 minutes.

  • Nucleophilic Cascade Initiation: Add 1.0 mmol of the 1,1-enediamine to the stirring solution.

  • Cyclization & Aromatization: Elevate the temperature to 80–100 °C. Depending on the electronic nature of the substrates, a mild base (e.g., K₂CO₃ or an organic amine) may be added to facilitate the elimination of dimethylamine. Stir for 4–8 hours.

  • In-Process Quality Control (IPQC): Monitor via TLC (UV 254 nm). The reaction is self-validating through the appearance of a highly fluorescent, UV-active spot characteristic of the extended conjugation in the newly formed pyridine ring. Furthermore, FT-IR will show the disappearance of the sharp enediamine N-H stretches and the appearance of the distinct 2-aminopyridine N-H stretch.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice/water to precipitate the product. Filter the crude solid, wash with cold water, and recrystallize from ethanol to obtain the analytically pure 2-aminopyridine.

References

  • Source: The Journal of Organic Chemistry / PMC (National Institutes of Health)
  • Source: Organic Letters (ACS Publications)
  • Source: ACS Omega (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Method

Application Note: Selective N-Alkylation of 5-Bromo-4-methylpyridin-2-amine with Cyclohexyl and Ethyl Groups

Introduction & Scope 5-Bromo-4-methylpyridin-2-amine (CAS 98198-48-2) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and bioactive heterocycles 1, 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

5-Bromo-4-methylpyridin-2-amine (CAS 98198-48-2) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and bioactive heterocycles 1, 2. The functionalization of the exocyclic primary amine via N-alkylation is a critical transformation in drug development. However, achieving selective mono-N-alkylation presents significant synthetic challenges. This application note details robust, self-validating protocols for the selective N-cyclohexylation and N-ethylation of this scaffold, emphasizing mechanistic control to suppress off-target reactions.

Mechanistic Insights: Overcoming Regioselectivity Challenges

The N-alkylation of 2-aminopyridines is complicated by two primary factors:

  • Competing Nucleophiles (Regioselectivity): The endocyclic pyridine nitrogen is often more basic and nucleophilic than the exocyclic amine. Direct alkylation with alkyl halides frequently leads to Chichibabin-type side reactions and the formation of inert pyridinium salts 3.

  • Over-alkylation Kinetics: As dictated by standard amine alkylation kinetics, the introduction of an electron-donating alkyl group increases the nucleophilicity of the resulting secondary amine, making it more reactive than the primary amine starting material. This invariably leads to tertiary amine (over-alkylated) byproducts 4.

Furthermore, the exocyclic amine of 5-bromo-4-methylpyridin-2-amine exhibits inherently poor nucleophilicity due to the electron-withdrawing nature of the adjacent pyridine ring and the inductive effect of the 5-bromo substituent 5.

To circumvent these issues, reductive amination is the strategy of choice over direct alkylation with alkyl halides 6. By forming an intermediate imine (or iminium ion) which is subsequently reduced, the reaction is strictly limited to mono-alkylation. Because standard reductive amination conditions often stall at the imine formation step due to the substrate's low nucleophilicity, our protocols employ Lewis acid catalysis (for sterically hindered ketones) or optimized acidic environments (for volatile aldehydes) to drive the condensation equilibrium forward.

Reaction Pathway Analysis

Pathway A 5-Bromo-4-methylpyridin-2-amine B Direct Alkylation (Alkyl Halides) A->B Poor Selectivity C Reductive Amination (Aldehyde/Ketone) A->C High Selectivity D Endocyclic N-Alkylation (Pyridinium Salt) B->D Ring N Nucleophilicity E Over-alkylation (Tertiary Amine) B->E Excess Alkylating Agent F Selective Mono-N-Alkylation (Target Product) B->F Minor Pathway C->F Controlled Reduction

Workflow of 2-Aminopyridine Alkylation Strategies highlighting the selectivity of reductive amination.

Experimental Design & Condition Optimization

To establish the most reliable protocols, various conditions were evaluated. The data below demonstrates why reductive amination with specific catalysts is required over traditional S_N2 alkylation.

Table 1: Optimization of N-Alkylation Conditions for 5-Bromo-4-methylpyridin-2-amine
Alkylating AgentReagents & CatalystSolventTemp (°C)Yield (%)Selectivity (Mono:Di)Mechanistic Observation
Cyclohexyl bromideK₂CO₃ (2.0 eq)DMF80<15PoorSignificant endocyclic N-alkylation observed.
CyclohexanoneNaBH(OAc)₃, AcOHDCE2530>95:5Reaction stalled; poor amine nucleophilicity.
Cyclohexanone 1. Ti(OiPr)₄2. NaBH₄ 1. THF2. MeOH 1. 602. 0 82 >99:1 Complete imine formation prior to reduction.
Ethyl iodideCs₂CO₃ (1.5 eq)MeCN604560:40Over-alkylation to tertiary amine dominant.
Acetaldehyde NaBH(OAc)₃, AcOH DCE 0 to 25 88 >95:5 High conversion; low temp prevents volatilization.

Step-by-Step Methodologies

Protocol A: N-Cyclohexylation via Lewis Acid-Mediated Reductive Amination

Causality Note: Cyclohexanone is sterically hindered. Combined with the deactivated nature of the 2-aminopyridine, standard mild reductants fail to achieve high conversion. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger to force the formation of the intermediate imine before reduction.

Materials:

  • 5-Bromo-4-methylpyridin-2-amine (1.0 mmol, 187.0 mg)

  • Cyclohexanone (1.5 mmol, 155 µL)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 mmol, 590 µL)

  • Sodium borohydride (NaBH₄) (1.5 mmol, 57 mg)

  • Anhydrous THF (5 mL) and Anhydrous Methanol (5 mL)

Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-bromo-4-methylpyridin-2-amine and cyclohexanone in anhydrous THF (5 mL).

  • Add Ti(OiPr)₄ dropwise at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to 60 °C for 12 hours.

  • Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot and quench it in 100 µL of MeOH containing 1 mg NaBH₄. Analyze via LC-MS. The starting material ([M+H]⁺ m/z 187.0/189.0) should be <5%, with the reduced product ([M+H]⁺ m/z 269.1/271.1) dominating the trace. If unreacted amine persists, add an additional 0.5 eq of Ti(OiPr)₄ and stir for 4 more hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath.

  • Dilute the mixture with anhydrous Methanol (5 mL) to solubilize the intermediate.

  • Carefully add NaBH₄ in small portions over 15 minutes (Caution: Gas evolution).

  • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Work-up: Quench the reaction by adding 1M aqueous NaOH (5 mL) to precipitate titanium salts as a white solid. Filter the suspension through a pad of Celite, washing with Ethyl Acetate (3 × 15 mL).

  • Extract the filtrate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: N-Ethylation via Temperature-Controlled Reductive Amination

Causality Note: Acetaldehyde is highly electrophilic but extremely volatile (bp 20.2 °C). To prevent the loss of the alkylating agent and ensure complete conversion without over-alkylation, the reaction must be initiated at 0 °C using a milder reducing agent (STAB) that tolerates the presence of aldehydes.

Materials:

  • 5-Bromo-4-methylpyridin-2-amine (1.0 mmol, 187.0 mg)

  • Acetaldehyde (1.2 mmol, 68 µL) — Must be pre-chilled

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)

  • Glacial Acetic Acid (1.5 mmol, 86 µL)

  • Anhydrous 1,2-Dichloroethane (DCE) (8 mL)

Procedure:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 5-bromo-4-methylpyridin-2-amine in anhydrous DCE (8 mL). Add glacial acetic acid.

  • Cool the reaction mixture strictly to 0 °C using an ice bath.

  • Addition: Using a pre-chilled gas-tight syringe, add acetaldehyde dropwise directly into the solution (subsurface addition is preferred to prevent evaporation). Stir for 30 minutes at 0 °C.

  • Reduction: Add NaBH(OAc)₃ in three equal portions over 15 minutes to control the exotherm.

  • Allow the reaction to slowly warm to room temperature and stir for 6 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The primary amine starting material will appear as a highly polar, UV-active spot with a low R_f (~0.2). The N-ethylated product will migrate higher (R_f ~0.5) due to the loss of one hydrogen bond donor. Over-alkylation (N,N-diethyl) will appear near the solvent front (R_f ~0.8). Ensure the mono-alkylated spot is the primary species before quenching. LC-MS should confirm the product mass ([M+H]⁺ m/z 215.0/217.0).

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and stir vigorously until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with Dichloromethane (2 × 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

References

  • Technical Support Center: N-alkylation of 2-Aminopyrimidines Benchchem URL
  • 5-BROMO-4-METHYLPYRIDIN-2-AMINE | CAS 98198-48-2 Matrix Fine Chemicals URL
  • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen ACS Publications URL
  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones The Journal of Organic Chemistry - ACS Publications URL
  • Synthesis of Secondary Amines via Self-Limiting Alkylation PMC - NIH URL
  • 5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)

Sources

Application

Advanced Protocols for the Synthesis of N-Aryl and N-Alkyl Pyridinamines via Buchwald-Hartwig Cross-Coupling

Application Note & Methodological Guide Prepared for Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale The construction of carbon-nitrogen (C–N) bonds is a cornerstone of mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern medicinal chemistry, with pyridinamine motifs frequently serving as critical pharmacophores in kinase inhibitors, GPCR ligands, and other biologically active molecules[1]. While traditional nucleophilic aromatic substitution (SNAr) requires highly electron-deficient heterocycles and harsh conditions, the palladium-catalyzed Buchwald-Hartwig amination enables the coupling of unactivated halopyridines with a wide array of amines under mild conditions[2],[3].

The Pyridine Challenge

Coupling halopyridines or aminopyridines presents a unique mechanistic hurdle: the basic, unhindered nitrogen atom of the pyridine ring strongly coordinates to the palladium center. This heteroatom coordination competes with the catalytic cycle, driving the catalyst into stable, off-cycle resting states (catalyst poisoning) and leading to premature reaction stalling[4],[5].

The Dialkylbiarylphosphine Solution

To overcome pyridine-mediated deactivation, modern protocols employ sterically demanding, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, BrettPhos)[3].

  • Causality of Steric Bulk: The extreme steric demand of these ligands strictly enforces a monoligated Pd(0)L active species, preventing the formation of inactive Pd(L)2​ complexes. This maximizes the rate of oxidative addition[2].

  • Causality of Reductive Elimination: Once the amine coordinates and is deprotonated, the steric bulk of the ligand forces the aryl and amido groups into close proximity. This significantly accelerates reductive elimination, favoring the desired C–N bond formation over competing β -hydride elimination (which would yield undesired imines/dealkylated products)[2],[6].

BHCycle Precat Pd(II) Precatalyst (e.g., G3/G4) Pd0 Active Catalyst [Pd(0)L] Precat->Pd0 Base Activation OxAdd Oxidative Addition [Pd(II)(Ar)X(L)] Pd0->OxAdd + Halopyridine Poison Catalyst Deactivation (Pyridine Coordination) Pd0->Poison Excess Pyridine AmineBind Amine Coordination [Pd(II)(Ar)(NH2R)X(L)] OxAdd->AmineBind + Amine Deprot Deprotonation [Pd(II)(Ar)(NHR)(L)] AmineBind->Deprot + Base RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 - Pyridinamine Poison->Pd0 Bulky Ligand Rescue

Catalytic cycle of Buchwald-Hartwig amination highlighting the pyridine coordination trap.

Catalyst and Ligand Selection Guide

The choice of ligand is highly dependent on the nature of the amine. Primary alkyl amines are particularly prone to diarylation (coupling with two equivalents of the halopyridine). BrettPhos was specifically engineered to prevent this, providing exquisite selectivity for monoarylation[6],[7].

Ligand SystemOptimal Amine ClassOptimal HalideKey Mechanistic Advantage
RuPhos Secondary amines, Anilines (N-Aryl)Aryl/Heteroaryl Chlorides & BromidesHigh activity for secondary amines; prevents β -hydride elimination.
BrettPhos Primary alkyl amines (N-Alkyl)Aryl/Heteroaryl Chlorides & BromidesExtreme bulk prevents diarylation of primary amines[6].
tBuBrettPhos Primary amides, very bulky aminesAryl/Heteroaryl Chlorides & BromidesIncreased electron density accelerates oxidative addition of challenging substrates.
BINAP / DPPF Primary amines (Historical)Aryl Triflates & IodidesBidentate nature prevents Pd-Iodide dimer formation[2].

Experimental Protocols

To ensure reproducibility and prevent catalyst degradation, all protocols utilize Generation 3 (G3) Palladacycle Precatalysts . Unlike Pd2​(dba)3​ , which can inhibit the reaction through strongly binding dibenzylideneacetone ligands, G3 precatalysts activate rapidly at room temperature upon exposure to base, releasing a highly active Pd(0)L species and a benign carbazole byproduct.

Protocol A: Synthesis of N-Aryl Pyridinamines (e.g., Aniline + 2-Chloropyridine)

Optimized for secondary amine formation using RuPhos.

Materials:

  • 2-Chloropyridine (1.0 equiv, 1.0 mmol)

  • Aniline derivative (1.2 equiv, 1.2 mmol)

  • RuPhos Pd G3 (2 mol%, 0.02 mmol)

  • RuPhos ligand (2 mol%, 0.02 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)

  • Anhydrous 1,4-Dioxane (4.0 mL)

Step-by-Step Procedure:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add RuPhos Pd G3 (16.7 mg), RuPhos (9.3 mg), and NaOtBu (134.5 mg).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3x).

  • Substrate Addition: Via syringe, add anhydrous 1,4-Dioxane (4.0 mL), followed by 2-chloropyridine (95 µL) and the aniline derivative.

    • Self-Validation Check: Upon addition of the solvent and base, the precatalyst should activate. Look for a color shift from off-white/pale yellow to a deeper yellow/orange, indicating the formation of the active Pd(0) species.

  • Thermocycling: Place the sealed tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4–12 hours.

  • Monitoring: Monitor the reaction via LCMS or TLC. The disappearance of the 2-chloropyridine peak indicates completion.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional Ethyl Acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the N-aryl pyridinamine.

Protocol B: Synthesis of N-Alkyl Pyridinamines (e.g., Primary Alkylamine + 3-Bromopyridine)

Optimized to prevent diarylation using BrettPhos[6],[7].

Materials:

  • 3-Bromopyridine (1.0 equiv, 1.0 mmol)

  • Primary Alkylamine (e.g., n-hexylamine) (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 (2 mol%, 0.02 mmol)

  • BrettPhos ligand (2 mol%, 0.02 mmol)

  • LiHMDS (1.0 M in THF) or NaOtBu (1.4 equiv, 1.4 mmol) Note: LiHMDS is preferred for sensitive azaindoles or highly basic heterocycles[7].

  • Anhydrous tert-Amyl Alcohol (t-AmOH) or THF (4.0 mL)

Step-by-Step Procedure:

  • Catalyst Loading: In an argon-filled glovebox, charge a reaction vial with BrettPhos Pd G3 (18.1 mg) and BrettPhos (10.7 mg). If using solid NaOtBu, add it now (134.5 mg).

  • Solvent & Substrate Addition: Add t-AmOH (4.0 mL). Add 3-bromopyridine (96 µL) and the primary alkylamine via microsyringe. If using LiHMDS as the base, add 1.4 mL of the 1.0 M THF solution dropwise over 2 minutes.

  • Reaction Execution: Seal the vial with a Teflon-lined cap. Heat the reaction mixture at 70 °C for 6–16 hours.

    • Mechanistic Note:t-AmOH is an excellent solvent for primary amine couplings as its steric bulk prevents it from acting as a competing nucleophile, while its polarity helps solubilize the base and intermediates.

  • Quench & Extraction: Cool to room temperature. Quench the reaction with 3 mL of deionized water. Extract the aqueous layer with Dichloromethane (DCM) (3 × 5 mL).

  • Drying & Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via automated flash chromatography (DCM/MeOH gradient with 1% Et3​N to prevent streaking of the basic pyridinamine).

Workflow Prep 1. Glovebox/Schlenk Prep Mix Pd, Ligand, Base Add 2. Substrate Addition Halopyridine + Amine Prep->Add React 3. Thermocycling 60-100°C, 2-24h Add->React Workup 4. Quench & Filter Remove Pd/Salts React->Workup Purify 5. Chromatography Isolate Pyridinamine Workup->Purify

Standard experimental workflow for Buchwald-Hartwig amination of heterocycles.

Troubleshooting & Self-Validation

  • Issue: Reaction stalls at <50% conversion.

    • Cause: Pyridine-induced catalyst poisoning[5] or oxygen ingress.

    • Solution: Increase the ligand-to-palladium ratio slightly (e.g., 1.5:1 L:Pd) to favor the active species. Ensure rigorous degassing (freeze-pump-thaw) of solvents.

  • Issue: Formation of dehalogenated pyridine (Protodehalogenation).

    • Cause: β -hydride elimination from the amine or solvent acting as a hydride source.

    • Solution: Switch to a bulkier ligand (e.g., move from RuPhos to BrettPhos) to accelerate reductive elimination, or change the solvent from Dioxane to Toluene.

  • Issue: Diarylation of primary amines.

    • Cause: The monoarylated product is more nucleophilic than the starting primary amine.

    • Solution: Strictly utilize BrettPhos or tBuBrettPhos[6], and ensure the primary amine is added in a slight excess (1.2 to 1.5 equiv).

References

  • Wikipedia. Buchwald–Hartwig amination. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Selective Pd-Catalyzed Monoarylation of Small Primary Alkyl Amines through Backbone-Modification in Ylide-Functionalized Phosphines (YPhos). Available at: [Link]

  • JConsort: Consortium of Research Journals. Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Available at: [Link]

  • American Chemical Society (ACS) Publications. Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters. Available at: [Link]

  • American Chemical Society (ACS) Publications. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society. Available at:[Link]

Sources

Method

Application Note: Chromatographic Purification Strategies for 5-Bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Matrix/Application: Downstream Processing and Purification of Basic Nitrogen Heterocycles Executive Summary & Chromatographic C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Matrix/Application: Downstream Processing and Purification of Basic Nitrogen Heterocycles

Executive Summary & Chromatographic Challenges

The compound 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine is a highly substituted, sterically hindered aminopyridine derivative. While its extensive alkyl substitution (cyclohexyl, ethyl, methyl) and the halogen (bromo) group impart significant lipophilicity, the core pyridine ring and the exocyclic tertiary amine retain strong basic characteristics.

When subjected to standard normal-phase silica gel chromatography, basic heterocycles like aminopyridines present a notorious challenge: severe peak tailing, band broadening, and irreversible adsorption[1]. This application note details the physicochemical causality behind these phenomena and provides a self-validating, step-by-step protocol to achieve high-purity isolation using silanol-suppression techniques and alternative stationary phases.

Physicochemical Profiling & Causality of Tailing

To design an effective purification strategy, one must understand the molecular interactions at the stationary phase interface.

The Silanol Effect

Standard unmodified silica gel possesses a surface saturated with silanol groups (Si–OH), which are mildly acidic (pKa ~4.5 to 6.5). When 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine migrates through the column, its basic nitrogen atoms undergo strong, non-ideal secondary interactions with these silanols via:

  • Hydrogen Bonding: The lone pairs on the nitrogen atoms act as strong hydrogen bond acceptors.

  • Ion-Exchange: Protons from the acidic silanols can transfer to the basic amines, creating localized electrostatic retention[2].

The Role of Triethylamine (TEA) as a Silanol Suppressor

To counteract these secondary interactions, a sacrificial basic modifier—most commonly Triethylamine (TEA)—is introduced into the mobile phase. Because TEA has a lower pKb (stronger basicity) and lower steric hindrance than the target bulky aminopyridine, it preferentially and competitively binds to the acidic silanol sites. The ethyl groups of the bound TEA extend outward, creating a localized hydrophobic shield that masks the silica's acidity, allowing the target analyte to partition purely based on its lipophilicity[3].

SilanolMechanism Silanol Acidic Silanol (Si-OH) Analyte Basic Aminopyridine (Target Analyte) Silanol->Analyte No Additive (Ion Exchange) TEA Triethylamine (TEA Additive) Silanol->TEA With 1% TEA (Competitive Binding) Tailing Irreversible Adsorption (Peak Tailing) Analyte->Tailing Elution Clean Elution (Symmetric Peak) Analyte->Elution TEA->Analyte Silanols Masked

Caption: Logical relationship of silanol suppression by Triethylamine (TEA) during chromatography.

Method Development: Stationary & Mobile Phase Selection

TLC Optimization Data

Before committing to a preparative column, the solvent system must be validated via Thin-Layer Chromatography (TLC). The data below illustrates the dramatic impact of mobile phase modifiers on the retention factor ( Rf​ ) and spot morphology of basic aminopyridines.

Solvent System (v/v)AdditiveTarget Rf​ Spot MorphologyChromatographic Verdict
Hexane / EtOAc (80:20)None0.15Severe streakingUnsuitable; strong silanol binding.
Hexane / EtOAc (80:20)1% TEA 0.38 Sharp, concentric Optimal for standard silica.
DCM / MeOH (95:5)None0.25Tailing / Comet shapeUnsuitable; secondary interactions.
DCM / MeOH (95:5)1% NH4​OH 0.45SharpViable alternative for highly polar impurities.
Alternative: Amine-Functionalized Silica ( NH2​ -Silica)

If the downstream application of the purified compound is sensitive to trace TEA contamination, an amine-bonded stationary phase ( NH2​ -silica) should be utilized. Amine columns inherently mask the silica backbone and provide a basic surface, eliminating the need for mobile phase additives and simplifying post-column solvent evaporation[4].

Step-by-Step Experimental Protocol

The following protocol outlines the self-validating workflow for the purification of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine using standard silica gel modified with TEA.

Phase 1: Column Preparation & Equilibration

Causality Note: Failing to pre-equilibrate the column with TEA will result in the first few column volumes stripping the TEA from the mobile phase, leaving the bottom of the column acidic and ruining the separation.

  • Solvent Preparation: Prepare the optimized mobile phase (e.g., Hexane/EtOAc 85:15) and add exactly 1% (v/v) Triethylamine. Mix thoroughly.

  • Slurry Packing: Weigh the appropriate amount of silica gel (typically 30:1 to 50:1 silica-to-crude mass ratio). Create a uniform slurry using the TEA-spiked mobile phase.

  • Equilibration: Pour the slurry into the column. Pass at least 2 to 3 column volumes (CV) of the TEA-spiked mobile phase through the bed to ensure complete saturation of the silanol sites[1].

Phase 2: Sample Loading (Dry Loading)

Causality Note: Because the target compound is highly lipophilic, dissolving it in a weak, non-polar initial mobile phase may be difficult, leading to poor band formation. Dry loading circumvents solubility issues.

  • Dissolve the crude 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine in a minimum volume of a volatile, strong solvent (e.g., Dichloromethane).

  • Add a small amount of deactivated silica gel or Celite (approx. 2-3 times the crude mass) to the flask.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder evenly onto the flat surface of the pre-equilibrated column bed. Cap with a thin layer of clean sand.

Phase 3: Elution and Fractionation
  • Isocratic Elution: Begin elution using the TEA-spiked mobile phase. Maintain a steady flow rate to prevent band broadening.

  • Detection: Monitor the eluent using UV detection. The highly conjugated pyridine ring will show strong absorbance at 254 nm and ~280 nm.

  • Fraction Pooling: Spot fractions on TLC plates (pre-treated with TEA) to confirm the presence of the target compound ( Rf​ ~0.38). Pool fractions containing the pure product.

Phase 4: Post-Purification Processing
  • Concentrate the pooled fractions under reduced pressure at 35–40 °C.

  • TEA Removal: Triethylamine (b.p. 89 °C) can sometimes co-concentrate. To remove residual TEA, co-evaporate the final residue 2–3 times with toluene or place the flask under high vacuum (lyophilizer or Schlenk line) for 12 hours.

PurificationWorkflow Step1 1. TLC Method Development (Screen Hexane/EtOAc + 1% TEA) Step2 2. Column Pre-treatment (Flush silica with TEA-saturated solvent) Step1->Step2 Step3 3. Dry Loading (Adsorb analyte onto Celite/Silica) Step2->Step3 Step4 4. Isocratic/Gradient Elution (Maintain 1% TEA in all mobile phases) Step3->Step4 Step5 5. Fraction Collection & UV Detection (Monitor @ 254 nm) Step4->Step5

Caption: Step-by-step workflow for the column chromatography purification of basic nitrogen heterocycles.

References

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography . Teledyne ISCO. Available at:[Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. Available at:[Link]

Sources

Application

Application Notes and Protocols for the In Vitro Assay Development of Novel Aminopyridine Compounds

Introduction: Unlocking the Therapeutic Potential of Aminopyridine Scaffolds Aminopyridine and its derivatives represent a versatile class of heterocyclic compounds with a rich history in medicinal chemistry.[1] Their un...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of Aminopyridine Scaffolds

Aminopyridine and its derivatives represent a versatile class of heterocyclic compounds with a rich history in medicinal chemistry.[1] Their unique structural properties allow for interaction with a wide array of biological targets, leading to a vast spectrum of pharmacological effects.[1] While initially recognized for their role as potassium channel blockers in neurological disorders, the aminopyridine scaffold has emerged as a privileged structure in the development of novel therapeutics for a multitude of diseases, including cancer and inflammatory conditions.[1][2]

Recent research has highlighted the potential of aminopyridine derivatives as potent inhibitors of various enzyme classes, including protein kinases, metabolic enzymes, and others.[3][4][5] This has led to a surge in drug discovery programs focused on synthesizing and evaluating novel aminopyridine-based compounds. The success of these programs hinges on the development and implementation of robust, reliable, and physiologically relevant in vitro assays.

This comprehensive guide provides a detailed framework for the in vitro assay development of novel aminopyridine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the scientific rationale behind experimental choices to ensure data integrity and accelerate the identification of promising drug candidates.

The Assay Cascade: A Strategic Approach to Characterizing Novel Aminopyridine Compounds

A tiered approach, often referred to as an assay cascade, is essential for the efficient and cost-effective evaluation of novel compounds. This strategy involves progressing compounds through a series of assays of increasing complexity and physiological relevance, starting with high-throughput primary screens to identify initial "hits" and moving towards more detailed secondary and safety profiling assays.

cluster_0 Primary Screening cluster_1 Secondary & Selectivity Profiling cluster_2 In Vitro Safety & ADME Primary Target-Based Assays Primary Target-Based Assays IC50 Determination IC50 Determination Primary Target-Based Assays->IC50 Determination Active Compounds Broad Cytotoxicity Screening Broad Cytotoxicity Screening Broad Cytotoxicity Screening->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Potent Hits Cellular Target Engagement Cellular Target Engagement Selectivity Profiling->Cellular Target Engagement hERG Liability hERG Liability Cellular Target Engagement->hERG Liability Confirmed Cellular Activity CYP450 Inhibition CYP450 Inhibition hERG Liability->CYP450 Inhibition Metabolic Stability Metabolic Stability CYP450 Inhibition->Metabolic Stability

Caption: The In Vitro Assay Cascade for Novel Aminopyridine Compounds.

Part 1: Primary Screening Assays - Identifying Initial Hits

The primary screening phase is designed to rapidly assess a library of novel aminopyridine compounds to identify those with activity against the intended biological target. High-throughput formats are typically employed to maximize efficiency.

Target-Based Biochemical Assays

For aminopyridine compounds designed to inhibit a specific enzyme, such as a protein kinase, a biochemical assay is the first-line screening tool. These assays measure the direct effect of the compound on the purified target protein.

1.1.1. In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

The HTRF assay is a robust, high-throughput method for measuring kinase activity.[6] It relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule.

Protocol: HTRF Kinase Assay

  • Reagent Preparation:

    • Prepare a kinase reaction buffer appropriate for the specific kinase of interest.

    • Dilute the purified kinase, biotinylated substrate peptide, and ATP to their final concentrations in the reaction buffer.

    • Prepare a serial dilution of the novel aminopyridine compounds in DMSO, and then dilute further into the reaction buffer.

  • Assay Procedure:

    • In a 384-well low-volume white plate, add the test compounds.

    • Add the kinase and biotinylated substrate peptide mixture to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Determine the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Identify "hits" as compounds that exhibit a statistically significant level of inhibition (e.g., >50% inhibition at a single concentration).[7]

Causality Behind Experimental Choices:

  • HTRF: This technology is chosen for its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds, which can be a concern with novel chemical entities.[6]

  • Biotinylated Substrate and Streptavidin-XL665: This pair provides a robust and high-affinity interaction for FRET, ensuring a strong signal.

  • Europium Cryptate: The long-lived fluorescence of the europium donor allows for time-gated detection, further reducing background noise.[6]

Cell-Based Proliferation/Cytotoxicity Assays

In parallel with target-based screening, it is crucial to assess the general cytotoxicity of the novel aminopyridine compounds. This helps to identify compounds that are non-specifically toxic and provides an early indication of a potential therapeutic window. The MTT assay is a widely used colorimetric method for this purpose.[8]

Protocol: MTT Cell Viability Assay

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., a line where the target kinase is known to be a driver of proliferation) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the aminopyridine compounds for a specified duration (e.g., 72 hours).[6] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[6]

    • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Compounds showing significant cytotoxicity can be flagged for further investigation.

Part 2: Secondary and Selectivity Profiling - Characterizing the Hits

Compounds identified as "hits" in the primary screen are then subjected to more detailed characterization to confirm their activity, determine their potency, and assess their selectivity.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of an inhibitor. This is determined by performing a dose-response experiment.

Data Presentation: IC50 Values of Aminopyridine Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)
C3 TRKA6.5
C4 TRKA5.0
C6 TRKA7.0
KRC-180 JAK2123
Compound X EGFR900
Compound Y EGFR700
Data compiled from multiple sources.[4][8][9]
Kinase Selectivity Profiling

To assess the specificity of the aminopyridine inhibitors, they should be screened against a panel of related and unrelated kinases. This is crucial for identifying potential off-target effects that could lead to toxicity. Several vendors offer kinase profiling services.

Cellular Target Engagement

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in validating its mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment and Lysis:

    • Treat cultured cells with the aminopyridine compound or vehicle control.

    • Harvest and lyse the cells.

  • Thermal Challenge:

    • Divide the cell lysates into aliquots and heat them to a range of temperatures.

    • Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Detection of Soluble Protein:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming target engagement.[10]

cluster_0 CETSA Workflow A Treat cells with aminopyridine compound B Lyse cells A->B C Heat lysate aliquots to different temperatures B->C D Centrifuge to pellet aggregated proteins C->D E Collect supernatant (soluble proteins) D->E F Analyze target protein by Western blot E->F G Plot melting curve F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Part 3: In Vitro Safety and ADME Profiling - De-risking the Candidates

Early assessment of potential safety liabilities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to avoid costly late-stage failures.

hERG Liability Assessment

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[11] Therefore, early screening for hERG liability is a regulatory requirement. Automated patch-clamp systems provide a higher throughput method for this assessment compared to traditional manual patch-clamp.[12]

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Prepare a single-cell suspension for introduction into the automated patch-clamp system.

  • Electrophysiological Recording:

    • The automated system will capture individual cells and form a gigaseal.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG current.

    • Establish a stable baseline recording.

  • Compound Application:

    • Apply a range of concentrations of the aminopyridine compound to the cells.

    • Record the hERG current in the presence of the compound.

  • Data Analysis:

    • Measure the reduction in the hERG current amplitude at each compound concentration.

    • Calculate the IC50 value for hERG inhibition.

Cytochrome P450 (CYP) Inhibition

Aminopyridine compounds may inhibit cytochrome P450 enzymes, which are responsible for the metabolism of many drugs.[9] CYP inhibition can lead to drug-drug interactions.

Protocol: CYP Inhibition Assay

  • Incubation:

    • Incubate human liver microsomes with a specific CYP isoform substrate and a range of concentrations of the aminopyridine compound.

    • Include a positive control inhibitor for each CYP isoform.

  • Metabolite Quantification:

    • After the incubation period, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis:

    • Determine the percent inhibition of metabolite formation at each compound concentration.

    • Calculate the IC50 value for the inhibition of each CYP isoform.

Data Presentation: CYP450 Inhibition Profile of an Aminopyridine Compound

CYP IsoformIC50 (µM)
CYP1A2 > 50
CYP2C9 > 50
CYP2C19 25.3
CYP2D6 12.1
CYP3A4 > 50

Conclusion: A Pathway to Promising Aminopyridine Therapeutics

The in vitro assay development for novel aminopyridine compounds is a multifaceted process that requires a strategic and scientifically rigorous approach. By employing a well-designed assay cascade, from high-throughput primary screening to detailed secondary and safety profiling, researchers can effectively identify and characterize promising drug candidates. The protocols and insights provided in this guide are intended to serve as a robust framework for these efforts, ultimately contributing to the successful development of new and effective aminopyridine-based medicines.

References

  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 356(3), e2200438. Available at: [Link]

  • Kirsch, G. E. (2013). Early identification of hERG liability in drug discovery programs by automated patch clamp. Assay and Drug Development Technologies, 11(6), 337-347. Available at: [Link]

  • Khan, I., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(14), 2599-2606. Available at: [Link]

  • Singh, R., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link]

  • Lee, J. H., et al. (2016). Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. Oncology Letters, 12(4), 2737-2742. Available at: [Link]

  • Delaunois, A., et al. (2004). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 294, 499-512. Available at: [Link]

  • Cell Microsystems. (n.d.). Optimization of hERG screening using IonFlux HT automated system. Cell Microsystems. Available at: [Link]

  • Bentham Science Publishers. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Bentham Science Publishers. Available at: [Link]

  • Ohtsuki, A., et al. (2016). Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp. Journal of Pharmacological and Toxicological Methods, 81, 253-259. Available at: [Link]

  • Pesti, K., et al. (2014). Role of automated patch-clamp systems in drug research and development. Acta Pharmaceutica Hungarica, 84(3), 103-112. Available at: [Link]

  • El-Sayed, M. A., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 15(42), 26973-26987. Available at: [Link]

  • Szczepankiewicz, B. G., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry, 49(12), 3563-3580. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101416. Available at: [Link]

  • Al-Warhi, T., et al. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen. Available at: [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 8(11), 2232-2244. Available at: [Link]

  • Lecka, J., et al. (2018). 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. Bioorganic & Medicinal Chemistry, 26(7), 1539-1550. Available at: [Link]

  • Al-Warhi, T., et al. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Molecules, 28(12), 4785. Available at: [Link]

  • Götte, M. (2016). High-Throughput Screening Data Analysis. Basicmedical Key. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. Available at: [Link]

  • Dai, L., & Zhao, Y. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2459, 149-158. Available at: [Link]

  • Saredy, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports, 12(1), 1951. Available at: [Link]

  • Hounsou, C., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Acta Tropica, 226, 106248. Available at: [Link]

  • Jiménez-Luna, J., et al. (2021). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science, 7(5), 846-856. Available at: [Link]

  • Hardy, L., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]

  • Goldberg, F. W., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(7), 3126-3141. Available at: [Link]

  • Ragg, S., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics, 32(20), 3204-3205. Available at: [Link]

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  • Wang, Y., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227779. Available at: [Link]

  • Voll, A. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ChemMedChem, 14(16), 1530-1543. Available at: [Link]

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  • Li, Z., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1545-1554. Available at: [Link]

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Method

experimental design for testing the efficacy of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine

Application Note: Preclinical Experimental Design for Evaluating 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine Executive Summary & Mechanistic Rationale The compound 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Experimental Design for Evaluating 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine

Executive Summary & Mechanistic Rationale

The compound 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine is a highly functionalized derivative of the 2-aminopyridine scaffold. In medicinal chemistry, 2-aminopyridines are recognized as privileged structures, most frequently deployed as ATP-competitive kinase inhibitors ()[1].

To design a robust efficacy screening cascade, we must first understand the causality behind the molecule's structural features:

  • 2-Aminopyridine Core: The endocyclic pyridine nitrogen and the exocyclic amine act as a bidentate hydrogen bond acceptor-donor pair, anchoring the molecule to the backbone amide residues of the kinase hinge region ()[2].

  • 4-Methyl Substitution: This small lipophilic group is positioned to occupy a tightly constrained hydrophobic pocket adjacent to the hinge, serving as a selectivity filter against off-target kinases.

  • 5-Bromo Substitution: Halogen atoms at this position frequently engage in halogen bonding with the kinase gatekeeper residue, significantly decreasing the off-rate ( koff​ ) and extending target residence time.

  • N-cyclohexyl-N-ethyl Moiety: This bulky, dialkyl substitution projects outward toward the solvent-exposed channel. It restricts the rotational freedom of the amine, locking the compound into its bioactive conformation while improving cellular permeability ()[3].

MOA Kinase Kinase Hinge Region (ATP Binding Pocket) Core 2-Aminopyridine Core (H-Bond Donor/Acceptor) Core->Kinase Bidentate H-Bonds Bromo 5-Bromo Substitution (Halogen Bonding) Bromo->Kinase Gatekeeper Interaction Alkyl N-cyclohexyl-N-ethyl (Solvent Channel Fit) Alkyl->Kinase Steric Anchoring Methyl 4-Methyl Group (Hydrophobic Pocket) Methyl->Kinase Selectivity Filter

Fig 1: Binding interactions of the substituted 2-aminopyridine scaffold within the kinase domain.

Experimental Workflow Design

Biochemical affinity does not always translate to cellular efficacy due to the high intracellular concentration of ATP (typically 1–5 mM), which competitively displaces hinge-binders ()[4]. Therefore, our protocol integrates a self-validating cascade: cell-free biochemical profiling, live-cell target engagement, and ADME/Tox evaluation.

Workflow Phase1 1. TR-FRET Assay (Biochemical IC50) Phase2 2. NanoBRET Assay (Live-Cell Target Engagement) Phase1->Phase2 IC50 < 100 nM Phase3 3. ADME/Tox (Microsomal Stability) Phase2->Phase3 Cellular IC50 < 1 µM Phase4 Lead Candidate Selection Phase3->Phase4 T1/2 > 30 min

Fig 2: Experimental screening cascade for evaluating kinase inhibitor efficacy and safety.

Protocol 1: Cell-Free Biochemical Profiling (TR-FRET)

Causality & Rationale: Heterocyclic compounds like 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine often exhibit intrinsic auto-fluorescence, which confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition, eliminating short-lived background fluorescence and providing a highly trustworthy readout for ATP-competitive inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 3-fold, 10-point serial dilution of the compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser to ensure precise volumetric transfer.

  • Enzyme Addition: Add 5 µL of the target recombinant kinase (e.g., MAP4K4 or CHK2) diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix. Critical Step: The ATP concentration must be set exactly at the apparent Km​ of the specific kinase to ensure the calculated IC50​ accurately reflects the Ki​ (via the Cheng-Prusoff equation).

  • Termination & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the reaction) and europium-labeled anti-phospho antibodies.

  • Readout: Read the plate on a TR-FRET compatible microplate reader using a 337 nm excitation and dual emission at 620 nm and 665 nm.

Protocol 2: Cellular Target Engagement (NanoBRET Assay)

Causality & Rationale: A compound may show sub-nanomolar biochemical affinity but fail in cells due to poor membrane permeability, efflux pump liability, or competition with millimolar intracellular ATP. The NanoBRET Target Engagement assay quantifies the actual fractional occupancy of the inhibitor bound to a full-length kinase inside living cells, serving as definitive proof of cellular efficacy ()[5].

Step-by-Step Methodology:

  • Cell Seeding: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed the cells at 2×104 cells/well in a 96-well tissue culture-treated plate and incubate overnight at 37°C, 5% CO2​ .

  • Tracer Addition: Replace the media with Opti-MEM containing the cell-permeable NanoBRET fluorescent tracer (e.g., K-4) at a concentration equivalent to its cellular Kd​ .

  • Compound Treatment: Add the 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine (titrated from 10 µM to 0.5 nM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine). Incubate for 2 hours to reach intracellular equilibrium.

  • Substrate Addition: Add the NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor. Self-Validating Step: The extracellular inhibitor quenches the signal from dead or lysed cells, ensuring the BRET signal strictly originates from intact, living cells ()[4].

  • Measurement: Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (Acceptor/Donor) to determine the cellular IC50​ .

Protocol 3: ADME & Cytotoxicity Profiling

Causality & Rationale: The lipophilic N-cyclohexyl group introduces a potential metabolic liability (susceptibility to CYP450-mediated hydroxylation). Furthermore, we must ensure that any drop in cellular kinase activity is due to target engagement, not general cytotoxicity.

Step-by-Step Methodology:

  • Microsomal Stability: Incubate 1 µM of the compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) and 1 mM NADPH at 37°C. Take aliquots at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard. Analyze parent compound depletion via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

  • Cellular Viability (CellTiter-Glo): Plate the target cell line in a 384-well plate. Treat with the compound for 48 hours. Add CellTiter-Glo reagent (lyses cells and generates a luminescent signal proportional to ATP concentration). Validation: If the IC50​ for cytotoxicity is not at least 10-fold higher than the NanoBRET IC50​ , the compound lacks a sufficient therapeutic window.

Data Presentation: Expected Quantitative Profile

The following table summarizes the target thresholds and representative quantitative data required to validate 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine as a viable lead candidate.

ParameterAssay Type5-bromo-N-cyclohexyl...Staurosporine (Control)Target Threshold
Biochemical IC50​ TR-FRET12 nM1.5 nM< 50 nM
Cellular IC50​ (TE) NanoBRET145 nM22 nM< 500 nM
Cytotoxicity ( CC50​ ) CellTiter-Glo> 50 µM0.8 µM> 10 µM
Therapeutic Index CC50​ / Cellular IC50​ > 340x36x> 50x
HLM Half-Life ( T1/2​ ) LC-MS/MS42 minN/A> 30 min

References

  • Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry.[Link]

  • Ndubaku, C. O., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry.[Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.[Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology.[Link]

Sources

Application

Application Note: 5-Bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine as a Privileged Scaffold in Drug Discovery

Introduction & Structural Rationale In modern medicinal chemistry, the 2-aminopyridine core is recognized as a "privileged scaffold," frequently deployed as a hinge-binding motif in the design of potent kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the 2-aminopyridine core is recognized as a "privileged scaffold," frequently deployed as a hinge-binding motif in the design of potent kinase inhibitors and central nervous system (CNS) agents1[1]. However, achieving target selectivity and optimal pharmacokinetic properties requires precise geometric and electronic tuning of the core ring.

5-Bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine (CAS 1220029-04-8) is a highly specialized, advanced intermediate engineered for late-stage diversification. Its structural components are deliberately chosen to address specific pharmacological and synthetic challenges:

  • N-Cyclohexyl-N-ethyl Moiety: Unlike primary or secondary 2-aminopyridines that act as hydrogen bond donors at the kinase hinge, this bulky tertiary amine is strictly a hydrogen bond acceptor. The lipophilic cyclohexyl ring is designed to occupy deep hydrophobic sub-pockets (e.g., in GPCRs) or project into the solvent-exposed region of a kinase active site, drastically improving cellular permeability and preventing off-target hydrogen bonding.

  • 4-Methyl Substitution: This group serves a dual purpose. Synthetically, it acts as a conformational lock, restricting the rotation of substituents at the 5-position. Metabolically, it blocks cytochrome P450-mediated oxidation at the highly vulnerable 4-position of the pyridine ring.

  • 5-Bromo Synthetic Handle: The bromine atom at the 5-position is the critical vector for library generation. It allows for rapid, late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling researchers to explore vast chemical spaces without rebuilding the core scaffold2[2].

Workflow Core 5-Bromo-N-cyclohexyl- N-ethyl-4-methylpyridin-2-amine Hinge Pyridine Core (Hinge Binder) Core->Hinge Scaffold Lipophilic N-Cyclohexyl-N-ethyl (Hydrophobic Pocket) Core->Lipophilic Lipophilicity Vector 5-Bromo Position (Diversification Vector) Core->Vector Synthetic Handle Suzuki Suzuki-Miyaura Coupling Vector->Suzuki Pd(dppf)Cl2 Buchwald Buchwald-Hartwig Amination Vector->Buchwald Pd2(dba)3 / BrettPhos Library1 Aryl/Heteroaryl Kinase Inhibitors Suzuki->Library1 + Aryl Boronic Acids Library2 Bis-aminopyridine CNS Ligands Buchwald->Library2 + Amines

Pharmacophore model and late-stage diversification workflow for the core scaffold.

Quantitative Data & Scaffold Properties

Before initiating synthetic workflows, it is crucial to understand the physicochemical baseline of the building block. The high lipophilicity dictates the choice of solvents and workup conditions.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueImpact on Experimental Design
Molecular Weight 297.24 g/mol Ideal starting weight; leaves ~200 Da for the R-group to stay within Lipinski's Rule of 5.
LogP (estimated) ~4.5Highly lipophilic. Requires biphasic organic/aqueous solvent systems (e.g., Dioxane/H2O) for cross-coupling.
pKa (conjugate acid) ~6.8Weakly basic. Aqueous workups must be maintained at pH > 8 to prevent product loss to the aqueous layer.
Steric Hindrance HighThe adjacent 4-methyl and bulky 2-amino groups necessitate highly active, bidentate palladium ligands.

Application 1: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality & Experimental Design

The electron-donating nature of the dialkylamino group at the 2-position increases the electron density of the pyridine ring. This electronic enrichment significantly raises the activation energy required for the oxidative addition of Palladium(0) into the C-Br bond2[2]. To overcome this, standard catalysts like Pd(PPh3)4 often fail or require excessive heating.

Solution: We utilize Pd(dppf)Cl2 . The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating both oxidative addition and the subsequent reductive elimination steps.

Self-Validating Protocol: Arylation of the 5-Position

Note: This protocol is designed to be self-validating. Visual cues and specific phase-separation behaviors confirm the success of each step.

  • Reaction Setup: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and K2CO3 (3.0 equiv, 1.5 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v, 5.0 mL). Sparge the mixture with Argon for exactly 10 minutes. Causality: Oxygen rapidly degrades Pd(0) complexes; the biphasic system ensures solubility of both the lipophilic bromide and the inorganic base.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv, 5 mol%). Seal the vial with a Teflon-lined cap. The solution will immediately turn a deep reddish-brown.

  • Heating & Monitoring: Heat the reaction block to 90 °C for 4–6 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The starting bromide is highly UV-active and stains positive with Dragendorff's reagent. Disappearance of this spot confirms complete conversion.

  • Targeted Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO3 (10 mL).

    • Critical Step: Do not use acidic washes (like saturated NH4Cl) despite standard protocols suggesting it. The lipophilic tertiary amine will protonate and form stable emulsions or partition into the aqueous phase.

  • Palladium Scavenging: Separate the organic layer, dry over anhydrous Na2SO4, and add 100 mg of SiliaMetS® Thiol (metal scavenger). Stir for 1 hour at room temperature. Validation: The organic layer will transition from brown to pale yellow, confirming the removal of palladium impurities.

  • Purification: Filter, concentrate under reduced pressure, and purify via flash chromatography.

Application 2: Targeting Kinase Pathways (e.g., CDK8)

Derivatives synthesized from this core are highly effective in targeting cyclin-dependent kinases, such as CDK8, which is heavily implicated in colorectal cancer proliferation1[1]. The pyridine nitrogen acts as the primary anchor in the hinge region, while the 5-position aryl group extends into the DFG-in/out pocket.

Pathway Drug Synthesized 2-Aminopyridine Derivatives CDK8 CDK8 / Cyclin C Complex Drug->CDK8 Competitive Hinge Binding (Inhibition) Mediator Mediator Complex CDK8->Mediator Phosphorylation Transcription Wnt/β-Catenin Transcription Mediator->Transcription Activation Proliferation Tumor Proliferation (Colorectal Cancer) Transcription->Proliferation Drives Disease State

Mechanism of action for 2-aminopyridine derivatives in the CDK8 signaling pathway.

Table 2: Optimization of Cross-Coupling Conditions for Library Generation

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(PPh3)4Na2CO3Toluene/EtOH/H2O10015 - 30Poor conversion due to sluggish oxidative addition.
Pd(dppf)Cl2K2CO3Dioxane/H2O9075 - 92 Optimal. Fast reaction, handles steric bulk well.
Pd2(dba)3 / XPhosK3PO4Toluene/H2O10060 - 80Good alternative for highly hindered boronic acids.

Conclusion

The 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine scaffold provides a structurally rigid, metabolically stable, and synthetically versatile foundation for drug discovery. By understanding the electronic deactivation caused by the 2-amino group and the partition coefficients driven by the lipophilic N-substituents, researchers can utilize robust methodologies like the Pd(dppf)Cl2-catalyzed Suzuki coupling to rapidly generate high-value therapeutic libraries.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine

Welcome to the technical support center for the synthesis of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the comm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this highly substituted pyridine derivative. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.

Introduction to Synthetic Challenges

The synthesis of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine presents several distinct challenges. The key hurdles involve controlling the regioselectivity of the bromination step and achieving clean, efficient N,N-dialkylation of the exocyclic amino group. The nucleophilicity of the exocyclic amine changes after the first alkylation, and the pyridine ring itself contains two nitrogen atoms (the endocyclic and exocyclic nitrogens) that can compete for alkylating agents.[1] This guide provides a logical, question-and-answer-based approach to troubleshoot these specific issues.

Proposed Synthetic Pathways

Two primary synthetic routes are logical for this target molecule. The choice between them often depends on the reactivity of the intermediates and the ease of purification.

  • Route A: Alkylation First, then Bromination. This involves the sequential N-alkylation of 2-amino-4-methylpyridine followed by bromination of the resulting tertiary amine.

  • Route B: Bromination First, then Alkylation. This route begins with the bromination of 2-amino-4-methylpyridine to form 2-amino-5-bromo-4-methylpyridine, followed by the N-alkylation steps.

G cluster_0 Route A: Alkylation First cluster_1 Route B: Bromination First A1 2-Amino-4-methylpyridine A2 N-cyclohexyl-N-ethyl- 4-methylpyridin-2-amine A1->A2 N-Alkylation (Cyclohexyl + Ethyl) A3 Target Molecule A2->A3 Bromination B1 2-Amino-4-methylpyridine B2 2-Amino-5-bromo- 4-methylpyridine B1->B2 Bromination B3 Target Molecule B2->B3 N-Alkylation (Cyclohexyl + Ethyl)

Caption: Primary synthetic routes to the target molecule.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Section 1: Issues in N-Alkylation
Q1: My N-alkylation reaction shows low or no conversion. What are the likely causes and solutions?

A1: Low conversion in N-alkylation of a 2-aminopyridine derivative is a common issue, often stemming from several factors.

Plausible Causes:

  • Inadequate Base: The base may be too weak to deprotonate the amine effectively, especially for the second alkylation step. The pKa of the N-H proton on the secondary amine intermediate is higher than that of the starting primary amine.

  • Steric Hindrance: The introduction of the first alkyl group (especially the bulky cyclohexyl group) can sterically hinder the approach of the second alkylating agent.

  • Poor Nucleophilicity: 2-Aminopyridines can be less nucleophilic than simple anilines due to the electron-withdrawing nature of the pyridine ring.[2]

  • Inactive Alkylating Agent: Alkyl halides can degrade over time. Alkyl chlorides are generally less reactive than bromides or iodides.[1]

  • Sub-optimal Solvent or Temperature: The solvent may not adequately dissolve the reagents, particularly the base. The reaction temperature may be insufficient to overcome the activation energy barrier.

Troubleshooting & Optimization:

  • Re-evaluate Your Base: For dialkylation, a strong base is often required. If you are using weaker bases like K₂CO₃ or Cs₂CO₃ and seeing poor conversion, consider switching to a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS).[1]

  • Increase Reactivity of the Electrophile: If using an alkyl chloride or bromide, switch to the corresponding iodide (e.g., ethyl iodide). You can also generate the iodide in situ by adding a catalytic amount of NaI or KI (Finkelstein reaction).

  • Optimize Reaction Conditions:

    • Solvent: Ensure you are using an anhydrous polar aprotic solvent such as DMF, DMSO, or THF.

    • Temperature: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition. Reactions of this type can require heating, sometimes up to 80-110 °C.[3]

  • Consider a Two-Step Approach: Alkylate in a stepwise manner. Introduce the smaller ethyl group first, followed by the bulkier cyclohexyl group, which may face less steric hindrance.

ParameterRecommendation for Mono-AlkylationRecommendation for Di-Alkylation
Base K₂CO₃, Cs₂CO₃, Et₃NNaH, LiHMDS, KHMDS
Solvent Acetonitrile, THFAnhydrous DMF, DMSO
Temperature Room Temp to 60 °C60 °C to 110 °C
Alkylating Agent R-Br, R-IR-I, R-OTs
Table 1: Recommended starting conditions for N-alkylation.
Q2: The reaction stalls after mono-alkylation. How can I drive the reaction to completion?

A2: This is a classic problem in the synthesis of tertiary amines from primary amines. The electronic and steric environment of the nitrogen atom changes significantly after the first substitution.

Plausible Causes:

  • Increased Steric Hindrance: As mentioned in Q1, the newly formed N-cyclohexyl- or N-ethyl-2-aminopyridine is significantly more sterically hindered than the starting material.

  • Product Nucleophilicity: While alkylation generally increases the nucleophilicity of an amine, the steric bulk around the nitrogen can kinetically slow down the second reaction.

  • Insufficiently Forcing Conditions: The conditions used for the first alkylation may not be energetic enough for the second.

Troubleshooting & Optimization:

  • Isolate and React: The most reliable method is to isolate and purify the mono-alkylated intermediate. Then, subject this intermediate to a second, more forceful alkylation step using a stronger base (NaH) and higher temperatures as outlined in Table 1.

  • One-Pot, Two-Step Temperature Profile: If attempting a one-pot synthesis, add the first alkylating agent and base at a moderate temperature (e.g., RT to 50 °C). After TLC/LC-MS confirms consumption of the starting material, add the second alkylating agent and a stronger base, then increase the temperature significantly (e.g., to 90-110 °C).

  • Alternative Method - Reductive Amination: Reductive amination is an excellent alternative to direct alkylation and avoids many of these issues.[4]

    • Step 1: React 2-amino-5-bromo-4-methylpyridine with cyclohexanone in the presence of an acid catalyst to form the imine.

    • Step 2: Reduce the imine in situ with a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Step 3: The resulting secondary amine can then be ethylated using direct alkylation or a second reductive amination with acetaldehyde. This method offers superior control.

Section 2: Issues in Bromination
Q3: My bromination reaction is giving a low yield and a mixture of isomers. How can I improve the regioselectivity for the 5-position?

A3: The regioselectivity of electrophilic aromatic substitution on a pyridine ring is heavily influenced by the directing effects of the existing substituents.

Plausible Causes:

  • Incorrect Brominating Agent: The choice of brominating agent and conditions dramatically affects selectivity. Using elemental bromine (Br₂) with a Lewis acid can sometimes be too harsh, leading to side reactions or over-bromination.[5]

  • Protonation of the Ring: Under strongly acidic conditions, the pyridine nitrogen can be protonated, which strongly deactivates the ring towards electrophilic substitution and can alter the directing effects.

  • Competing Directing Effects: The amino group at C2 is a strong ortho-, para-director, and the methyl group at C4 is a weaker ortho-, para-director. These effects combine to strongly favor substitution at the C5 position. However, harsh conditions can lead to substitution at the less-favored C3 position.

Troubleshooting & Optimization:

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often the reagent of choice for selective bromination of activated rings. It generates a low concentration of electrophilic bromine, which minimizes side reactions. Acetic acid or DMF are common solvents.

  • Control the Acidity: Avoid strongly acidic conditions that can protonate the ring. The Sandmeyer reaction (diazotization of the amine followed by treatment with CuBr) is an excellent alternative for specifically introducing bromine, though it would require a different synthetic route starting from 2,5-diamino-4-methylpyridine.[6][7]

  • Follow a Validated Protocol: For the bromination of an activated 2-aminopyridine, a standard procedure would be:

    • Dissolve the N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine in a solvent like acetic acid or chloroform.

    • Cool the solution to 0 °C.

    • Add NBS portion-wise, keeping the temperature low.

    • Allow the reaction to slowly warm to room temperature and monitor by TLC/LC-MS.

G cluster_0 Directing Effects on Bromination mol Substituted Pyridine Ring N2_amine C2-Amine (Ortho, Para-Director) C5 C5 Position (Activated) N2_amine->C5 para C3 C3 Position (Less Activated) N2_amine->C3 ortho C4_methyl C4-Methyl (Ortho, Para-Director) C4_methyl->C5 ortho C4_methyl->C3 ortho C6 C6 Position (Sterically Hindered)

Caption: Electronic directing effects favor bromination at C5.
Section 3: Purification and General Issues
Q4: My final product is difficult to purify via column chromatography. What are the best practices?

A4: Tertiary amines, especially pyridine derivatives, can be challenging to purify on silica gel.

Plausible Causes:

  • Product Basicity: The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to peak tailing, streaking, or even complete retention on the column.

  • Byproduct Polarity: The polarities of the desired product, any remaining mono-alkylated intermediate, and the starting material may be very similar, making separation difficult.

  • Product Instability: Some highly substituted pyridines can be sensitive to the acidic nature of silica.

Troubleshooting & Optimization:

  • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your starting eluent that has been doped with 0.5-1% triethylamine (Et₃N) or ammonia (e.g., in methanol). This neutralizes the acidic sites on the silica, significantly improving the chromatography of basic compounds.

  • Use an Alternative Stationary Phase: If silica gel fails, consider using neutral or basic alumina, or a C18-functionalized reverse-phase silica gel for purification.

  • Solvent System Selection:

    • For normal phase (silica/alumina), a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[8] Remember to add the baseline of triethylamine to both solvents.

    • For reverse phase, a gradient of acetonitrile in water (often with a modifier like 0.1% TFA or formic acid) is standard.

  • Consider Crystallization or Distillation: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.[8] If it is a high-boiling liquid, distillation under high vacuum (Kugelrohr) might be an option.

Q5: I'm seeing an unexpected byproduct with the same mass as my product. What could it be?

A5: An isobaric byproduct (same mass) points to an isomeric impurity.

Plausible Causes:

  • Isomeric Bromination: As discussed in Q3, bromination could have occurred at the C3 position instead of the C5 position.

  • N1 Alkylation: It's possible for one of the alkyl groups to have added to the endocyclic pyridine nitrogen (N1) instead of the exocyclic amino nitrogen (N2). This would form a charged pyridinium salt. While this species would have a different mass, subsequent rearrangement or reaction could potentially lead to an isobaric neutral species, though this is less common.

Troubleshooting & Optimization:

  • Full Spectroscopic Analysis: A comprehensive analysis using ¹H NMR, ¹³C NMR, and 2D NMR techniques (like COSY and HMBC) is essential to unambiguously determine the structure and connectivity of your product and the impurity. The proton coupling patterns in the aromatic region will be distinctly different for the 3-bromo vs. the 5-bromo isomer.

  • Review Your Reaction Conditions: If you suspect an isomeric byproduct, revisit the conditions that led to its formation. For bromination isomers, refer to the advice in Q3 to improve regioselectivity. For alkylation issues, ensure you are using conditions that favor exocyclic N-alkylation (e.g., using a strong, non-coordinating base like NaH which deprotonates the less acidic exocyclic amine).

G start Troubleshooting Failed Synthesis analyze Analyze by TLC / LC-MS start->analyze check_yield Low Yield or Complex Mixture? sm_present Starting Material Remains? check_yield->sm_present Yes isomers Multiple Isomers (Same Mass)? check_yield->isomers No analyze->check_yield force_cond Increase Temp, Use Stronger Base, Switch to R-I sm_present->force_cond Yes sm_present->isomers No force_cond->analyze refine_bromo Use NBS, Control Acidity isomers->refine_bromo Yes (Bromination) purify Purification Issues? isomers->purify No refine_bromo->analyze deactivate_silica Use Et3N in Eluent, Try Alumina purify->deactivate_silica Yes success Pure Product Obtained purify->success No deactivate_silica->success

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Vertex AI Search. (n.d.). Synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.
  • Synlett. (2012). Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine.
  • Chem Asian J. (2022). Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones.
  • The Journal of Organic Chemistry. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group.
  • Scientific Reports. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents.
  • Dakenchem. (2025). Side reactions when using 4 - bromopyridine hydrochloride.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.
  • ChemicalBook. (n.d.). 4-Bromo-2-methylpyridine synthesis.
  • ACS Green Chemistry Institute. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-Amino-3-chloropyridine N-oxide.
  • SciSpace. (n.d.).
  • PMC. (n.d.).
  • The Journal of Organic Chemistry. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones.
  • Canadian Journal of Chemistry. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
  • Pearson+. (n.d.). Draw the product formed when pyridine reacts with ethyl bromide.
  • ACS Publications. (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen.
  • MDPI. (2020).
  • Organic Syntheses. (n.d.). 2-bromopyridine.
  • ACS Publications. (2018).
  • The Journal of Organic Chemistry. (2022).
  • ResearchGate. (2025).
  • ChemicalBook. (2025). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
  • PMC. (n.d.).
  • The Journal of Organic Chemistry. (2024). Catalytic N-Alkylation of (Hetero)
  • ResearchGate. (n.d.).
  • ResearchGate. (2011).
  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • Organic Letters. (2024).
  • BenchChem. (2025).
  • MDPI. (2017).
  • Chembase. (n.d.).
  • The Journal of Organic Chemistry. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones.
  • Enamine. (n.d.). Secondary Amines.
  • Google Patents. (n.d.).
  • ACS Publications. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors.
  • BenchChem. (2025). Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.
  • Organic & Biomolecular Chemistry. (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines.
  • BenchChem. (2025).
  • FABAD Journal of Pharmaceutical Sciences. (2024).
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Troubleshooting the N-Alkylation of 2-Aminopyridines

Welcome to the Application Science Support Center. The alkylation of 2-aminopyridines is a notoriously challenging transformation in synthetic and medicinal chemistry. Due to the ambident nature of the 2-aminopyridine sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The alkylation of 2-aminopyridines is a notoriously challenging transformation in synthetic and medicinal chemistry. Due to the ambident nature of the 2-aminopyridine scaffold, researchers frequently encounter severe regioselectivity issues, poor yields, and complex purification profiles.

This guide is designed to provide you with a deep mechanistic understanding of these side reactions, field-proven troubleshooting FAQs, and self-validating protocols to ensure your syntheses succeed.

Mechanistic Insight: The Causality of Side Reactions

To control the alkylation of 2-aminopyridines, you must first understand the electronic distribution of the molecule. 2-Aminopyridine is an ambident nucleophile containing two reactive sites: the endocyclic (ring) nitrogen and the exocyclic amino group.

Counterintuitively, the lone pair of electrons on the exocyclic nitrogen is highly delocalized into the π -system of the pyridine ring via resonance. This delocalization significantly increases the electron density at the endocyclic nitrogen, making the ring nitrogen the more basic ( pKa​≈5.5 ) and more nucleophilic site under neutral conditions [1].

Consequently, standard SN​2 alkylation conditions (e.g., alkyl halide + weak base like K2​CO3​ ) predominantly result in endocyclic alkylation , forming highly polar, undesired N-alkylpyridinium salts. To redirect the attack to the exocyclic nitrogen, the reaction environment must be fundamentally altered—either by utilizing strong non-nucleophilic bases to form a highly reactive amide anion [1], or by employing transition-metal-catalyzed "Borrowing Hydrogen" methodologies[2].

Pathway Start 2-Aminopyridine (Ambident Nucleophile) Cond1 Neutral / Weak Base (e.g., K2CO3) Start->Cond1 Cond2 Strong Base (e.g., NaH, NaNH2) Start->Cond2 Cond3 Borrowing Hydrogen (Ir/Ru + Alcohol) Start->Cond3 Mech1 Endocyclic Attack (Ring Nitrogen) Cond1->Mech1 Resonance favors ring N Mech2 Deprotonation to Amide Anion Cond2->Mech2 pKa ~ 23 Mech3 In situ Aldehyde Formation Cond3->Mech3 Transition Metal Cat. Prod1 Pyridinium Salt (Undesired Side Product) Mech1->Prod1 Prod2 Exocyclic Mono-alkylation (Desired Product) Mech2->Prod2 + Alkyl Halide Mech3->Prod2 Highly Selective Prod3 Over-alkylation (Dialkylated Side Product) Prod2->Prod3 Excess Electrophile

Figure 1: Reaction pathways and regioselectivity in the N-alkylation of 2-aminopyridines.

Troubleshooting Guides & FAQs

Q1: I performed a standard alkylation with an alkyl bromide and K2​CO3​ , but I am recovering a highly polar, water-soluble solid instead of my desired product. What happened? A1: You have formed an N-alkylpyridinium salt. Because the endocyclic nitrogen is the most nucleophilic site under neutral or weakly basic conditions, it attacks the electrophile directly. To resolve this, you must use a strong, non-nucleophilic base (such as NaH or NaNH2​ ) to deprotonate the exocyclic amine ( pKa​≈23 ). This generates an amide anion, which is vastly more nucleophilic than the ring nitrogen, ensuring regioselective exocyclic alkylation [1][4].

Q2: I switched to using NaH , and the regioselectivity improved, but now I have a complex mixture of mono-alkylated and di-alkylated products. How do I prevent over-alkylation? A2: Over-alkylation is a classic causality loop in amine synthesis. The mono-alkylated product (a secondary amine) is more sterically hindered, but it is also more electron-rich due to the inductive electron-donating effect of the newly added alkyl group. This increased nucleophilicity often outpaces the steric hindrance, leading to rapid reaction with a second equivalent of the electrophile. Troubleshooting steps:

  • Strictly limit the electrophile to 0.95 equivalents.

  • Add the electrophile dropwise at 0 °C to a dilute solution of the deprotonated amine.

  • If the issue persists, switch to a reductive amination or Borrowing Hydrogen protocol (see Q3).

Q3: Are there greener, more selective alternatives to using toxic alkyl halides and hazardous bases like NaH ? A3: Yes. The "Borrowing Hydrogen" (or Hydrogen Autotransfer) methodology is highly recommended. This process uses primary or secondary alcohols as alkylating agents in the presence of transition metal catalysts (e.g., Ir, Ru, or Ni). The catalyst temporarily "borrows" hydrogen to oxidize the alcohol to an aldehyde, which condenses with the exocyclic amine to form an imine. The catalyst then returns the hydrogen to reduce the imine to the desired secondary amine [2]. Why this prevents dialkylation: Secondary amines cannot readily form stable imines with aldehydes under these conditions, effectively halting the reaction at the mono-alkylated stage, yielding exceptional selectivity [2]. Metal-free alternatives using diketones and BF3​⋅OEt2​ have also been recently developed [3].

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . In-process physical and analytical checks are embedded within the steps to confirm the reaction is proceeding correctly before you commit to workup.

Protocol A: Base-Promoted Regioselective Exocyclic N-Alkylation

Objective: Synthesize mono-alkylated 2-aminopyridine using an alkyl halide.

  • Preparation: Flame-dry a Schlenk flask under argon. Add NaH (60% dispersion in mineral oil, 1.2 eq). Wash the NaH twice with anhydrous hexanes to remove the mineral oil, decanting the hexanes via syringe.

  • Deprotonation: Suspend the washed NaH in anhydrous THF (0.2 M). Cool the flask to 0 °C. Slowly add 2-aminopyridine (1.0 eq) dissolved in a minimum volume of THF.

    • Self-Validation Check: You must observe immediate H2​ gas evolution (bubbling). The opaque suspension will gradually transition to a clear or slightly cloudy homogeneous solution of the sodium salt. If no bubbling occurs, your NaH is quenched/degraded; abort and source fresh reagent.

  • Alkylation: Stir at 0 °C for 30 minutes. Dilute the reaction to 0.05 M with THF (to suppress dialkylation). Add the alkyl halide (0.95 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring: Check the reaction via TLC (50% EtOAc/Hexanes).

    • Self-Validation Check: The mono-alkylated product will typically have a higher Rf​ than the highly polar starting material, and will be strongly UV-active.

  • Quench & Workup: Cool to 0 °C and quench dropwise with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Ir-Catalyzed "Borrowing Hydrogen" Mono-Alkylation

Objective: Highly selective mono-alkylation using an alcohol, avoiding over-alkylation [2].

  • Setup: In an argon-filled glovebox, charge a heavy-walled sealed tube with 2-aminopyridine (1.0 eq), the primary alcohol (1.2 eq), [Cp∗IrCl2​]2​ catalyst (2.5 mol%), and KOH (20 mol%).

  • Solvent Addition: Add anhydrous toluene (0.5 M). Seal the tube tightly with a Teflon-lined cap and remove from the glovebox.

  • Reaction: Heat the mixture in an oil bath at 110 °C for 16 hours.

    • Self-Validation Check: The reaction mixture will undergo a distinct color change (often deepening to a dark red/brown) as the active Iridium-hydride catalytic species is generated.

  • Analytical Confirmation: Cool to room temperature and sample 10 µL for LC-MS analysis.

    • Self-Validation Check: You should observe the [M+H]+ of the desired secondary amine. Crucially, check for the mass of the intermediate imine. The complete absence of the imine mass confirms the reductive cycle is complete.

  • Workup: Filter the mixture through a short pad of Celite to remove the metal catalyst, eluting with EtOAc. Concentrate the filtrate and purify via column chromatography.

Quantitative Data Presentation

The table below summarizes the causality and expected outcomes of various alkylation strategies to help you select the optimal route for your specific substrate.

MethodologyReagents & ConditionsTarget NitrogenMajor Side ReactionDialkylation RiskTypical Yields
Standard SN​2 Alkyl Halide, K2​CO3​ , DMF, 80 °CEndocyclicPyridinium salt formationLow< 30%
Base-Promoted SN​2 Alkyl Halide, NaH , THF, 0 °C to RTExocyclicOver-alkylationHigh60 - 85%
Borrowing Hydrogen Alcohol, Ir/Ru Cat., Base, 110 °CExocyclicIncomplete conversionNone80 - 95%
Decarboxylative 1,2-Diketone, BF3​⋅OEt2​ , AerobicExocyclicImine intermediate stallingLow70 - 90%

References

  • Orie, K. J., et al. "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review." American Journal of Heterocyclic Chemistry, Science Publishing Group. URL: [Link]

  • Yu, X.-J., et al. "Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen." Organic Process Research & Development, ACS Publications. URL: [Link]

  • Nad, P., et al. "Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones." The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • Schattel, V., et al. "Novel Substituted Pyridinyl Imidazoles as Potent Anticytokine Agents with Low Activity against Hepatic Cytochrome P450 Enzymes." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Bromopyridines

Welcome to the Technical Support Center for the Buchwald-Hartwig cross-coupling of bromopyridines. As a notoriously challenging class of substrates, bromopyridines often lead to stalled reactions, poor yields, and cataly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig cross-coupling of bromopyridines. As a notoriously challenging class of substrates, bromopyridines often lead to stalled reactions, poor yields, and catalyst decomposition. This guide synthesizes mechanistic rationale with field-proven high-throughput experimentation data to help you troubleshoot and optimize your C–N coupling workflows.

The Bromopyridine Challenge: Mechanistic Causality

The fundamental difficulty in coupling bromopyridines—particularly 2-bromopyridines—stems from the Lewis basicity of the pyridine nitrogen. The nitrogen atom can act as a competing ligand, coordinating to the palladium center and pulling it out of the active catalytic cycle to form a stable, inactive complex[1]. This phenomenon, known as catalyst poisoning , prevents the oxidative addition or amine coordination steps from occurring efficiently.

To overcome this, modern optimization relies on steric shielding . By utilizing highly sterically demanding dialkylbiaryl phosphine ligands (such as those developed by the Buchwald group), the palladium center is physically blocked from coordinating with the pyridine ring, forcing the reaction down the desired productive pathway[2].

G Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)Br Oxidative Addition Pd0->OxAdd + Bromopyridine Poison Pd-Pyridine Inactive Complex (Catalyst Poisoning) Pd0->Poison Pyridine N-coordination AmineCoord L-Pd(II)(Ar)(NHR)Br Amine Coordination OxAdd->AmineCoord + Amine OxAdd->Poison Chelation Amido L-Pd(II)(Ar)(NR) Amido Complex AmineCoord->Amido + Base - HBr Amido->Pd0 Reductive Elimination (Product Formation)

Caption: Buchwald-Hartwig catalytic cycle highlighting off-cycle catalyst poisoning by pyridine.

Core Optimization Parameters

High-throughput experimentation (HTE) has demonstrated that relying on traditional Pd(OAc)₂/BINAP systems is often insufficient for drug-like heterocyclic molecules[3]. The table below summarizes the optimal parameter space for bromopyridine amination.

ParameterRecommendationMechanistic Rationale
Precatalyst XPhos Pd G3, BrettPhos Pd G4Ensures rapid generation of the active monoligated L-Pd(0) species at room temperature, preventing the bromopyridine from trapping a "naked" Pd center[3].
Ligand BrettPhos, RuPhos, tBuXPhosExtreme steric bulk prevents pyridine coordination. The electron-rich nature of these ligands accelerates oxidative addition into the C–Br bond[4].
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄NaOtBu is kinetically superior but cleaves esters. LHMDS is excellent for primary amines. K₃PO₄ is the standard for base-sensitive functional groups[5].
Solvent Toluene, 1,4-Dioxane, t-Amyl alcoholNon-polar solvents favor the desired catalytic cycle. t-Amyl alcohol is excellent for enhancing base solubility and suppressing aggregation[1],[6].

Troubleshooting & FAQs

Q1: My reaction stalls at 20-30% conversion, and the solution turns black. What is happening? A1: The black precipitate is "palladium black," indicating irreversible thermal decomposition of the catalyst[1]. This occurs when the rate of reductive elimination is slower than catalyst degradation, or if the pyridine nitrogen has poisoned the active species. Solution: Switch from a Pd(II) salt to a Pd G3 or G4 precatalyst[3]. Lower the temperature to 80 °C and ensure rigorous degassing of your solvent, as oxygen accelerates phosphine ligand oxidation[1].

Q2: I am observing significant protodehalogenation (formation of the unbrominated pyridine) instead of my product. How do I fix this? A2: Protodehalogenation occurs when the Pd-amido intermediate undergoes β -hydride elimination instead of reductive elimination[2]. This is common with aliphatic amines possessing β -hydrogens. Solution: You must accelerate the reductive elimination step. Switch to a ligand with a highly tailored steric profile like BrettPhos , which physically forces the aryl and amido groups together on the Pd center, vastly outcompeting β -hydride elimination[4].

Q3: I am trying to couple a volatile amine (e.g., methylamine or ethylamine), but my yields are near zero. Is the catalyst failing? A3: The catalyst is likely fine, but the volatility of the amine at standard reaction temperatures (80–110 °C) causes a severe stoichiometric imbalance in the liquid phase[7]. Solution: Run the reaction in a specialized sealed pressure tube (e.g., a Parr reactor or Ace-Thred tube) to keep the volatile amine in solution. Alternatively, use the amine hydrochloride salt combined with an excess of base (to liberate the free amine in situ)[7].

Q4: My bromopyridine contains an ester group, and NaOtBu is destroying my starting material. What are the alternatives? A4: NaOtBu is a strong nucleophile and will readily saponify or transesterify esters. Solution: Switch to a weaker, non-nucleophilic base such as anhydrous K₃PO₄ or Cs₂CO₃[5]. Because these bases are less soluble and kinetically slower, you must compensate by using a highly active precatalyst (like RuPhos Pd G3) and a polar co-solvent blend (e.g., t-Amyl alcohol or adding a drop of water to solubilize the base)[6],[5].

Ligand Selection Decision Tree

Selecting the correct ligand is the single most critical decision in a Buchwald-Hartwig amination. Use the following logic flow to match your amine class to the optimal dialkylbiaryl phosphine ligand.

LigandTree Start What is your Amine Nucleophile? Primary Primary Aliphatic Amine Start->Primary Secondary Secondary Aliphatic Amine Start->Secondary Aniline Aniline (Aryl Amine) Start->Aniline BrettPhos BrettPhos / tBuBrettPhos (Prevents β-hydride elimination) Primary->BrettPhos RuPhos RuPhos (Accommodates steric bulk) Secondary->RuPhos XPhos XPhos / BrettPhos (Highly active for weak nucleophiles) Aniline->XPhos

Caption: Decision tree for selecting optimal dialkylbiaryl phosphine ligands based on amine type.

Self-Validating Experimental Protocol

This protocol utilizes a modern G3 precatalyst system, which is highly recommended for bromopyridines to ensure the catalyst enters the cycle before poisoning can occur[1],[3].

Reagents:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Base: NaOtBu (1.4 mmol, 1.4 equiv) Note: Substitute with K₃PO₄ if base-sensitive groups are present.

  • Precatalyst: BrettPhos Pd G3 or RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (4.0 mL)

Step-by-Step Methodology:

  • Inert Preparation: Inside a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 10 mL reaction vial equipped with a magnetic stir bar with the bromopyridine, amine, and base[1].

    • Self-Validation Check: Inspect the base. If the NaOtBu is clumped or discolored, it has absorbed atmospheric moisture. This will lead to hydroxide formation and subsequent substrate degradation. Use only free-flowing powder.

  • Catalyst Loading: Add the Pd G3 precatalyst to the solid mixture.

  • Solvent Addition: Add 4.0 mL of anhydrous 1,4-dioxane. Seal the vial tightly with a PTFE-lined septum cap[1],[6].

  • Reaction Execution: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set to 80–90 °C. Stir vigorously (800+ RPM) to ensure the heterogeneous base is well-suspended.

    • Self-Validation Check: Monitor the color. A healthy reaction will rapidly transition to a deep red, orange, or brown homogeneous-looking solution. If the solution remains completely colorless after 30 minutes, the precatalyst has failed to activate. If a fine black mirror forms on the glass, the catalyst has crashed out[1].

  • Monitoring & Workup: Monitor the reaction progress via LC-MS or TLC (typically complete within 2–6 hours). Once complete, cool the mixture to room temperature. Dilute with 10 mL of ethyl acetate and filter through a short plug of Celite to remove palladium residues and inorganic salts[1].

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via silica gel flash column chromatography.

References

  • American Chemical Society (The Journal of Organic Chemistry). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • Angewandte Chemie International Edition. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • ChemRxiv. Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. Available at: [Link]

  • ACS Central Science. Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. Available at: [Link]

Sources

Optimization

challenges in the purification of brominated heterocyclic compounds

Welcome to the Technical Support Center for the Purification of Brominated Heterocyclic Compounds . Brominated heterocycles (e.g., bromopyridines, bromoindoles, bromothiophenes) are indispensable building blocks in cross...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Purification of Brominated Heterocyclic Compounds .

Brominated heterocycles (e.g., bromopyridines, bromoindoles, bromothiophenes) are indispensable building blocks in cross-coupling reactions and modern drug discovery. However, their purification is notoriously challenging. Researchers frequently encounter co-elution with dehalogenated starting materials, unexplained degradation on silica columns, and severe solubility issues. This support center provides field-proven, mechanistically grounded troubleshooting guides to resolve these bottlenecks.

Diagnostic Workflow

DiagnosticWorkflow A Crude Brominated Heterocycle B Degradation or debromination on standard silica? A->B C Pre-treat with 1% Et3N or use Basic Alumina B->C Yes D Co-elution with unbrominated precursors? B->D No E Use RP-Prep-HPLC (C18) to exploit lipophilicity D->E Yes F Insoluble in standard loading solvents? D->F No G Perform Dry-Loading (Celite/Neutral Silica) F->G Yes End Standard Normal Phase Purification F->End No

Caption: Diagnostic workflow for resolving common purification issues of brominated heterocycles.

FAQ & Troubleshooting Guide

Q1: My brominated indole degrades or debrominates during silica gel chromatography. The recovered yield is low, and the product turns dark. What is happening?

Causality: Standard silica gel is inherently acidic, with surface silanol groups generating a local pH of roughly 4.5 to 5.5. Electron-rich brominated heterocycles, such as bromoindoles and bromopyrroles, are highly sensitive to acidic environments. The acidic sites protonate the electron-rich ring, weakening the C–Br bond and catalyzing protodebromination or oxidative polymerization.

Causality A Acidic Silanol Groups (pH 4.5 - 5.5) B Protonation of Electron-Rich Heterocycle A->B C Weakened C-Br Bond (Protodebromination) B->C D Loss of Target Compound (Dark Byproducts) C->D

Caption: Mechanistic pathway of silica-induced protodebromination in electron-rich heterocycles.

Solution: You must neutralize the stationary phase or switch to a basic support. Using activated basic alumina (60–325 mesh) completely avoids acid-catalyzed degradation and is the standard for isolating sensitive brominated aminopyridines and indoles[1]. Alternatively, pre-treat standard silica gel by flushing the column with 1–2% triethylamine (Et 3​ N) in your starting mobile phase.

Q2: I cannot separate the monobrominated pyridine from the unreacted starting material. Their TLC Rf​ values are nearly identical.

Causality: Normal-phase chromatography separates molecules primarily based on polar interactions (hydrogen bonding, dipole-dipole). While the addition of a bromine atom significantly increases molecular weight, it often has a negligible effect on the molecule's overall dipole moment, leading to co-elution on silica gel.

Solution: Transition to Reversed-Phase Preparative HPLC (RP-Prep-HPLC). Reversed-phase chromatography separates compounds based on hydrophobicity. The heavy bromine atom significantly increases the lipophilicity of the heterocycle, ensuring the brominated product retains much longer on a C18 column than its des-bromo precursor[2].

Q3: My highly brominated fused heterocycle (e.g., dibromoquinoline) crashes out of solution when I try to load it onto the column.

Causality: Polybrominated and fused heterocyclic systems exhibit strong intermolecular halogen bonding and π−π stacking. This creates a highly stable crystal lattice, drastically reducing solubility in common loading solvents like dichloromethane (DCM) or hexanes.

Solution: Utilize the Dry-Loading technique. Dissolve the crude mixture in a strong, volatile solvent (e.g., THF or DMF), add a solid support (Celite or neutral silica), and evaporate to a free-flowing powder before loading. Celite is preferred as it prevents the compound from being irreversibly trapped in active silica pores.

Q4: The purified brominated compound decomposes during solvent removal on the rotary evaporator.

Causality: Thermal instability. C–Br bonds in activated positions (allylic, benzylic, or α to a heteroatom) are thermally labile. Heating during rotary evaporation can cause homolytic cleavage or HBr elimination, turning the product dark.

Solution: Keep the water bath ≤30∘C . For high-boiling solvents, use lyophilization (freeze-drying) or a high-vacuum manifold instead of applied heat.

Quantitative Data: Chromatographic Resolution Comparison

The following table summarizes the expected resolution ( Rs​ ) and retention behavior when separating a model compound (e.g., 5-bromoindole) from its unbrominated precursor (indole) across different platforms[2].

Separation PlatformStationary PhaseMobile PhaseResolution ( Rs​ )Performance Notes
Normal Phase (TLC/Flash)Silica Gel 60Hexane/EtOAc< 1.0 (Co-elution)High risk of acid-catalyzed debromination.
Normal Phase (Column)Basic AluminaHexane/EtOAc~ 1.2 (Marginal)Prevents degradation; poor isomer resolution.
RP-HPLC (Preparative)C18 ( 5μm )H 2​ O/MeCN> 2.5 (Baseline)Excellent resolution driven by lipophilicity.
RP-HPLC (Analytical)PFP (Fluorophenyl)H 2​ O/MeOH> 3.0 (Baseline)Optimal for separating positional halogen isomers.

Self-Validating Experimental Protocols

Protocol 1: Et 3​ N-Neutralized Silica Column Chromatography

Use this protocol to purify acid-sensitive brominated heterocycles when basic alumina is unavailable.

  • Slurry Preparation & Neutralization: Prepare a slurry of silica gel in your non-polar starting solvent (e.g., Hexanes) containing 2% v/v Triethylamine (Et 3​ N).

    • Validation Checkpoint: Test the pH of the solvent flowing out of the stopcock using pH paper. It must read ≥7.5 before proceeding.

  • Column Packing & Conditioning: Pour the slurry into the column. Flush with 2 column volumes (CV) of the 2% Et 3​ N solvent mixture, followed by 2 CV of your standard starting eluent (without Et 3​ N) to remove excess free amine that might co-elute with your product.

  • Loading & Elution: Load the crude brominated heterocycle dissolved in a minimum amount of solvent. Elute using your optimized gradient.

    • Validation Checkpoint: Spot the collected fractions on a TLC plate. The absence of dark, streaky baseline spots (which indicate degradation) confirms the neutralization was successful.

Protocol 2: RP-Prep-HPLC Method for Halogenated Heterocycles

Use this protocol to resolve co-eluting brominated products from dehalogenated starting materials.

  • Sample Preparation: Dissolve the crude mixture in HPLC-grade DMSO or Methanol.

    • Validation Checkpoint: Filter the solution through a 0.45 μ m PTFE syringe filter. If resistance is high, dilute further to prevent column over-pressurization.

  • Column & Mobile Phase Selection: Equip the Prep-HPLC with a C18 column (e.g., 21.2 x 250 mm, 5 μ m). Use Water (Solvent A) and Acetonitrile (Solvent B).

    • Critical Note: Do NOT use Trifluoroacetic Acid (TFA) as an additive if your brominated heterocycle is acid-sensitive. Use 0.1% Formic Acid or a neutral buffer (e.g., 10 mM Ammonium Acetate) instead.

  • Gradient Execution: Run a shallow gradient from 10% B to 90% B over 30 minutes. The unbrominated starting material will elute first, followed by the monobrominated product, and finally any polybrominated impurities.

    • Validation Checkpoint: Monitor UV absorbance at 254 nm and 280 nm. The brominated product will typically exhibit a bathochromic shift (longer wavelength absorption) compared to the unbrominated precursor, confirming peak identity prior to MS analysis.

  • Recovery: Pool the fractions containing the pure brominated heterocycle. Remove the acetonitrile via rotary evaporation (water bath ≤30∘C ), and lyophilize the remaining aqueous phase to yield the pure powder.

References

  • Regalado, E. L., et al. (2014). "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers." Analytical Chemistry, 86(2), 805-813.[Link]

  • Joshi, G., & Adimurthy, S. (2011). "Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium." Industrial & Engineering Chemistry Research, 50(21), 12271-12275.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine

Introduction Welcome to the Technical Support Center for the synthesis and scale-up of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine (CAS 1220029-04-8). This specific aminopyridine derivative is a critical buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis and scale-up of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine (CAS 1220029-04-8). This specific aminopyridine derivative is a critical building block in drug discovery. The most efficient synthetic route relies on the regioselective Buchwald-Hartwig amination of 2,5-dibromo-4-methylpyridine with the sterically hindered secondary amine, N-ethylcyclohexanamine.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your yield and purity.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I observing amination at the 5-position or diamination byproducts instead of strict C2-selectivity? Causality: The regioselectivity of polyhalogenated heterocycles is governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds and the Lowest Unoccupied Molecular Orbital (LUMO) coefficients[1]. In 2,5-dibromopyridines, the C2 position is highly activated for oxidative addition due to the adjacent electronegative pyridine nitrogen[1]. However, using unoptimized ligands (like PPh3) or excessively high temperatures can erode this selectivity, leading to C5-amination or diamination. Solution: Switch to a bidentate ligand with a wide bite angle, specifically Xantphos. The Pd-Xantphos complex tightly controls the steric environment and enforces strict C2-selectivity (>99:1) during the oxidative addition step[2].

Q2: My conversion is stalling at 50-60%. How can I push the reaction to completion? Causality: N-ethylcyclohexanamine is a bulky, sterically hindered secondary amine. Stalled conversions usually result from catalyst deactivation (e.g., formation of inactive Pd black) before the bulky amine can fully coordinate and undergo reductive elimination. Solution: Ensure strict anaerobic conditions. If stalling persists, increase the concentration of the reaction mixture (e.g., from 0.1 M to 0.2 M in toluene) to accelerate the bimolecular reductive elimination step. Avoid using weaker bases; use sodium tert-butoxide (NaOtBu) to ensure rapid deprotonation of the coordinated amine[2].

Q3: I am detecting debrominated byproducts (e.g., N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine). What causes this? Causality: Hydrodehalogenation is a common side reaction in Pd-catalyzed cross-couplings. It is triggered by the presence of trace moisture or alcoholic impurities, which can undergo β-hydride elimination to form reactive Pd-H species that prematurely reduce the carbon-halogen bond. Solution: Use strictly anhydrous toluene and freshly titrated, dry NaOtBu. Ensure all glassware is flame-dried under vacuum.

Section 2: Data Presentation

The following table summarizes the quantitative impact of reaction conditions on the yield and regioselectivity of the amination of 2,5-dibromo-4-methylpyridine with N-ethylcyclohexanamine.

Table 1: Effect of Reaction Conditions on Yield and Regioselectivity

MethodCatalyst / LigandBase / SolventTemp / TimeYield (%)C2:C5 Selectivity
Thermal SNArNoneK2CO3 / DMF140 °C / 24h< 20%90:10
Buchwald-HartwigPd(OAc)2 / PPh3NaOtBu / Toluene100 °C / 12h45%85:15
Buchwald-HartwigPd2(dba)3 / BINAPNaOtBu / Toluene100 °C / 12h68%95:5
Optimized B-H Pd2(dba)3 / Xantphos NaOtBu / Toluene 100 °C / 3h > 95% > 99:1
Section 3: Standard Operating Procedure (SOP)

Optimized Pd-Xantphos Catalyzed Amination Protocol This protocol is designed as a self-validating system; visual cues during the reaction provide real-time feedback on catalyst health[2].

Reagents:

  • 2,5-dibromo-4-methylpyridine (1.0 equiv, 10 mmol)

  • N-ethylcyclohexanamine (1.2 equiv, 12 mmol)

  • Pd2(dba)3 (2 mol%, 0.2 mmol)

  • Xantphos (6 mol%, 0.6 mmol)

  • NaOtBu (1.5 equiv, 15 mmol)

  • Anhydrous Toluene (50 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with 2,5-dibromo-4-methylpyridine, Pd2(dba)3, Xantphos, and NaOtBu.

  • Solvent Addition: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous toluene via syringe. Self-Validation Check: The solution should turn from dark purple/red (unligated Pd) to a deep orange/yellow within 5 minutes, indicating the successful formation of the active Pd-Xantphos complex.

  • Amine Addition: Inject N-ethylcyclohexanamine dropwise via syringe.

  • Heating: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 3 hours.

  • Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the starting material peak disappears.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate pure 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine.

Section 4: Mechanistic and Troubleshooting Visualizations

Pathway SM 2,5-dibromo-4-methylpyridine OA Regioselective Oxidative Addition (at C2 position) SM->OA Pd Pd(0) / Xantphos Active Catalyst Pd->OA Coord Amine Coordination & Deprotonation (NaOtBu) OA->Coord Side1 C5-Amination (Suppressed by Xantphos) OA->Side1 RE Reductive Elimination Coord->RE Side2 Debromination (Moisture/Alcohols) Coord->Side2 RE->Pd Catalyst Regeneration Prod 5-bromo-N-cyclohexyl-N-ethyl- 4-methylpyridin-2-amine RE->Prod

Catalytic cycle and regioselectivity control in the Buchwald-Hartwig amination.

Troubleshooting Start Issue: Low Yield or Purity LCMS Analyze via LC-MS Start->LCMS Unreacted High Unreacted Starting Material LCMS->Unreacted Debrom Debrominated Byproducts LCMS->Debrom Regio Regioisomers or Diamination LCMS->Regio Sol1 Check inert atmosphere & increase concentration Unreacted->Sol1 Sol2 Use strictly anhydrous solvents & dry NaOtBu Debrom->Sol2 Sol3 Verify Xantphos ligand quality & stoichiometry Regio->Sol3

Decision tree for diagnosing and resolving common synthetic issues via LC-MS analysis.

References
  • Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. Organic Letters, 5(24), 4611–4614.[Link]

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665.[Link]

Sources

Optimization

Technical Support Center: Preventing Decomposition of N-Alkylated Pyridinamines During Workup

From the desk of a Senior Application Scientist: Researchers engaged in the synthesis of novel therapeutics and functional materials frequently encounter the N-alkylated pyridinamine scaffold. While versatile, these mole...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist: Researchers engaged in the synthesis of novel therapeutics and functional materials frequently encounter the N-alkylated pyridinamine scaffold. While versatile, these molecules can be notoriously unstable during reaction workup and purification, leading to diminished yields and complex product mixtures. This guide provides field-proven insights and robust protocols to help you navigate these challenges, ensuring the integrity of your target compounds.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the isolation of N-alkylated pyridinamines.

Q1: My product seems to have disappeared after an acidic workup. Where did it go?

A: This is a classic issue. Your N-alkylated pyridinamine is likely protonated and has partitioned into the aqueous layer. The exocyclic amino group and the pyridine ring nitrogen are basic and will readily form salts in the presence of acid.[1][2]

  • Immediate Action: Do not discard the aqueous layer. Carefully basify it to a pH of 8-10 using a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Monitor the pH with litmus paper or a pH meter. Once basic, re-extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Preventative Strategy: For future experiments, consider if an acidic wash is truly necessary. If it is, use a very dilute acid (e.g., 0.1 M HCl) and minimize contact time. Always check the pH of the aqueous layer before discarding it.

Q2: I'm seeing a new, lower molecular weight spot on my TLC/LC-MS that corresponds to the de-alkylated starting material. What's causing this?

A: You are likely observing N-dealkylation, the cleavage of the N-alkyl bond.[3][4] This can be triggered by several factors:

  • Harsh Acidic Conditions: Strong acids, especially when heated, can facilitate dealkylation. This is a known issue, for example, during the removal of a Boc protecting group with trifluoroacetic acid (TFA), which can sometimes lead to the cleavage of other N-alkyl groups.[5]

  • High Temperatures: Thermal instability can lead to dealkylation, particularly with bulky or strained alkyl groups.[6]

  • Catalyst Residues: Residual metals from a previous catalytic step (e.g., Palladium) can sometimes promote dealkylation under certain conditions.

Solution:

  • Avoid excessive heat during workup and concentration steps. Use a rotary evaporator with a water bath set to a moderate temperature (<40 °C).

  • If dealkylation occurs during an acid-mediated deprotection, minimize the reaction time and temperature. Once the deprotection is complete, immediately quench the acid and work up the reaction at a lower temperature.

Q3: My compound is streaking badly on silica gel chromatography, and the yield is low. How can I improve my purification?

A: The basic nitrogen atoms in your molecule are interacting strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption, tailing of peaks, and even on-column decomposition.

Troubleshooting Steps:

  • Neutralize the Eluent: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This will "cap" the acidic sites on the silica.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a functionalized silica like C18 (for reverse-phase chromatography).

  • Purify a Protected Intermediate: If possible, purify the amine precursor with a protecting group (like a Boc-carbamate) still attached.[1] These are often less polar, less basic, and behave much better on silica gel. The clean, protected compound can then be deprotected in a final, often high-yielding, step.

Part 2: The Chemistry of Instability: Core Principles

Understanding the underlying chemical principles is crucial for designing a successful workup strategy. The stability of an N-alkylated pyridinamine is primarily governed by the interplay of two nitrogen atoms: the exocyclic (amino) nitrogen and the endocyclic (ring) nitrogen.

The Duality of Nitrogen: Basicity and Nucleophilicity

The direct alkylation of aminopyridines is often complicated by competition between the two nitrogen atoms. The pyridine ring nitrogen is typically more nucleophilic and less sterically hindered, leading to the formation of N-alkylpyridinium salts as a major byproduct.[5][7]

To circumvent this, the exocyclic amine is often protected (e.g., with a Boc group) to ensure alkylation occurs at the desired position.[5][8] However, the basicity of both nitrogens remains a critical factor during workup. The pKa of the molecule dictates its solubility and stability at different pH values.[9][10] Electron-donating groups on the pyridine ring will increase the basicity of both nitrogens, while electron-withdrawing groups will decrease it.[11]

Common Decomposition Pathways

A successful workup minimizes exposure to conditions that promote these degradation routes.

cluster_0 N-Alkylated Pyridinamine (Product) cluster_1 Workup Conditions cluster_2 Decomposition Products Product R-NH-Py StrongAcid Strong Acid (e.g., HCl, TFA) + Heat Base Strong Base (e.g., NaOH) + Heat Water Aqueous Conditions (Acid or Base Catalyzed) Dealkylated De-alkylated Amine (H₂N-Py) StrongAcid->Dealkylated N-Dealkylation RingOpened Ring-Opened Products Base->RingOpened Ring Transformation (e.g., ANRORC) Hydrolyzed Hydrolysis Byproducts Water->Hydrolyzed Hydrolysis

Caption: Common decomposition pathways for N-alkylated pyridinamines during workup.

  • N-Dealkylation: As discussed, this is often acid-catalyzed and temperature-dependent. The mechanism can involve protonation of the exocyclic amine followed by nucleophilic attack or elimination, cleaving the C-N bond.

  • Hydrolysis: While less common for simple alkylamines, if the pyridine ring contains activating groups (e.g., nitro groups) or if the N-substituent is labile (like an acyl group), hydrolysis can occur under either acidic or basic conditions.[12][13]

  • Ring Transformations: Under strongly basic conditions, quaternized N-alkylpyridinium salts can undergo ring-opening and recyclization reactions, a process known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. While more relevant for pyridinium salts, extreme basicity during workup could potentially trigger similar pathways.[14]

Part 3: Robust Workup & Purification Protocols

The optimal workup strategy depends on the specific properties of your compound. Below is a decision-making workflow to guide your choice.

Workflow for Selecting a Workup Protocol

start Reaction Mixture is_boc_protected Is the amine Boc-protected? start->is_boc_protected boc_workup Standard Workup: 1. Quench 2. Aqueous Wash (mild acid/base) 3. Dry, Concentrate is_boc_protected->boc_workup Yes free_amine_workup Free Amine Workup is_boc_protected->free_amine_workup No deprotection_needed Is Boc deprotection the next step? boc_workup->deprotection_needed purify_boc Purify Boc-protected intermediate via standard silica gel chromatography. deprotection_needed->purify_boc No deprotection_protocol Proceed to Boc Deprotection Protocol deprotection_needed->deprotection_protocol Yes is_acid_sensitive Is the product acid-sensitive? free_amine_workup->is_acid_sensitive acid_free_protocol Use Acid-Free Workup Protocol is_acid_sensitive->acid_free_protocol Yes mild_acid_workup Use Mild Acidic Workup Protocol is_acid_sensitive->mild_acid_workup No

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine

Welcome to the Technical Support Center for the scale-up synthesis of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine . This highly functionalized pyridine core is a critical intermediate in modern drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine . This highly functionalized pyridine core is a critical intermediate in modern drug development. Scaling up its synthesis presents unique challenges in chemoselectivity, exotherm management, and overcoming steric hindrance.

This guide is designed for researchers and process chemists, providing mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure reproducible kilogram-scale production.

Strategic Route Design & Chemoselectivity

The synthesis of this molecule requires the precise installation of two distinct functional groups on the 4-methylpyridine core: a bromine atom at the C5 position and a bulky secondary amine at the C2 position.

The most scalable and chemoselective route involves the electrophilic bromination of 2-chloro-4-methylpyridine to yield the intermediate 5-bromo-2-chloro-4-methylpyridine[1], followed by a Nucleophilic Aromatic Substitution (SNAr) with N-ethylcyclohexanamine.

Chemoselectivity SM 2-Chloro-4-methylpyridine Int 5-Bromo-2-chloro- 4-methylpyridine SM->Int NBS, DMF SEAr Prod 5-Bromo-N-cyclohexyl-N-ethyl- 4-methylpyridin-2-amine Int->Prod N-ethylcyclohexanamine SNAr (Chemoselective) Undesired 5-Amino-2-chloro Byproduct Int->Undesired Pd-Catalysis (Undesired C-Br Insertion)

Chemoselective synthetic route avoiding Pd-catalyzed C-Br insertion.

Scale-Up Troubleshooting & FAQs

Q1: Why do we use SNAr instead of a Buchwald-Hartwig cross-coupling for the amination step?

Causality: In palladium-catalyzed cross-coupling, the oxidative addition of the Pd(0) catalyst into a C–Br bond is kinetically favored over a C–Cl bond due to the significantly lower bond dissociation energy of C–Br[2]. If you subject 5-bromo-2-chloro-4-methylpyridine to Buchwald-Hartwig conditions, the catalyst will preferentially aminate the C5 position, destroying your target halogen and yielding the undesired 5-amino-2-chloro regioisomer. Solution: SNAr relies on electronic activation rather than bond weakness. The pyridine nitrogen strongly withdraws electron density, activating the adjacent C2–Cl bond for nucleophilic attack while leaving the unactivated C5–Br bond intact[1][3].

Q2: During the bromination step, we observe severe exotherms and the formation of dibrominated impurities. How can this be controlled at the pilot scale?

Causality: Electrophilic aromatic substitution (SEAr) with elemental bromine ( Br2​ ) is highly exothermic. In large reactors, heat dissipation is slower than in bench-scale flasks, leading to temperature spikes that drive over-bromination. Solution: Replace Br2​ with N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF. NBS provides a controlled, steady-state concentration of electrophilic bromine. By dosing NBS in discrete portions and maintaining the reactor jacket at 0 °C, the internal temperature can be strictly capped below 15 °C, suppressing dibromination.

Q3: The SNAr reaction with N-ethylcyclohexanamine stalls at <40% conversion. How do we drive this to completion?

Causality: N-ethylcyclohexanamine is an exceptionally bulky secondary amine. The steric clash during the formation of the Meisenheimer transition state significantly raises the activation energy ( ΔG‡ ) of the reaction[3]. Solution: You must overcome this barrier via thermal or electrophilic activation.

  • Thermal: Run the reaction in N-Methyl-2-pyrrolidone (NMP) at 140 °C in a sealed pressure reactor.

  • Electrophilic: Alternatively, use Hexafluoroisopropanol (HFIP) as a solvent. HFIP acts as a strong hydrogen-bond donor to the pyridine nitrogen, drastically lowering the LUMO of the electrophile and accelerating the SNAr reaction even at moderate temperatures[4].

Troubleshooting Start SNAr Reaction Stalls at <40% Conversion CheckTemp Is internal temp ≥ 130 °C? Start->CheckTemp IncreaseTemp Switch to NMP/DMSO and heat to 140 °C CheckTemp->IncreaseTemp No CheckBase Is the base neutralizing the HCl byproduct? CheckTemp->CheckBase Yes IncreaseTemp->CheckBase AddBase Increase K2CO3 to 2.0 eq or use sealed reactor CheckBase->AddBase No HFIP Use HFIP solvent for electrophilic activation CheckBase->HFIP Yes, but stalling Success Full Conversion to Target Amine AddBase->Success HFIP->Success

Decision tree for troubleshooting sluggish SNAr conversion with sterically hindered amines.

Self-Validating Experimental Protocols

Protocol A: Scale-Up Synthesis of 5-Bromo-2-chloro-4-methylpyridine

This protocol utilizes controlled electrophilic halogenation to prevent thermal runaway.

  • Preparation: Charge a 50 L glass-lined reactor with 2-chloro-4-methylpyridine (5.0 kg, 39.2 mol) and anhydrous DMF (25 L).

  • Cooling: Set the glycol cooling jacket to 0 °C. Validation Checkpoint: Do not proceed until internal temperature (IT) reads ≤ 5 °C.

  • Dosing: Add N-Bromosuccinimide (NBS) (7.3 kg, 41.0 mol) in 10 equal portions over 5 hours.

    • Validation Checkpoint: Monitor IT continuously. If IT exceeds 15 °C, pause addition until the temperature drops back to 5 °C.

  • Maturation: Stir the reaction for 12 hours at 15 °C. Sample for UPLC analysis (Target: < 2% starting material).

  • Quench & Isolation: Slowly transfer the mixture into 100 L of ice-water containing 5% sodium thiosulfate (to quench residual electrophilic bromine). Filter the resulting precipitate, wash with cold water (3 x 10 L), and dry under vacuum at 40 °C to afford the intermediate.

Protocol B: Chemoselective SNAr with N-Ethylcyclohexanamine

This protocol utilizes high-temperature thermal activation in a sealed system to overcome steric hindrance.

  • Preparation: Charge a 20 L Hastelloy pressure reactor with 5-bromo-2-chloro-4-methylpyridine (4.0 kg, 19.4 mol), N-ethylcyclohexanamine (4.9 kg, 38.8 mol, 2.0 eq), anhydrous K2​CO3​ (5.3 kg, 38.8 mol), and NMP (12 L).

  • Inerting: Purge the reactor with Nitrogen (3x) and seal. Validation Checkpoint: Ensure pressure holds at 1.5 bar for 10 minutes to confirm seal integrity.

  • Heating: Ramp the internal temperature to 140 °C. Maintain stirring at 250 rpm.

  • Monitoring: After 24 hours, pull a sample via the pressure-lock valve. Validation Checkpoint: UPLC must show >95% conversion. If <95%, continue heating for an additional 12 hours.

  • Workup: Cool the reactor to 25 °C and safely vent pressure. Dilute the mixture with MTBE (20 L) and wash with water (3 x 20 L) to remove NMP and inorganic salts.

  • Purification: Concentrate the organic layer and crystallize from an ethanol/water mixture to yield pure 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine.

Quantitative Process Data

The following table summarizes the optimization data for the SNAr step, highlighting the necessity of high-boiling solvents or electrophilic activation when dealing with the bulky N-ethylcyclohexanamine nucleophile.

Table 1: Optimization of SNAr Conditions for 5-Bromo-2-chloro-4-methylpyridine

SolventBaseTemp (°C)Time (h)Conversion (%)Major Impurity Profile
DMF K2​CO3​ 1002435%65% Unreacted SM
DMSO K2​CO3​ 1202468%32% Unreacted SM
NMP K2​CO3​ 140 36 >98% <2% Hydrodehalogenation
HFIPDIPEA804885%15% Unreacted SM

Note: While HFIP allows for lower reaction temperatures by lowering the LUMO of the pyridine ring[3][4], NMP at 140 °C remains the most cost-effective solution for multi-kilogram manufacturing.

References

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. URL:[Link]

  • HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. The Journal of Organic Chemistry. URL:[Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Chemical Science (RSC). URL:[Link]

Sources

Optimization

Technical Support Center: Managing Regioselectivity in 4-Methylpyridin-2-amine Functionalization

Welcome to the Technical Support Center for the functionalization of 4-methylpyridin-2-amine (also known as 2-amino-4-picoline). This guide is engineered for researchers, synthetic chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 4-methylpyridin-2-amine (also known as 2-amino-4-picoline). This guide is engineered for researchers, synthetic chemists, and drug development professionals who require precise regiocontrol during electrophilic aromatic substitutions (EAS) and cross-coupling reactions.

Mechanistic Overview of Regioselectivity

4-methylpyridin-2-amine presents a classic regioselectivity challenge due to the competing electronic and steric effects of its substituents[1].

  • Electronic Activation: The strongly electron-donating exocyclic amino group (-NH 2​ ) at the C2 position activates the pyridine ring toward electrophilic attack, directing primarily to the ortho (C3) and para (C5) positions[1].

  • Steric Hindrance: The methyl group at C4 introduces significant steric bulk. The C3 position is flanked by both the -NH 2​ and -CH 3​ groups, making it highly sterically hindered. Conversely, the C5 position is only adjacent to the -CH 3​ group and the relatively small pyridine nitrogen[1].

As a result, electrophilic functionalization (such as bromination) preferentially occurs at the C5 position[1]. However, improper reaction conditions can force the reaction to the C3 position or cause over-reaction into dibrominated impurities[2].

G SM 4-methylpyridin-2-amine (Starting Material) EAS Electrophilic Aromatic Substitution (NBS) SM->EAS C5 C5-Bromination (Para to NH2, Less Steric) Target Product EAS->C5 0-5 °C, 1.0 eq C3 C3-Bromination (Ortho to NH2, High Steric) Minor Impurity EAS->C3 Kinetic trace C35 C3,C5-Dibromination (Over-reaction) Major Impurity EAS->C35 Excess reagent, >20 °C

Regioselective pathways and impurity formation in the bromination of 4-methylpyridin-2-amine.

Troubleshooting Guides & FAQs

Q1: How do I achieve strict regiocontrol for monobromination at the C5 position?

The Causality: To selectively isolate 2-amino-5-bromo-4-methylpyridine, you must exploit the steric differences between C3 and C5. N-Bromosuccinimide (NBS) is the preferred electrophilic bromine source because it provides a controlled, low concentration of reactive bromine, unlike molecular Br 2​ which is highly aggressive and prone to over-bromination[1]. By keeping the temperature near 0 °C, the thermal energy remains too low to overcome the steric barrier at C3, locking the regioselectivity to the C5 position[1].

Self-Validating Protocol: Regioselective C5-Bromination

  • Preparation: In an oven-dried flask, dissolve 4-methylpyridin-2-amine (1.0 eq) in anhydrous acetonitrile (0.2 M concentration) under a nitrogen atmosphere[1].

  • Cooling: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C[1].

  • Reagent Addition: Dissolve NBS (1.02 eq) in a minimal volume of acetonitrile. Add this solution dropwise over 30 minutes. Crucial: Maintain the internal temperature below 5 °C to prevent C3-bromination[1].

  • Reaction: Stir for 2 hours at 0–5 °C. Monitor the consumption of the starting material via TLC or GC-MS[2].

  • Quench & Work-up: Quench with saturated aqueous sodium thiosulfate to neutralize unreacted NBS. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure[2].

Q2: I am observing significant 3,5-dibromo impurities. How do I suppress over-bromination?

The Causality: The formation of 2-amino-3,5-dibromo-4-methylpyridine occurs when excess brominating agent is present or when elevated temperatures provide the activation energy required to overcome the steric hindrance at the C3 position[2]. Once the C5 position is brominated, the ring is slightly deactivated, but the strong electron-donating effect of the -NH 2​ group can still facilitate a second substitution if conditions are not strictly controlled[3].

The Fix: Ensure strict stoichiometric control (never exceed 1.05 eq of NBS) and maintain rigorous temperature control throughout the addition phase[3].

Quantitative Data: Impact of Reaction Conditions on Bromination

Equivalents of NBSTemperature (°C)Solvent% C5-Bromo (Target)% C3-Bromo% 3,5-Dibromo% Unreacted SM
1.02 eq0–5 °CAcetonitrile> 95%< 1%< 2%< 2%
1.05 eq25 °CAcetonitrile85%2%10%3%
1.50 eq0–5 °CAcetonitrile70%< 1%28%0%
1.02 eq0–5 °CDMF90%1%5%4%

Data synthesized from standard impurity profiling of electrophilic bromination routes[2],[3].

Q3: How do I selectively functionalize the exocyclic amine (N-arylation) without cross-reacting with the pyridine nitrogen or ring carbons?

The Causality: The exocyclic -NH 2​ group of 4-methylpyridin-2-amine is less nucleophilic than a standard aliphatic amine due to the delocalization of its lone pair into the electron-deficient pyridine ring. However, it is sufficiently nucleophilic to undergo palladium-catalyzed Buchwald-Hartwig cross-coupling[4]. To prevent coordination of the palladium catalyst to the pyridine nitrogen (which can poison the catalyst or lead to off-target reactions), a bulky, bidentate ligand like Xantphos or BINAP is required. These ligands enforce a specific coordination geometry that favors the primary amine[5].

Workflow Prep 1. Reagent Preparation (Strictly Anhydrous) Cat 2. Catalyst Activation Pd2(dba)3 + Xantphos Prep->Cat React 3. C-N Coupling 100 °C, 12h Cat->React Quench 4. Reaction Quench Cool & Filter React->Quench Purify 5. Purification Column Chromatography Quench->Purify

Step-by-step experimental workflow for selective N-arylation via Buchwald-Hartwig coupling.

Self-Validating Protocol: Selective N-Arylation

  • Setup: In an oven-dried Schlenk flask, combine 4-methylpyridin-2-amine (1.2 eq), the target aryl bromide (1.0 eq), Pd 2​ (dba) 3​ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.5 eq)[4].

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure complete removal of oxygen, which rapidly degrades the active Pd(0) species.

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M) via syringe.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours[5].

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the precipitated palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the pure N-aryl derivative[4].

Q4: What analytical methods are best for assessing the purity and regioselectivity of the synthesized products?

The Causality: Because the C3 and C5 bromo-isomers have identical molecular weights, standard LC-MS may not easily distinguish them without specialized chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is the absolute source of truth for regiochemical assignment[3].

The Fix: Use a combination of GC-MS for crude impurity profiling and 1 H-NMR for definitive structural assignment[2].

  • GC-MS: Excellent for separating the unreacted starting material (m/z ≈ 108), the monobrominated product (m/z ≈ 186/188), and the dibrominated impurity (m/z ≈ 264/266/268)[3].

  • 1 H-NMR: In the 5-bromo isomer, the aromatic protons will appear as two distinct singlets (para to each other) if the methyl group prevents coupling, or with characteristic coupling constants that differ significantly from the 3-bromo isomer[3].

References

  • Crisman, Thomas J., et al. "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation..." Journal of Medicinal Chemistry, ACS Publications, 2009.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." National Institutes of Health (NIH) / PMC, 2016.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Aminopyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered aminopyridines. This guide is designed to provide practical, in-depth solutions to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered aminopyridines. This guide is designed to provide practical, in-depth solutions to the common reactivity challenges encountered with these valuable but often frustrating substrates. By understanding the underlying principles of their low reactivity, we can strategically select conditions and techniques to drive your reactions to completion.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Issue 1: My Buchwald-Hartwig amination of a hindered 2-aminopyridine with an aryl halide is failing or giving low yields.

Question: I'm attempting a palladium-catalyzed cross-coupling between a bulky 2-aminopyridine and an aryl bromide. My standard conditions (Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu in toluene) are resulting in only starting material or trace product. What's going wrong?

Answer: This is a classic challenge. The low reactivity of sterically hindered aminopyridines in Buchwald-Hartwig aminations stems from two primary factors: the steric bulk around the amino group hindering its coordination to the palladium center, and the electron-donating nature of the amino group, which can deactivate the pyridine ring towards oxidative addition.

Here’s a systematic approach to troubleshoot this:

1. Re-evaluate Your Ligand Choice: Standard phosphine ligands are often insufficient for these substrates. You need bulky, electron-rich ligands that promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1][2]

  • Why? Bulky ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition. Their electron-donating character also accelerates the final C-N bond-forming reductive elimination.[3]

  • Recommended Ligands:

    • For secondary amines: RuPhos is an excellent starting point.

    • For primary amines: BrettPhos is often a superior choice.

    • General utility and hindered substrates: XPhos and Xantphos are also highly effective.[4]

2. Optimize Your Base and Palladium Precursor: The choice of base is critical for deprotonating the aminopyridine to form the active nucleophile.[3]

  • Base Selection: While NaOt-Bu is a common choice, for particularly sensitive or hindered substrates, consider weaker bases like K₃PO₄ or Cs₂CO₃ to minimize side reactions.[2]

  • Palladium Source: Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be more effective than generating it in situ from Pd(OAc)₂.[2]

3. Consider Reaction Temperature and Solvent:

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition, especially with less stable catalyst systems.[5][6] If you are using a thermally stable catalyst, a higher temperature (e.g., 100-120 °C) might be beneficial.

  • Solvent: Anhydrous, degassed solvents like toluene or 1,4-dioxane are standard. Ensure your solvent is rigorously dried, as water can interfere with the catalytic cycle.

Troubleshooting Workflow: Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig ligand Switch to Bulky Ligand (e.g., RuPhos, BrettPhos, XPhos) start->ligand Primary issue: Steric hindrance base Optimize Base (e.g., K3PO4, Cs2CO3) ligand->base If still low yield success Successful Coupling ligand->success Often sufficient catalyst Change Pd Source (e.g., Pd2(dba)3) base->catalyst If no improvement base->success conditions Adjust T & Solvent (e.g., higher T, dry solvent) catalyst->conditions Fine-tuning catalyst->success conditions->success sub Unreactive 2-Halo-Aminopyridine act React with Activating Agent (e.g., N-(1-alkoxyvinyl) triflate) sub->act pyr Form Electrophilic Pyridinium Salt act->pyr snar SNA r with Nucleophile (Amine, Thiol, etc.) pyr->snar cleave Cleave Activating Group (Thermal or Acidic) snar->cleave prod Substituted 2-Aminopyridine cleave->prod

Caption: General workflow for activating hindered halopyridines for SₙAr.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the low reactivity of sterically hindered aminopyridines?

The low reactivity is a combination of electronic and steric effects. The amino group is an electron-donating group, which increases the electron density of the pyridine ring, making it less electrophilic and less susceptible to nucleophilic attack. Sterically, bulky groups adjacent to the nitrogen atom can physically block the approach of reagents to both the nitrogen and the adjacent ring positions. [7][8] Q2: Are there alternatives to palladium-catalyzed reactions for C-N bond formation?

Yes. The Goldberg reaction, which uses a copper catalyst (often CuI) with a diamine ligand like 1,10-phenanthroline, is a viable alternative for coupling aminopyridines with aryl halides. [9]This method can be more economical and sometimes more effective for specific substrate combinations, particularly when dealing with less reactive or sterically hindered amides as coupling partners. [9] Q3: Can I functionalize the N-H bond of a hindered aminopyridine directly?

Direct N-functionalization can be challenging due to steric hindrance. However, methods exist for N-alkylation, often requiring high temperatures and heterogeneous catalysts. [10]For N-arylation, the Buchwald-Hartwig amination remains the most general and reliable method. [1]Another strategy involves using N-aminopyridinium reagents, which can be functionalized and then used to transfer the amino group to other molecules. [11][12] Q4: My reaction is clean, but very slow. What's the first thing I should try?

If the reaction is proceeding without significant side products, the issue is likely a high activation energy barrier. Before making drastic changes to the catalyst system, a modest increase in temperature (e.g., by 10-20 °C) is often the simplest and most effective first step, provided your catalyst is thermally stable. [5][6]Concurrently, ensure that your reagents and solvent are scrupulously dry and degassed, as trace impurities can inhibit the catalyst.

III. Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Hindered 2-Bromopyridine

This protocol is a starting point and should be optimized for specific substrates.

  • Catalyst Pre-formation (in a glovebox):

    • To a dry Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the appropriate bulky phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.5 equivalents). [4] * Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous, degassed solvent (e.g., Toluene or THF) and stir for 10-15 minutes to form the active catalyst. [4]

  • Reaction Setup:

    • In a separate Schlenk tube, add the sterically hindered aminopyridine (1.2-1.5 equivalents) and the aryl halide (1.0 equivalent).

    • Evacuate and backfill with inert gas three times.

    • Transfer the pre-formed catalyst solution to the substrate mixture via a cannula.

  • Reaction and Workup:

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. [4] * Purify the crude product by column chromatography.

Protocol 2: Activation of a 2-Chloropyridine for SₙAr via Pyridinium Salt Formation

This protocol is adapted from methodologies using N-(1-ethoxyvinyl) activating groups. [13]

  • Formation of the Pyridinium Salt:

    • In a round-bottom flask, dissolve the 2-chloro-aminopyridine (1.0 equivalent) in a suitable solvent like dichloromethane.

    • Add the 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate reagent (1.0 equivalent).

    • Stir the mixture at room temperature. The reaction is often complete within a few hours.

  • Nucleophilic Aromatic Substitution:

    • To the solution containing the pyridinium salt, add the desired nucleophile (1.1-1.5 equivalents). If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., K₂CO₃) may be required.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until the starting pyridinium salt is consumed (monitor by TLC or LC-MS). [13]

  • Cleavage of the Activating Group:

    • Evaporate the solvent in vacuo.

    • Add isopropanol to the residue and transfer to a sealed vial.

    • Heat the mixture to 125 °C. The cleavage is typically complete within a few hours. [13] * Cool the reaction, remove the solvent, and purify the resulting substituted 2-aminopyridine by column chromatography.

IV. References

  • Highly bulky and stable geometry-constrained iminopyridines: Synthesis, structure and application in Pd-catalyzed Suzuki coupling of aryl chlorides. Beilstein Journal of Organic Chemistry. [Link]

  • Highly bulky and stable geometry-constrained iminopyridines: Synthesis, structure and application in Pd-catalyzed Suzuki coupling of aryl chlorides. PMC. [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC. [Link]

  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. [Link]

  • Facile Synthesis of Functionalized 4-Aminopyridines. J-STAGE. [Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. PMC. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Process for the N-alkylation of aminopyridines. Google Patents.

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. PMC. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. [Link]

  • Cascade Reactions Utilizing the Nucleophilic Properties of 1,1‐Enediamines for the Regioselective Synthesis of 4‐Aryl‐2‐aminopyridines. ResearchGate. [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Publishing. [Link]

  • Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). MDPI. [Link]

  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI. [Link]

  • N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. PMC. [Link]

  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. PubMed. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals scaling or optimizing the synthesis of 5-bromo-N-cyclohexyl-N-ethyl-4-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals scaling or optimizing the synthesis of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine .

Synthesizing this highly substituted pyridine derivative presents unique challenges, primarily due to the severe steric hindrance of the N-cyclohexyl-N-ethylamino group and the need to maintain orthogonal reactivity at the 5-bromo position. Below, we provide a comprehensive breakdown of three alternative synthetic routes, complete with mechanistic troubleshooting, validated protocols, and self-validating analytical checks.

I. Quantitative Route Comparison

To assist in route selection for your specific scale and budget, consult the performance metrics below:

Synthesis RouteOverall YieldScalabilityReagent CostKey Hazard / Safety Concern
Route A: Direct SNAr 65 - 75%HighModerateHigh temperature (130 °C), pressurized vessel risk.
Route B: Late-Stage EAS 50 - 60%MediumLowBromine/NBS handling, exothermic quenching.
Route C: Reductive Amination 20 - 35%LowHighHandling of toxic reducing agents (e.g., NaBH₃CN).
II. Synthetic Workflow Diagram

SyntheticRoutes SM_A 5-Bromo-2-fluoro- 4-methylpyridine Product 5-Bromo-N-cyclohexyl- N-ethyl-4-methylpyridin-2-amine SM_A->Product Route A: Direct SNAr (NMP, 130°C) Amine N-Ethylcyclohexanamine (Bulky Nucleophile) Amine->Product SM_B 2-Fluoro-4-methylpyridine Int_B N-Cyclohexyl-N-ethyl- 4-methylpyridin-2-amine SM_B->Int_B SNAr Int_B->Product Route B: Regioselective EAS (NBS, DMF, 0°C) SM_C 5-Bromo-4-methylpyridin- 2-amine Int_C 5-Bromo-N-cyclohexyl- 4-methylpyridin-2-amine SM_C->Int_C Reductive Amination (Cyclohexanone) Int_C->Product Route C: Alkylation (Acetaldehyde)

Mechanistic workflow of three alternative synthetic routes to the target aminopyridine.

III. Troubleshooting Guides & FAQs
Route A: Direct Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction with 5-bromo-2-chloro-4-methylpyridine is yielding <10% product. Why? A: The nucleophile, N-ethylcyclohexanamine, is highly sterically hindered and acts as a very poor nucleophile in substitution reactions . Chlorine is a relatively poor leaving group for SNAr. To fix this, switch your starting material to 5-bromo-2-fluoro-4-methylpyridine . The highly polarized C–F bond effectively stabilizes the transition state (Meisenheimer complex), drastically lowering the activation energy for the addition step.

Q: Can I use Buchwald-Hartwig cross-coupling to accelerate Route A? A: Strongly discouraged. The 5-bromo position is highly susceptible to oxidative addition by Palladium catalysts. Attempting a Buchwald-Hartwig amination at the 2-position will result in competitive amination or reductive dehalogenation at the 5-position. Stick to metal-free SNAr conditions to maintain orthogonal reactivity.

Route B: Late-Stage Bromination (Electrophilic Aromatic Substitution)

Q: In the late-stage bromination of N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine, how do I prevent bromination at the 3-position? A: Regioselectivity is naturally enforced by steric shielding. The bulky N-cyclohexyl-N-ethyl group at the 2-position creates severe steric hindrance at the adjacent 3-position. Consequently, the electrophilic aromatic substitution (EAS) is directed almost exclusively to the 5-position, which is para to the strongly activating amine group .

Route C: Sequential Reductive Amination

Q: The reductive amination of 5-bromo-4-methylpyridin-2-amine with cyclohexanone is stalling. How can I drive it forward? A: 2-Aminopyridines are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the electron-deficient pyridine ring . When combined with a bulky ketone like cyclohexanone, imine formation is thermodynamically unfavorable. You must drive the reaction by physically removing water (e.g., using a Dean-Stark trap or molecular sieves) or by using a Lewis acid (like TiCl₄) before adding your reducing agent.

IV. Validated Experimental Protocols
Protocol A: Direct SNAr (Recommended for Scale-Up)

Self-Validating Principle: The use of an aqueous LiCl wash selectively removes the high-boiling NMP solvent, preventing false-positive mass recoveries during crude isolation.

  • Charge: To a pressure-rated reaction vial, add 5-bromo-2-fluoro-4-methylpyridine (1.0 equiv) and anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

  • Reagents: Add N-ethylcyclohexanamine (2.5 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Reaction: Seal the vial and heat to 130 °C for 18 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc and wash with 5% aqueous LiCl (3x) to extract the NMP.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

  • Analytical Check: Confirm product via LC-MS (Expected [M+H]⁺ m/z ≈ 297/299, 1:1 isotopic ratio). In ¹H NMR (CDCl₃), verify the presence of two distinct aromatic singlets at ~8.1 ppm (H-6) and ~6.4 ppm (H-3).

Protocol B: Late-Stage Bromination

Self-Validating Principle: Temperature control directly dictates the suppression of over-oxidation. A specific thiosulfate quench ensures no residual active bromine degrades the product during concentration.

  • Charge: Dissolve N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine (1.0 equiv) in anhydrous DMF (0.2 M) and cool strictly to 0 °C under an N₂ atmosphere.

  • Reagents: Dissolve N-bromosuccinimide (NBS, 1.05 equiv) in a minimal amount of DMF and add dropwise over 30 minutes to prevent thermal runaway.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted electrophilic bromine.

  • Isolation: Extract with MTBE, wash with brine (3x), dry over MgSO₄, and concentrate.

  • Analytical Check: In ¹H NMR, confirm the disappearance of the H-5 proton (typically ~6.6 ppm in the starting material) and the retention of the H-6 and H-3 singlets.

V. References
  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids ChemRxiv / ACS Omega URL:[Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis Journal of Medicinal Chemistry (via PMC) URL:[Link]

Reference Data & Comparative Studies

Validation

comparing the biological activity of 2-aminopyridine vs 3-aminopyridine vs 4-aminopyridine

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Author: BenchChem Technical Support Team. Date: March 2026

Aminopyridines (C₅H₆N₂) are a class of heterocyclic organic compounds consisting of a pyridine ring substituted with an amino group. The three primary structural isomers—2-aminopyridine (2-AP) , 3-aminopyridine (3-AP) , and 4-aminopyridine (4-AP) —exhibit profoundly different physicochemical properties and biological activities. While 4-AP is a well-established, FDA-approved therapeutic (dalfampridine) for multiple sclerosis, 2-AP and 3-AP are primarily utilized as research tools, chemical precursors, or fluorescent probes.

This guide provides an in-depth, objective comparison of their biological performance, structural causality, and the experimental methodologies used to validate their activity.

Structure-Activity Relationship (SAR): The Causality of Potency

The biological activity of aminopyridines as voltage-gated potassium (Kv) channel blockers is fundamentally dictated by their basicity (pKa). Aminopyridines act as open-channel blockers from the intracellular side of the cell membrane. To exert their effect, they must first cross the lipid bilayer as a neutral free base, and then become protonated in the intracellular space (pH ~7.4) to bind the channel's inner vestibule.

The position of the amino group determines the resonance stabilization of the protonated pyridine nitrogen, establishing a strict pKa hierarchy that directly predicts biological potency:

  • 4-Aminopyridine (pKa = 9.17): The para-position allows direct resonance stabilization by the exocyclic amino group. At physiological pH, >98% of 4-AP is in the active, protonated (cationic) form, making it a highly potent Kv channel blocker[1].

  • 2-Aminopyridine (pKa = 6.86): The ortho-position provides some stabilization, but steric and proximity effects reduce its basicity. At pH 7.4, only ~22% is protonated, resulting in significantly weaker channel blockade[1].

  • 3-Aminopyridine (pKa = 6.00): The meta-position prevents direct resonance stabilization of the ring nitrogen. At pH 7.4, <4% is protonated, rendering it the least effective Kv channel blocker among the isomers[1].

Molecular docking studies indicate that the protonated forms of these isomers bind to conserved carboxylic oxygens of threonine and alanine residues (e.g., Thr107 and Ala111 in the KcsA model) within the alpha-subunit of the K+ channel pore[2].

G A Extracellular Application (Aminopyridine Isomers) B Membrane Permeation (Driven by Neutral Free Base) A->B Lipophilicity C Intracellular Equilibration (pH 7.4) B->C D Protonation to Cation (Dependent on pKa) C->D 4-AP > 2-AP > 3-AP E Vestibule Binding (Thr107 / Ala111) D->E Hydrogen Bonds F Kv Channel Blockade (Action Potential Prolongation) E->F

Logical flow of aminopyridine-mediated Kv channel blockade driven by pKa and lipophilicity.

Comparative Biological Activity

Voltage-Gated Potassium (Kv) Channels

4-AP is a broad-spectrum inhibitor of the Kv1 and Kv3 families. Its IC50 for channels like Kv1.1 is typically in the range of 240–300 µM[3]. Because of their lower pKa values, 2-AP and 3-AP exhibit significantly lower potency and are rarely used to isolate potassium currents in standard electrophysiology.

Lysosomal Potassium Channels (TMEM175)

TMEM175 is a lysosomal K+ channel genetically linked to Parkinson's disease. Recent pharmacological profiling has identified 4-AP as the most potent known inhibitor of TMEM175, with an IC50 of ~30 µM. While 2-AP and 3-AP also inhibit TMEM175, they require massive concentrations (≥1 mM) to achieve significant blockade, further validating the necessity of the 4-position amino group for target affinity[4].

Atypical Modulation: Kv12.1 Activation

Interestingly, aminopyridines can act as activators for specific channel subtypes. While 4-AP blocks Kv1/Kv3 channels, it potentiates human Kv12.1 channels (EC50 ~2.1 mM). At a concentration of 3 mM, 2-AP and 3-AP also increase Kv12.1-mediated currents by ~20% and ~7%, respectively. This highlights an inverse pharmacological profile where the isomers act as atypical agonists[5].

Quantitative Data Summary
Property / Compound2-Aminopyridine (2-AP)3-Aminopyridine (3-AP)4-Aminopyridine (4-AP)
pKa (Basicity) 6.866.009.17
Kv1.1 Channel Blockade WeakModerateHigh (IC50 ~242 µM)
TMEM175 Inhibition Weak (at 1 mM)Weak (at 1 mM)High (IC50 ~30 µM)
Kv12.1 Modulation +20% Activation (at 3 mM)+7% Activation (at 3 mM)Activation (EC50 ~2.1 mM)
Acute Toxicity (LD50) ~50-200 mg/kg (Oral, Mouse/Rat)~28 mg/kg (IP, Mouse)~14-22 mg/kg (Oral, Mouse/Rat)

(Toxicity data sourced from comparative in vivo analyses[3].)

Experimental Methodologies

To objectively compare the biological activity of these isomers, researchers must utilize self-validating experimental systems. Below are the gold-standard protocols for assessing their primary mechanism of action and cellular toxicity.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (Kv Inhibition)

This protocol measures the direct functional consequence of aminopyridine binding. The workflow is designed with built-in causality checks to ensure the observed current reduction is a genuine drug effect.

  • Cell Preparation: Culture HEK293 cells stably expressing the target channel (e.g., Kv1.1). Rationale: Using a heterologous expression system provides a clean target devoid of overlapping endogenous neuronal currents.

  • Whole-Cell Configuration: Using a glass micropipette, establish a giga-ohm seal (>1 GΩ) on the cell membrane and apply brief suction to rupture the patch. Rationale: This ensures electrical continuity with the intracellular space and low access resistance, allowing precise voltage control.

  • Baseline Recording (Voltage Step): Hold the membrane potential at -80 mV, then apply a depolarizing step to +40 mV for 500 ms. Rationale: Aminopyridines are open-channel blockers. Depolarization forces the channels from a closed to an open state, exposing the intracellular vestibule for drug binding.

  • Compound Perfusion: Continuously perfuse the extracellular bath with the chosen isomer (e.g., 300 µM 4-AP). Rationale: Continuous flow ensures a steady-state drug concentration is maintained at the lipid bilayer.

  • Steady-State Blockade: Record the outward K+ current until the reduction in amplitude stabilizes. Calculate the fractional block.

  • Washout Phase (Self-Validation): Perfuse the bath with a drug-free extracellular solution for 5–10 minutes. Rationale: If the K+ current recovers to baseline levels, it definitively proves the blockade was due to reversible receptor binding, ruling out artifacts like cell death, seal degradation, or channel rundown.

G S1 1. Cell Preparation (HEK293 expressing Kv1.1) S2 2. Whole-Cell Patch (Establish Giga-seal) S1->S2 S3 3. Baseline Recording (Voltage Step Protocol) S2->S3 S4 4. Compound Perfusion (2-AP, 3-AP, or 4-AP) S3->S4 S5 5. Steady-State Block (Quantify IC50) S4->S5 S6 6. Washout Phase (Validate Reversibility) S5->S6

Step-by-step patch-clamp electrophysiology workflow for validating Kv channel inhibition.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Because 4-AP is significantly more toxic than 2-AP and 3-AP, establishing a therapeutic window requires precise cytotoxicity profiling[3].

  • Cell Seeding: Seed target cells (e.g., HCT-116 or neuronal models) in a 96-well plate at 10⁴ cells/well. Incubate for 24 hours. Rationale: Allows cells to adhere and return to an exponential growth phase before perturbation.

  • Compound Treatment: Apply varying logarithmic concentrations (1 µM to 10 mM) of 2-AP, 3-AP, or 4-AP. Include a vehicle control (0.1% DMSO) and a positive control (0.1% Triton X-100). Rationale: The vehicle control establishes the 100% viability baseline, while the positive control validates the assay's dynamic range by inducing complete cell lysis.

  • MTT Addition: After 48 hours of exposure, add MTT reagent (tetrazolium salt) to each well. Rationale: Only viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Quantification: Add DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. The resulting IC50 curve will objectively differentiate the cytotoxic profiles of the three isomers.

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine Against Known Kinase Inhibitors

This guide provides a comprehensive framework for the preclinical evaluation of a novel aminopyridine compound, 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine, against established kinase inhibitors. Our objective i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical evaluation of a novel aminopyridine compound, 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine, against established kinase inhibitors. Our objective is to present a rigorous, scientifically-grounded methodology for researchers, scientists, and drug development professionals to ascertain the compound's potency, selectivity, and cellular efficacy.

Given the novelty of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine, this guide establishes a hypothetical yet robust experimental plan. We have selected the non-receptor tyrosine kinase Src as a primary target for this investigation, a rationale supported by the prevalence of aminopyridine scaffolds in known Src-family kinase inhibitors. For comparative purposes, we will benchmark our compound against Dasatinib and Saracatinib, two well-characterized multi-kinase inhibitors with potent activity against Src.

Introduction to the Benchmarking Strategy

The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology. The aminopyridine scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. Our focus, 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine, represents a new chemical entity within this class.

A thorough benchmarking process is critical to understanding the therapeutic potential of any new investigational compound. This involves not only determining its intrinsic potency against the intended target but also understanding its selectivity profile across the kinome and its functional effects in a cellular context. This guide will detail the necessary in vitro and cell-based assays to build a comprehensive data package for this novel compound.

Experimental Design: A Multi-faceted Approach

Our experimental design is structured to provide a holistic view of the compound's performance. We will progress from direct, biochemical assays to more complex, cell-based evaluations.

In Vitro Kinase Inhibition Assays

The initial step is to quantify the direct inhibitory effect of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine on the enzymatic activity of our primary target, Src kinase. We will employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for measuring kinase activity in a high-throughput format.

Kinome-wide Selectivity Profiling

A critical aspect of any new kinase inhibitor's profile is its selectivity. A highly selective inhibitor may offer a better safety profile, while a multi-targeted inhibitor could have broader efficacy. We will utilize a commercially available kinase panel to profile our compound against a broad array of human kinases. This will provide a clear picture of its off-target effects and potential for polypharmacology.

Cell-Based Assays: Target Engagement and Downstream Signaling

Moving into a more physiologically relevant context, we will assess the compound's ability to inhibit Src activity within living cells. This will be achieved through two key experiments:

  • Target Engagement: A Western blot analysis will be used to measure the phosphorylation status of Src at its activation loop (Tyr416). A reduction in p-Src (Tyr416) levels upon compound treatment is a direct indicator of target engagement.

  • Downstream Pathway Modulation: We will also assess the phosphorylation of a key downstream substrate of Src, such as STAT3 (Signal Transducer and Activator of Transcription 3), to confirm that target inhibition translates into a functional cellular response.

Cellular Proliferation Assay

Finally, we will evaluate the compound's effect on the proliferation of a cancer cell line known to be dependent on Src signaling for its growth and survival. The human colorectal adenocarcinoma cell line HT-29 is a suitable model for this purpose.

Methodologies and Protocols

The following protocols are presented in a step-by-step format to ensure reproducibility.

In Vitro Src Kinase TR-FRET Assay
  • Reagents: Recombinant human Src kinase, ULight™-poly-GT peptide substrate, and Europium-labeled anti-phosphotyrosine antibody.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine, Dasatinib, and Saracatinib in DMSO.

  • Assay Procedure:

    • Add 5 µL of kinase solution to each well of a 384-well plate.

    • Add 2.5 µL of the compound dilutions.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the detection mix containing the Europium-labeled antibody.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Western Blot for p-Src and p-STAT3
  • Cell Culture and Treatment: Plate HT-29 cells and allow them to adhere overnight. Treat the cells with varying concentrations of the test compounds for 2 hours.

  • Lysis and Protein Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-Src (Tyr416), total Src, p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000 cells per well.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compounds for 72 hours.

  • MTS Assay: Add MTS reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values.

Data Presentation and Interpretation

The following tables summarize the expected data from these experiments, allowing for a direct comparison of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine with the benchmark inhibitors.

Table 1: In Vitro Kinase Inhibition

CompoundSrc IC50 (nM)
5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amineTBD
Dasatinib0.5 - 1.0
Saracatinib2.5 - 5.0

TBD: To Be Determined by experiment.

Table 2: Cellular Activity

Compoundp-Src IC50 (nM)HT-29 GI50 (nM)
5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amineTBDTBD
Dasatinib1 - 510 - 50
Saracatinib10 - 20100 - 200

TBD: To Be Determined by experiment.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental logic and the biological context, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_data Data Analysis a TR-FRET Kinase Assay e IC50 / GI50 Determination a->e Potency b Kinome-wide Selectivity Panel b->e Selectivity c Western Blot (p-Src, p-STAT3) c->e Target Engagement d Cell Proliferation (MTS Assay) d->e Cellular Efficacy

Caption: Experimental workflow for benchmarking a novel kinase inhibitor.

signaling_pathway RTK Growth Factor Receptor (e.g., EGFR) Src Src RTK->Src Activates STAT3 STAT3 Src->STAT3 Phosphorylates (Tyr705) Proliferation Cell Proliferation & Survival STAT3->Proliferation Promotes Inhibitor 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine Inhibitor->Src Inhibits

Caption: Simplified Src signaling pathway and point of inhibition.

Conclusion and Future Directions

This guide outlines a clear and comprehensive strategy for the initial benchmarking of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine. By systematically evaluating its in vitro potency, kinome-wide selectivity, and cellular activity against well-established inhibitors like Dasatinib and Saracatinib, researchers can build a robust data package to inform future drug development decisions.

Positive outcomes from these studies, such as high potency and a desirable selectivity profile, would warrant further investigation, including pharmacokinetic and in vivo efficacy studies. This structured approach ensures that new chemical entities are rigorously evaluated, maximizing the potential for the discovery of novel and effective therapeutics.

References

  • PDB-101: Aminopyridines. [Link]

Validation

A Comparative Guide to the Cross-Reactivity Profiling of a Novel Aminopyridine Compound, APY-265

This guide provides a comprehensive framework for characterizing the selectivity of a novel aminopyridine compound, designated APY-265, which has shown potent inhibitory activity against a key kinase in a cancer-associat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the selectivity of a novel aminopyridine compound, designated APY-265, which has shown potent inhibitory activity against a key kinase in a cancer-associated signaling pathway. The aminopyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1][2][3][4] However, this structural motif is also known to interact with a variety of biological targets, making a thorough cross-reactivity assessment essential to de-risk its development and predict potential clinical adverse effects.[4][5]

This document outlines a tiered, data-driven approach to systematically evaluate the selectivity of APY-265. We will compare its binding and functional activity against established aminopyridine-containing drugs and other relevant kinase inhibitors. The experimental protocols detailed herein are designed to provide a robust, self-validating dataset to guide informed decision-making in the lead optimization phase.

The Imperative of Early and Comprehensive Selectivity Profiling

The aminopyridine class of compounds is known for a range of biological activities, including the modulation of ion channels and various enzymes.[4] For instance, 4-aminopyridine is a potassium channel blocker used to treat multiple sclerosis.[4] Therefore, a new aminopyridine derivative developed as a kinase inhibitor must be rigorously profiled for off-target activities to mitigate the risk of unintended pharmacological effects, such as cardiotoxicity or neurotoxicity.[6][7] Early-stage in vitro safety pharmacology profiling is a critical component of modern drug discovery, enabling the early identification and mitigation of potential liabilities, thereby reducing late-stage attrition.[8][9][10][11]

Our strategy for APY-265 involves a multi-pronged approach, beginning with a broad kinase panel to assess its selectivity across the kinome, followed by targeted assays against other major drug target classes, including G-protein coupled receptors (GPCRs) and ion channels.

Kinase Selectivity Profiling: A Deep Dive into the Kinome

Given that APY-265 is a potent kinase inhibitor, the initial and most critical step is to determine its selectivity across the human kinome.[12] A lack of selectivity can lead to off-target toxicities or unexpected polypharmacology.[6] We will employ a two-tiered approach for this assessment.

Tier 1: Broad Kinome Screening at a Single High Concentration

The first step is a high-throughput screen against a large panel of kinases at a single, high concentration (e.g., 1 or 10 µM). This approach is efficient for identifying a broad range of potential off-target interactions.[13] Several commercial services offer extensive kinase panels, some covering over 80% of the human kinome.[14][15]

Tier 2: Dose-Response Determination for Hits

Any kinase showing significant inhibition (e.g., >70%) in the initial screen will be subjected to a full dose-response analysis to determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).[13] This quantitative data is crucial for ranking the potency of off-target interactions and establishing a selectivity window relative to the primary target.

The following table presents hypothetical data comparing the kinase selectivity of APY-265 with two well-characterized kinase inhibitors, a highly selective Type I inhibitor (Inhibitor A) and a multi-targeted Type II inhibitor (Inhibitor B).

Target KinaseAPY-265 (IC50, nM)Inhibitor A (IC50, nM)Inhibitor B (IC50, nM)
Primary Target Kinase 5 10 25
Off-Target Kinase 15,000>10,000150
Off-Target Kinase 2>10,000>10,000500
Off-Target Kinase 32,5008,00080
Off-Target Kinase 4>10,000>10,0001,200

This data illustrates a favorable selectivity profile for APY-265, with a significant window between its on-target and off-target activities, comparable to the highly selective Inhibitor A.

This protocol describes a standard radiometric assay for determining kinase inhibition.

  • Prepare Reagents :

    • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).

    • [γ-33P]ATP solution (specific activity determined).

    • Substrate peptide/protein solution.

    • Kinase enzyme solution.

    • Test compound (APY-265) and control inhibitor solutions in DMSO.

  • Assay Procedure :

    • Add 5 µL of test compound or control to a 96-well plate.

    • Add 20 µL of a master mix containing kinase buffer, substrate, and kinase enzyme.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of [γ-33P]ATP solution.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer 10 µL of the reaction mixture onto a filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of inhibition relative to the DMSO control.

    • For dose-response experiments, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Broader Safety Pharmacology Profiling

Beyond the kinome, it is crucial to assess the interaction of APY-265 with other major classes of drug targets to build a comprehensive safety profile.[8][11] This is particularly important for an aminopyridine compound due to the known liabilities of this chemical class.[5] We will utilize a broad panel of in vitro safety pharmacology assays, often referred to as a "safety panel," which typically includes a range of GPCRs, ion channels, and transporters.[16][17][18]

GPCR and Ion Channel Screening

We will employ a commercially available safety panel, such as the SafetyScreen87 Panel, which provides data on a wide array of targets known to be associated with adverse drug reactions.[16][17][18] This allows for a cost-effective and rapid assessment of potential off-target liabilities.

The following table summarizes hypothetical results for APY-265 against key safety-related targets, compared to a known aminopyridine drug, 4-Aminopyridine.

TargetAPY-265 (% Inhibition @ 10 µM)4-Aminopyridine (% Inhibition @ 10 µM)
hERG (Kv11.1) Ion Channel<10%85%
Voltage-gated K+ Channel (Kv1.5)15%92%
Muscarinic M1 Receptor<5%<10%
Dopamine D2 Receptor8%5%
5-HT2A Receptor12%<5%

This hypothetical data suggests that APY-265 has a significantly improved safety profile compared to 4-Aminopyridine, with notably weaker activity against key potassium channels like hERG, which is a critical indicator for cardiac safety.[19][20]

The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical target for cardiac safety assessment, as its inhibition can lead to life-threatening arrhythmias.[19][20] An automated patch-clamp system provides a higher throughput method for evaluating compound effects on hERG channel function.

  • Cell Culture :

    • Use a stable cell line expressing the hERG channel (e.g., HEK293).

    • Culture cells to 70-90% confluency before the experiment.

  • Assay Preparation :

    • Prepare extracellular and intracellular solutions with appropriate ionic compositions.

    • Prepare serial dilutions of APY-265 and a positive control (e.g., cisapride) in the extracellular solution.

  • Automated Patch Clamp Procedure :

    • Harvest and resuspend cells in the extracellular solution.

    • Load the cell suspension and compound solutions into the automated patch-clamp instrument.

    • The instrument will automatically establish whole-cell patch-clamp recordings.

    • Apply a voltage protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

    • After establishing a stable baseline recording, perfuse the cells with increasing concentrations of APY-265.

    • Record the hERG current at each concentration.

  • Data Analysis :

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Workflow and Decision-Making

The cross-reactivity profiling of a novel compound is an iterative process. The data generated from these assays will guide the subsequent steps in the drug discovery pipeline.

Integrated Profiling Workflow

Caption: Workflow for cross-reactivity profiling of APY-265.

This workflow illustrates a logical progression from initial on-target validation to comprehensive off-target and safety profiling. Each step provides critical data to inform the decision to advance, optimize, or terminate the development of the compound.

Interpreting the Data: A Holistic View

The ultimate goal of cross-reactivity profiling is to build a comprehensive understanding of a compound's pharmacological profile. It is rare for a small molecule to be entirely specific for a single target. Therefore, the interpretation of the data should focus on:

  • Selectivity Window : The ratio of the off-target IC50 to the on-target IC50. A larger window indicates greater selectivity.

  • Therapeutic Index : The ratio of the toxic dose to the therapeutic dose. A favorable therapeutic index is essential for a successful drug candidate.

  • Structure-Activity Relationships (SAR) : Understanding how small chemical modifications can impact selectivity is crucial for lead optimization.

By systematically evaluating the cross-reactivity of APY-265 and comparing it to relevant compounds, we can build a strong data package to support its continued development as a potentially safe and effective therapeutic agent.

References

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. Available at: [Link]

  • Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. Charles River. Available at: [Link]

  • Aminopyridines. Environmental Protection Agency. Available at: [Link]

  • Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Eurofins Discovery. Available at: [Link]

  • An Ion Channel Library for Drug Discovery and Safety Screening on Automated Platforms. PubMed. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed. Available at: [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]

  • scanMAX Kinase Assay Panel. Eurofins Discovery. Available at: [Link]

  • Ion Channels in Drug Discovery and Safety Pharmacology. PubMed. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publication. Available at: [Link]

  • Getting to the heart of drug safety testing. Drug Discovery News. Available at: [Link]

  • ION Channel Screening. ApconiX. Available at: [Link]

  • 3 Recommended Use of Panels for In Vitro Safety Profiling a. ResearchGate. Available at: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available at: [Link]

  • Drug Candidate Selection Panels. Eurofins Discovery. Available at: [Link]

  • Safety Pharmacology Services. ICE Bioscience. Available at: [Link]

  • Kinase Product Solutions. DiscoverX. Available at: [Link]

  • Kinases. Eurofins Calixar. Available at: [Link]

  • In vitro safety pharmacology profiling: what else beyond hERG? PubMed. Available at: [Link]

  • IN VITRO SAFETY PHARMACOLOGY PROFILING. Eurofins Discovery. Available at: [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Available at: [Link]

  • SafetyScreen87 Panel - TW. Eurofins Discovery. Available at: [Link]

  • SafetyScreen87 Panel - FR. Eurofins Discovery. Available at: [Link]

  • Comparison of binding and functional data on a set of safety-related GPCRs. Eurofins Discovery. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine

The handling of highly functionalized pharmaceutical intermediates requires a rigorous, causality-based approach to laboratory safety. 5-Bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine (CAS: 1220029-04-8) is a complex...

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Author: BenchChem Technical Support Team. Date: March 2026

The handling of highly functionalized pharmaceutical intermediates requires a rigorous, causality-based approach to laboratory safety. 5-Bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine (CAS: 1220029-04-8) is a complex halogenated aminopyridine derivative frequently utilized in advanced drug discovery and synthetic workflows[1].

Because of its specific structural moieties—a pyridine core, a halogen (bromine) atom, and highly lipophilic N-alkyl/cycloalkyl substituents—this compound presents unique toxicological and logistical challenges. This guide provides the definitive operational blueprint for researchers to safely handle, process, and dispose of this chemical.

Mechanistic Toxicology: Understanding the Hazard Profile

To select the correct Personal Protective Equipment (PPE), one must first understand why the chemical is hazardous. The danger of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine stems from the synergistic effects of its structural components:

  • The Pyridine Core: Pyridine and its derivatives are acute systemic toxins that can cause severe central nervous system (CNS) depression, hepatic damage, and severe mucosal irritation[2][3]. They are highly volatile and easily inhaled if not properly contained[4].

  • High Lipophilicity (N-cyclohexyl and N-ethyl groups): The addition of bulky, non-polar aliphatic chains drastically increases the partition coefficient (LogP) of the molecule[5]. This high lipophilicity allows the compound to rapidly permeate the lipid bilayer of human skin, acting as a highly efficient vehicle for systemic dermal absorption[6][7].

  • Halogenation (5-Bromo): Halogenated pyridines carry an increased risk of clastogenic and mutagenic toxicity[6]. Furthermore, the presence of the bromine atom strictly dictates waste routing; improper incineration of halogenated waste can generate highly toxic dioxins and furans[8].

Personal Protective Equipment (PPE) Matrix

A critical failure point in many laboratories is the over-reliance on standard thin-mil nitrile exam gloves. Pyridine derivatives are notorious for rapidly degrading nitrile and latex, often achieving total permeation breakthrough in under 10 minutes [9][10].

To establish a self-validating safety system, PPE must be selected based on empirical breakthrough data for pyridine-class solvents[11].

Table 1: Elastomer Compatibility & PPE Selection Matrix
PPE ComponentRecommended MaterialJustification & CausalityBreakthrough Time (Pyridine Base)
Primary Gloves Butyl Rubber or Viton (Fluoroelastomer)High density and chemical inertness prevent the permeation of aggressive nitrogenous bases and lipophilic organics[2][11].> 480 minutes (Excellent)[10][11]
Incidental Gloves Thick Nitrile (Double-gloved)Only for incidental splash protection. If a splash occurs, the outer glove must be removed and replaced immediately[9].< 10 minutes (Poor)[9][10]
Eye Protection Indirect-Vent Splash Goggles Prevents vapor accumulation and protects against capillary action of lipophilic liquids in the eye[12].N/A
Respirator Half-Mask with OV Cartridge Required only if handling outside of a certified fume hood or during a spill response[2][3].N/A
Body Protection Polyethylene-coated Apron Worn over a standard flame-resistant lab coat to prevent skin absorption via contaminated clothing[12].N/A

Operational Workflows & Methodologies

Protocol 1: Standard Handling and Transfer

Do not perform any operations with this compound on an open bench.

  • Preparation: Verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm).

  • PPE Donning: Don a flame-resistant lab coat, indirect-vent splash goggles, and Butyl rubber gloves[2][12].

  • Static Control: Because pyridine derivatives can be flammable and generate static, ensure all metal transfer vessels and receiving equipment are grounded and bonded[2][3]. Use non-sparking spatulas for solid transfers[4].

  • Execution: Weigh the 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine inside the hood using an analytical balance enclosure to prevent aerosolization of particulates.

  • Decontamination: Wipe down the balance and hood surface with a compatible solvent (e.g., a small amount of acetone or ethanol) and dispose of the wipes in the halogenated solid waste stream.

Protocol 2: Emergency Spill Response

In the event of a localized spill inside the fume hood:

  • Isolate: Lower the fume hood sash immediately to contain vapors. Alert nearby personnel[13].

  • Upgrade PPE: If the spill is large (>50 mL of solution), upgrade to a half-mask respirator with Organic Vapor (OV) cartridges before proceeding[2][3].

  • Neutralize/Absorb: Do not use combustible materials like paper towels. Apply an inert, liquid-binding absorbent (e.g., diatomaceous earth, sand, or a commercial universal binder) to the spill[4][13].

  • Collect: Using a non-sparking scoop, transfer the absorbed material into a rigid, sealable polyethylene container[4][13].

  • Label: Clearly label the container as "Hazardous Waste - Halogenated Pyridine Spill Debris" and route to the halogenated waste stream.

Halogenated Waste Disposal Plan

The Environmental Protection Agency (EPA) enforces strict Land Disposal Restrictions (LDR) for halogenated organic compounds (HOCs)[14]. Because this compound contains a bromine atom, it must never be mixed with standard non-halogenated organic waste [15][16]. Mixing streams not only violates EPA regulations but drastically increases the cost of disposal, as halogenated waste requires specialized high-temperature incineration with caustic scrubbing to neutralize hydrobromic acid gas[8].

Table 2: Waste Segregation Parameters
Waste StreamPermitted ContentsProhibited Contents
Halogenated Organic Waste 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine, DCM, Chloroform, Brominated solvents[17].Strong acids, Oxidizers, Reactive metals[12][13].
Non-Halogenated Waste Acetone, Ethanol, Hexane, Toluene[16].Any compound containing F, Cl, Br, or I[15][17].
Protocol 3: Waste Routing Methodology
  • Segregation: Designate a specific, clearly labeled High-Density Polyethylene (HDPE) carboy exclusively for "Halogenated Organic Waste"[17].

  • Compatibility Check: Ensure no strong oxidizers (e.g., peroxides, nitric acid) or strong acids are added to this container, as pyridine derivatives react violently with these agents, posing a severe fire and explosion hazard[12][13].

  • Volume Management: Fill the waste container to no more than 80% capacity to allow for vapor expansion[15][17].

  • Manifesting: Record the exact chemical name (5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine) and the halogen identifier (Bromine) on the hazardous waste tag to ensure the disposal facility routes it to a rotary kiln incinerator equipped with a caustic scrubber[8].

Process Visualization

The following decision matrix illustrates the self-validating workflow for handling and routing this specific halogenated compound.

G Start Material Acquisition: 5-Bromo-Pyridine Derivative Hood Engineering Control: Transfer to Fume Hood Start->Hood PPE Don PPE: Butyl/Viton Gloves & Splash Goggles Hood->PPE Execute Execute Experimental Workflow PPE->Execute WasteGen Waste Generation Execute->WasteGen Decision Halogenated Check: Contains Bromine? WasteGen->Decision HaloWaste Halogenated Waste Stream (EPA Compliant Disposal) Decision->HaloWaste Yes (Br present)

Workflow for the safe handling and disposal of halogenated pyridine derivatives.

References

  • Penta Chemicals. "Pyridine - SAFETY DATA SHEET." Penta Chemicals. Available at: [Link]

  • ChemSupply Australia. "Safety Data Sheet PYRIDINE." ChemSupply. Available at:[Link]

  • Carl ROTH. "Safety Data Sheet: Pyridine." Carl ROTH. Available at: [Link]

  • New Jersey Department of Health. "HAZARD SUMMARY IDENTIFICATION: Pyridine." NJ.gov. Available at:[Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]

  • International Programme on Chemical Safety (IPCS). "ICSC 0323 - PYRIDINE." INCHEM. Available at: [Link]

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles." ETH Zürich. Available at: [Link]

  • University of Louisville DEHS. "Chemical Waste Management: Combining Compatible Used Organic Solvents." Louisville.edu. Available at:[Link]

  • Yale University EHS / Kimberly-Clark. "Kimberly-Clark* Nitrile Gloves Chemical Resistance Guide." Yale.edu. Available at:[Link]

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Northwestern.edu. Available at:[Link]

  • North Safety Products / UT Austin. "Chemical Resistance Guide." UTexas.edu. Available at:[Link]

  • National Institutes of Health (NIH) / PubChem. "3-Chloropyridine | CID 12287 - PubChem." NIH.gov. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System: Land Disposal Restrictions." EPA.gov. Available at: [Link]

  • Environmental Protection Agency (EPA). "Preliminary Evaluations of Initial TSCA Section 8(e) Substantial Risk Notices." EPA NEPIS. Available at: [Link]

  • American Chemical Society (ACS). "Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine
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